molecular formula C4H6N4O3 B2421856 N3-Gly-Gly-OH

N3-Gly-Gly-OH

Número de catálogo: B2421856
Peso molecular: 158.12 g/mol
Clave InChI: FIPPSTNVFPJXRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Azidoacetamido)acetic acid (CID 57896304 ) is a small, bifunctional chemical compound of significant value in synthetic and bioconjugation chemistry. Its structure incorporates two distinct reactive handles: a carboxylic acid and an azide group . The carboxylic acid functionality can be readily coupled with other molecules through the formation of amide or ester bonds, for instance with alcohols or amines . The azide group serves as a versatile handle for Click Chemistry, most notably participating in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes . This dual reactivity makes 2-(2-Azidoacetamido)acetic acid an excellent building block for constructing more complex molecular architectures, creating cross-linked materials, or labeling biomolecules. Researchers can utilize this compound to introduce an azide group onto a target molecule via its carboxylic acid, thereby enabling subsequent, highly selective click reactions for probe attachment or ligation. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(2-azidoacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPSTNVFPJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is N3-Gly-Gly-OH chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure of N3-Gly-Gly-OH

Introduction

This compound, systematically known as azidoacetyl-glycyl-glycine, is a modified dipeptide of significant interest in chemical biology and drug development. The incorporation of an azido (B1232118) (N3) group at the N-terminus provides a versatile chemical handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality allows for the specific and efficient labeling of this compound and its conjugates with reporter molecules such as fluorophores, biotin, or other tags, making it a valuable tool for studying biological processes.

Chemical Structure and Properties

The fundamental structure of this compound consists of a glycyl-glycine dipeptide backbone. An azidoacetyl group is attached to the N-terminal amino group of the first glycine (B1666218) residue via an amide bond. The C-terminus of the second glycine residue is a free carboxylic acid.

Molecular Formula: C6H9N5O4

Chemical Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 215.17 g/mol
Molecular Formula C6H9N5O4
IUPAC Name 2-(2-azidoacetamido)-N-(carboxymethyl)acetamide
CAS Number Not available
Topological Polar Surface Area 144 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6
LogP (calculated) -2.1

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard method for synthesizing this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)

Protocol:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 2.

  • Azidoacetic Acid Coupling: Dissolve azidoacetic acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin as in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white solid.

SPPS_Workflow A 1. Swell Fmoc-Gly-Wang Resin B 2. Fmoc Deprotection A->B C 3. Couple Fmoc-Gly-OH B->C D 4. Fmoc Deprotection C->D E 5. Couple Azidoacetic Acid D->E F 6. Cleave from Resin with TFA E->F G 7. Purify by RP-HPLC F->G H 8. Lyophilize to obtain this compound G->H

Caption: Workflow for the solid-phase synthesis of this compound.

Applications in Signaling Pathway Analysis

This compound can be used as a metabolic label or a building block in peptide synthesis to probe various biological pathways. For instance, if incorporated into a substrate for a specific enzyme, its subsequent modification and localization can be tracked using click chemistry.

Signaling_Pathway_Application cluster_cell Cellular Environment Probe This compound containing peptide substrate Enzyme Target Enzyme (e.g., Protease) Probe->Enzyme Enzymatic Cleavage CleavedProbe Cleaved N3-Peptide Enzyme->CleavedProbe LabeledProduct Fluorescently Labeled Product CleavedProbe->LabeledProduct Click Chemistry (CuAAC or SPAAC) Reporter Alkyne-Fluorophore Reporter->LabeledProduct Detection Fluorescence Microscopy LabeledProduct->Detection

Caption: Use of an N3-peptide probe in an enzymatic assay.

N3-Gly-Gly-OH: An In-depth Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-OH, also known as azido-glycyl-glycine, is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal azide (B81097) group (N3), a dipeptide glycine (B1666218) linker, and a C-terminal carboxylic acid (-OH). This arrangement provides a versatile platform for the covalent attachment of various molecules through bioorthogonal "click" chemistry, making it an invaluable tool for creating complex biomolecular conjugates.

The azide moiety serves as a chemical handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are renowned for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for biological applications. The glycyl-glycine backbone offers a flexible and hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal carboxylic acid allows for standard amide bond formation with amine-containing molecules.

This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols relevant to its use in research and drug development.

Core Molecular Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueNotes
Molecular Weight 158.12 g/mol
Molecular Formula C4H6N4O3
Appearance White to off-white solidExpected physical state at room temperature.
Solubility Soluble in DMSO and water.Solubility in water is reported to be 125 mg/mL and in DMSO is 250 mg/mL, may require ultrasonication.[1]
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-COOH), Dipeptide LinkerEnables bioorthogonal conjugation and standard peptide coupling.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, its synthesis can be readily achieved using well-established solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The following is a representative protocol based on standard Fmoc-based SPPS, which is a common method for synthesizing azido-functionalized peptides.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Fmoc-Gly-Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

Experimental Workflow:

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple Azidoacetic Acid Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Glycine Coupling: Couple the next Fmoc-Gly-OH unit using a suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA) in DMF. Monitor the reaction for completion (e.g., using a Kaiser test). Wash the resin.

  • Second Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added glycine.

  • Azidoacetic Acid Coupling: Couple azidoacetic acid to the N-terminus of the di-glycine peptide using a coupling agent and base. Wash the resin thoroughly.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the this compound from the solid support and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether. The resulting solid can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy.

Experimental Protocols for Bioconjugation

The primary application of this compound is in bioconjugation via click chemistry. Below are representative protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and is widely used for in vitro applications.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., protein, drug, fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMSO/water mixture)

Experimental Workflow:

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis N3_Gly This compound Solution Mix_Reactants Combine this compound and Alkyne-Molecule Alkyne Alkyne-Molecule Solution Copper_Mix CuSO4 + Ligand Add_Copper Add Copper Mix Reducing_Agent Sodium Ascorbate (B8700270) (fresh) Initiate Initiate with Sodium Ascorbate Mix_Reactants->Add_Copper Add_Copper->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, RP-HPLC) Incubate->Purify Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze Final_Product Triazole-linked Conjugate Analyze->Final_Product

Caption: General workflow for a CuAAC reaction.

Procedure:

  • Prepare Stock Solutions: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and a copper-chelating ligand.

  • Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and a molar excess of this compound in a suitable buffer.

  • Add Catalyst Components: Add the copper-chelating ligand solution, followed by the CuSO4 solution.

  • Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or RP-HPLC, to remove unreacted reagents and the copper catalyst.

  • Analysis: Characterize the purified conjugate using techniques like mass spectrometry to confirm successful conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • This compound

  • Molecule functionalized with a strained alkyne (e.g., DBCO, BCN)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Experimental Workflow:

SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis N3_Gly This compound Solution Combine Combine Reactants in Buffer Strained_Alkyne Strained Alkyne- Molecule Solution Incubate Incubate (RT or 4°C, 4-24h) Combine->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze Final_Product Triazole-linked Conjugate Analyze->Final_Product Signaling_Pathway_Application cluster_conjugate Probe/Drug Synthesis cluster_cellular Cellular Application N3_Linker This compound Conjugation Click Chemistry (CuAAC or SPAAC) N3_Linker->Conjugation Molecule Molecule of Interest (e.g., Inhibitor, Dye, Drug) Molecule->Conjugation Probe Functional Probe/ Therapeutic Agent Conjugation->Probe Cell Target Cell Pathway Signaling Pathway Cell->Pathway Interaction Probe/Drug Interacts with Pathway Component Pathway->Interaction Effect Modulation or Visualization of Pathway Interaction->Effect

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-diglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-diglycine (N₃-Gly-Gly-OH) is a versatile chemical probe of significant interest in chemical biology, drug development, and materials science. As a dipeptide, it serves as a fundamental building block for larger peptidic structures. The incorporation of a terminal azide (B81097) moiety provides a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the precise and efficient conjugation of azido-diglycine to a wide array of molecules, including fluorophores, affinity tags, and drug molecules, for various applications in diagnostics and therapeutics. This guide details a representative protocol for the solid-phase synthesis of N-terminal azido-diglycine and outlines its comprehensive characterization using modern analytical techniques.

Synthesis of Azido-diglycine

The synthesis of azido-diglycine is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This methodology allows for the stepwise assembly of the dipeptide on a solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration.[4] The synthesis commences with a C-terminal glycine (B1666218) attached to a resin, followed by the coupling of a second glycine monomer, and concludes with the introduction of the N-terminal azide group via the coupling of azidoacetic acid.[1]

Experimental Protocols

1. Resin Preparation and First Amino Acid Loading

  • Resin Selection: 2-Chlorotrityl chloride resin is a suitable choice for the synthesis of C-terminal carboxylic acids.[5]

  • Procedure:

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Gly-OH (3 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and agitate for 15 minutes.

    • Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).

    • Dry the resin under vacuum.

2. Peptide Elongation: Second Glycine Coupling

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.[6]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[5]

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Azidation

  • Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the diglycine.

  • Azidoacetic Acid Coupling:

    • Dissolve azidoacetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[1]

    • Add the activated azidoacetic acid solution to the resin and agitate for 4 hours at room temperature.

    • Wash the resin extensively with DMF (5x) and DCM (3x).

4. Cleavage and Purification

  • Cleavage from Resin:

    • Dry the resin thoroughly under vacuum.

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain azido-diglycine as a white powder.

Characterization of Azido-diglycine

The identity and purity of the synthesized azido-diglycine are confirmed using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Data Presentation

Table 1: Mass Spectrometry Data for Azido-diglycine

ParameterExpected Value
Molecular Formula C₄H₇N₅O₃
Molecular Weight 189.13 g/mol
ESI-MS (m/z) [M+H]⁺: 190.1, [M+Na]⁺: 212.1

Note: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of peptides.[7] The expected mass-to-charge ratios (m/z) are for the protonated and sodiated molecular ions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Azido-diglycine in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Azido-CH₂ ~3.9 - 4.1~50 - 52
Glycine-1 α-CH₂ ~3.8 - 4.0~43 - 45
Glycine-2 α-CH₂ ~3.7 - 3.9~42 - 44
Glycine-1 C=O -~170 - 172
Glycine-2 C=O -~174 - 176

Note: NMR chemical shifts are sensitive to pH and solvent.[8] The predicted values are based on typical chemical shifts for glycine residues in peptides and the influence of the N-terminal azido (B1232118) group.[9][10] The α-protons of the two glycine residues are expected to have slightly different chemical shifts due to their different chemical environments.[11][12]

Table 3: Key FTIR Absorption Bands for Azido-diglycine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Azide (N₃) Asymmetric Stretch~2100 - 2150 (strong, sharp)
Amide I (C=O) Stretch~1640 - 1680 (strong)
Amide II (N-H) Bend~1510 - 1550 (medium)
Carboxylic Acid (O-H) Stretch~2500 - 3300 (broad)
Carboxylic Acid (C=O) Stretch~1700 - 1725
C-H Stretch~2850 - 3000

Note: The azide asymmetric stretch is a characteristic and strong absorption band that is easily identifiable.[13][14] The Amide I and II bands are characteristic of the peptide backbone.[15][16][17][18]

Visualizations

Synthesis_Workflow Resin 2-Cl-Trt Resin Load_Gly 1. Load Fmoc-Gly-OH 2. Cap Resin->Load_Gly Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_Gly->Fmoc_Deprotection1 Couple_Gly Couple Fmoc-Gly-OH (HATU, DIPEA) Fmoc_Deprotection1->Couple_Gly Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Gly->Fmoc_Deprotection2 Couple_Azido Couple Azidoacetic Acid (HATU, DIPEA) Fmoc_Deprotection2->Couple_Azido Cleave Cleavage (TFA/H2O/TIS) Couple_Azido->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product Azido-diglycine Purify->Final_Product

Caption: Workflow for the solid-phase synthesis of azido-diglycine.

Click_Chemistry Azido_Diglycine Azido-diglycine Reaction Click Chemistry (CuAAC or SPAAC) Azido_Diglycine->Reaction Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Reaction Conjugate Diglycine Conjugate Reaction->Conjugate

Caption: Application of azido-diglycine in click chemistry.

This technical guide provides a comprehensive overview of a plausible and efficient method for the synthesis of azido-diglycine using Fmoc-based solid-phase peptide synthesis. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science. The successful synthesis and purification of azido-diglycine, confirmed by the outlined analytical techniques, will enable its use as a versatile building block for the construction of more complex, functionalized molecules through bioorthogonal chemistry.

References

The Strategic Role of N3-Gly-Gly-OH in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Bioorthogonal chemistry, a field of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. At the heart of many bioorthogonal strategies is the versatile azide (B81097) functional group, which, when incorporated into linker molecules, serves as a chemical handle for highly specific "click chemistry" reactions. This technical guide focuses on the core utility and applications of N3-Gly-Gly-OH, an azido-diglycine linker, in bioorthogonal chemistry. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from its closely related and frequently studied analog, N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), to provide a comprehensive overview of its properties, synthesis, and applications. This molecule's simple, flexible, and hydrophilic nature makes it a valuable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Performance Characteristics

General Properties
PropertyValue (this compound)Value (N3-Gly-Gly-Gly-Gly-Gly-OH)Source
Molecular Formula C6H9N5O4C10H15N7O6Calculated
Molecular Weight 215.17 g/mol 329.27 g/mol Calculated
Appearance White to off-white solidWhite to off-white solidInferred[1]
pKa (Carboxylic Acid) ~3.5 - 4.0~3.5 - 4.0Estimated[2]
LogP Highly negative (hydrophilic)Highly negative (hydrophilic)Inferred[2]
Solubility Profile

The solubility of oligoglycines is known to be influenced by pH and the presence of co-solvents. Generally, solubility in aqueous solutions decreases as the peptide chain length increases[3].

SolventExpected SolubilityNotes
Aqueous Buffers (e.g., PBS) Moderate to HighSoluble, particularly at neutral to basic pH. Ideal for reactions with biomolecules[4].
DMSO HighA common co-solvent for dissolving hydrophobic reaction partners[4].
DMF HighEffective co-solvent, especially in solid-phase peptide synthesis[4].
Bioorthogonal Reaction Kinetics

This compound is primarily utilized in two types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reactivity is expected to be comparable to other simple alkyl azides[5].

Reaction ClassAlkyne ReagentSecond-Order Rate Constant (k2)Biocompatibility
CuAAC Terminal Alkyne10^4 - 10^5 M⁻¹s⁻¹Limited in vivo due to copper cytotoxicity
SPAAC DBCO~0.34 M⁻¹s⁻¹ (for a similar azido-peptide)[6]High, copper-free, suitable for live-cell studies[5]
SPAAC BCN~0.28 M⁻¹s⁻¹ (for a similar azido-peptide)[6]High, copper-free, suitable for live-cell studies[5]

Core Applications and Logical Workflows

This compound's bifunctional nature, with a terminal azide for click chemistry and a carboxylic acid for standard amide coupling, makes it a versatile linker for various applications in drug discovery and chemical biology.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic glycine (B1666218) linker can enhance the solubility and stability of the ADC[7].

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation Antibody Antibody Conjugation Click Chemistry (CuAAC or SPAAC) Antibody->Conjugation Azide_Linker This compound Azide_Linker->Conjugation Alkyne_Payload Alkyne-Payload Alkyne_Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification SEC/HIC Purification ADC->Purification Characterization DAR & Purity Analysis (MS, HPLC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity

General workflow for ADC synthesis and evaluation.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase[8][9]. The flexibility of the this compound linker is crucial for allowing the POI and E3 ligase to form a productive ternary complex[10].

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Functional Evaluation POI_Ligand POI Ligand (Alkyne-modified) Click_Reaction Click Chemistry POI_Ligand->Click_Reaction Azide_Linker This compound Azide_Linker->Click_Reaction E3_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Click_Reaction->Amide_Coupling PROTAC PROTAC Amide_Coupling->PROTAC Degradation_Assay Protein Degradation (Western Blot, DC50) PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay MAPK_Pathway cluster_probe Probe Synthesis cluster_pathway MAPK/ERK Signaling Pathway Inhibitor Alkyne-Inhibitor (e.g., for MEK) Click_Reaction Click Chemistry Inhibitor->Click_Reaction Linker This compound Linker->Click_Reaction Fluorophore Fluorophore Probe Fluorescent Probe Click_Reaction->Probe MEK MEK Probe->MEK Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription & Cell Proliferation ERK->Transcription

References

N3-Gly-Gly-OH as a Probe for Metabolic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential application of N3-Gly-Gly-OH as a probe for metabolic labeling of newly synthesized proteins. It is important to note that while the principles of metabolic labeling with non-canonical amino acids are well-established, the specific use of this compound for this purpose is not extensively documented in publicly available scientific literature. The experimental protocols and workflows described herein are based on established methodologies for similar azido-containing amino acid analogs, such as azidohomoalanine (AHA), and should be adapted and validated for the specific experimental context.

Executive Summary

The field of chemical biology has been revolutionized by the development of bioorthogonal chemistries that allow for the tracking and visualization of biological processes in living systems with minimal perturbation. Metabolic labeling, coupled with click chemistry, has emerged as a powerful strategy for the selective identification and analysis of newly synthesized biomolecules, including proteins. This technical guide explores the potential of this compound, an azido-functionalized dipeptide, as a probe for monitoring protein synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, potential experimental workflows, and key technical considerations for utilizing this compound in metabolic labeling studies.

Core Principles: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The conceptual framework for using this compound as a metabolic probe is rooted in the principles of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2] This technique involves the introduction of a non-canonical amino acid containing a bioorthogonal handle (in this case, an azide (B81097) group) into newly synthesized proteins.[3] The cellular translational machinery incorporates this analog in place of a canonical amino acid, thus "tagging" the nascent proteome.[1][4] Subsequent detection is achieved through a highly specific and efficient "click" reaction, which covalently attaches a reporter molecule (e.g., a fluorophore or biotin) to the azide handle.[5][6]

The successful application of this compound as a metabolic labeling probe would depend on several key factors:

  • Cellular Uptake: The molecule must be efficiently transported into the cell.

  • Aminoacyl-tRNA Synthetase Recognition: An aminoacyl-tRNA synthetase (aaRS) must recognize this compound and charge it onto a corresponding tRNA. This is a critical step, as the fidelity of the translational machinery is typically very high. It is possible that this compound could act as a surrogate for glycine (B1666218) or another small amino acid.

  • Ribosomal Incorporation: The ribosome must accept the charged tRNA and incorporate this compound into the growing polypeptide chain.

  • Bioorthogonality: The azide group must remain inert to the cellular environment until the click reaction is initiated.[7]

Physicochemical Properties of Azido-Containing Probes

While specific quantitative data for this compound is not extensively available, the properties of similar azido-containing molecules and glycine peptides can be inferred.

PropertyValueSource/Inference
Molecular Formula C4H7N5O3Calculated
Molecular Weight 173.13 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from similar peptides and amino acid derivatives.
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF).The glycine residues and the carboxyl group contribute to its hydrophilicity.[8]
Purity Typically >95% for commercially available analogs.General knowledge from suppliers of similar chemical probes.
Storage (Lyophilized) Recommended at -20°C or -80°C, protected from light and moisture.Based on general guidelines for peptide and azide-containing compound stability.[9]
Storage (in Solution) Freshly prepared solutions are recommended. For short-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Peptides in solution can be prone to degradation. The azide group can be sensitive to reducing agents.[9]

Experimental Protocols

The following protocols are hypothetical and based on established methods for BONCAT using azidohomoalanine (AHA).[3] Optimization will be necessary for each specific cell line and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To incorporate this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glycine-free or amino acid-depleted medium (optional, for enhancing incorporation)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Amino Acid Depletion (Optional): To potentially increase the incorporation efficiency of this compound, aspirate the complete medium, wash the cells once with warm PBS, and incubate in glycine-free or amino acid-depleted medium for 30-60 minutes.

  • Metabolic Labeling: Prepare the labeling medium by supplementing the glycine-free or complete medium with this compound. A starting concentration range of 25-100 µM is recommended, but this needs to be empirically determined.

  • Incubation: Remove the depletion medium (if used) and add the labeling medium to the cells. Incubate for a desired period (e.g., 1-24 hours) under standard cell culture conditions. The incubation time will depend on the protein synthesis rate of the cell line and the experimental goals.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate. The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

Objective: To attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the azide-labeled proteins in the cell lysate.

Materials:

  • Cell lysate containing this compound labeled proteins

  • Alkyne-reporter conjugate (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Cold acetone (B3395972) or methanol (B129727) for protein precipitation

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of CuSO4, TCEP/Sodium Ascorbate, and TBTA.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein), the alkyne-reporter (final concentration of 50-100 µM), and the TBTA ligand (final concentration of 100 µM).

  • Initiate Click Reaction: Add CuSO4 (final concentration of 1 mM) and TCEP/Sodium Ascorbate (final concentration of 1 mM) to the reaction mixture.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold acetone or methanol and incubating at -20°C for at least 2 hours or overnight.

  • Wash and Resuspend: Centrifuge the mixture to pellet the protein. Carefully remove the supernatant and wash the pellet with cold methanol. Resuspend the protein pellet in a suitable buffer (e.g., PBS with SDS). The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

Objective: To visualize newly synthesized proteins in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)

  • Live-cell imaging medium

  • Hoechst stain (for nuclear counterstaining)

Procedure:

  • Metabolic Labeling: Label the cells with this compound as described in Protocol 4.1.

  • Wash: After the labeling period, gently wash the cells three times with warm PBS or live-cell imaging medium to remove unincorporated this compound.

  • SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate to the cells at a final concentration of 5-20 µM in live-cell imaging medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash and Counterstain: Wash the cells three times with warm PBS. If desired, counterstain the nuclei with Hoechst stain.

  • Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow for Metabolic Labeling and Proteomic Analysis

metabolic_labeling_workflow cluster_cell_culture Cellular Incorporation cluster_bioconjugation Bioorthogonal Ligation cluster_analysis Downstream Analysis Cell Culture Cell Culture Metabolic Labeling\n(this compound) Metabolic Labeling (this compound) Cell Culture->Metabolic Labeling\n(this compound) Cell Lysis Cell Lysis Metabolic Labeling\n(this compound)->Cell Lysis Click Chemistry\n(CuAAC or SPAAC) Click Chemistry (CuAAC or SPAAC) Cell Lysis->Click Chemistry\n(CuAAC or SPAAC) SDS-PAGE / Western Blot SDS-PAGE / Western Blot Click Chemistry\n(CuAAC or SPAAC)->SDS-PAGE / Western Blot Fluorescence Microscopy Fluorescence Microscopy Click Chemistry\n(CuAAC or SPAAC)->Fluorescence Microscopy Mass Spectrometry Mass Spectrometry Click Chemistry\n(CuAAC or SPAAC)->Mass Spectrometry

Caption: General workflow for metabolic labeling and analysis.

Click Chemistry Reactions

click_chemistry cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-N3 Azide-labeled Protein Triazole Linkage Labeled Protein (Stable Triazole) Protein-N3->Triazole Linkage Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Triazole Linkage Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Linkage Protein-N3_spaac Azide-labeled Protein Triazole Linkage_spaac Labeled Protein (Stable Triazole) Protein-N3_spaac->Triazole Linkage_spaac Cyclooctyne-Reporter Cyclooctyne-Reporter Cyclooctyne-Reporter->Triazole Linkage_spaac signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Protein Synthesis Protein Synthesis Downstream Signaling->Protein Synthesis This compound Incorporation This compound Incorporation Protein Synthesis->this compound Incorporation Labeled Proteome Labeled Proteome This compound Incorporation->Labeled Proteome Proteomic Analysis Proteomic Analysis Labeled Proteome->Proteomic Analysis

References

An In-depth Technical Guide to Azido-Amino Acids and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and proteins has revolutionized the fields of chemical biology, drug discovery, and materials science. Among these, azido-amino acids have emerged as exceptionally versatile building blocks. The azide (B81097) group, being small, stable, and bioorthogonal, serves as a powerful chemical handle for a variety of selective ligation reactions. This technical guide provides a comprehensive overview of azido-amino acids and peptides, detailing their synthesis, key bioorthogonal reactions, and diverse applications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols.

Azido-amino acids can be incorporated into peptides and proteins through two primary strategies: residue-specific incorporation, where an azido-analog replaces a natural amino acid (e.g., azidohomoalanine (AHA) for methionine), and site-specific incorporation, where an unnatural amino acid with an azide group is genetically encoded at a specific position.[1] The azide moiety's bioorthogonality is central to its utility; it does not react with native functional groups found in biological systems, allowing for highly specific chemical modifications.[1][2]

The primary applications of azido-amino acids revolve around "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions enable the precise and efficient labeling, cyclization, and conjugation of biomolecules.[3] The resulting triazole linkage is exceptionally stable, mimicking the geometry of a native amide bond.[4][5]

Synthesis of Azido-Amino Acids

The synthesis of azido-amino acids is a critical first step for their use in peptide synthesis and bioconjugation. Several methods have been developed for preparing Fmoc-protected azido-amino acids suitable for solid-phase peptide synthesis (SPPS).[6]

A common and efficient two-step synthesis starts from readily available Fmoc-protected asparagine or glutamine.[7][8] This method involves a Hofmann rearrangement followed by a diazo transfer reaction.[8] Another strategy involves the conversion of a hydroxyl group on an amino acid side chain to an azide via mesylation and subsequent substitution with sodium azide.[6][9] For instance, serine can be used as a precursor for the synthesis of β-azido-L-alanine.[6] A direct diazotransfer reaction on an amino group is also a widely used method.[6][10]

The choice of synthetic route often depends on the starting material's availability and the desired scale of production. For larger-scale preparations, optimizing for high yields and minimal purification steps is crucial.[7]

Core Bioorthogonal Reactions

The utility of azido-amino acids is primarily realized through their participation in bioorthogonal ligation reactions. These reactions are characterized by their high selectivity, efficiency, and compatibility with biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][11] This reaction is known for its reliability, high yields, and compatibility with a wide range of functional groups.[4][5] The copper(I) catalyst is essential for the reaction's speed and regioselectivity.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to address the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC is a copper-free click chemistry reaction.[2][4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide due to the release of ring strain.[2] SPAAC is ideal for applications in living systems and for the modification of sensitive biomolecules.[2]

Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction involving an azide. It occurs between an azide and a specifically engineered phosphine, resulting in the formation of a stable amide bond.[13] While generally having slower kinetics compared to click chemistry reactions, it offers a distinct reactivity profile and has been instrumental in various bioconjugation applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of azido-amino acids and peptides, providing a basis for experimental design and comparison.

Synthesis of Fmoc-Azido-Amino Acids Starting Material Key Reagents Overall Yield Reference
Fmoc-L-azidoalanineFmoc-Asn-OH[Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide62-75%[7]
Fmoc-L-azidohomoalanineFmoc-Gln-OH[Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide65-74%[7]
γ-azido L-homoalanineL-glutamineNot specified92%[6]
Model Azido (B1232118) TripeptidesFmoc-amino acids, HBTU, DIPEA20% piperidine (B6355638)/DMF69-80%[6]
Reaction Kinetics of Bioorthogonal Reactions Reactants **Second-Order Rate Constant (M⁻¹s⁻¹) **Key Features Reference
CuAACAzide, Terminal Alkyne~3Very fast, but requires a cytotoxic copper catalyst.[1]
SPAACBenzyl Azide, DBCO~0.34Fast, copper-free, and widely used in live cells.[1][9]
SPAACBenzyl Azide, BCN~0.28Good kinetics and is copper-free.[1][9]
SPAACBenzyl Azide, DIFO~0.4High reactivity, but can be less stable.[1]
Staudinger LigationAzido-biomolecule, Functionalized Phosphine~0.002Slower kinetics compared to SPAAC.[1]
Photoclick ChemistryTetrazole, AlkeneUp to 50Light-induced, offering spatiotemporal control.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the practical application of azido-amino acid chemistry.

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] from Fmoc-Asn-OH

This protocol details a two-step synthesis involving a Hofmann rearrangement followed by a diazo transfer.[8]

Step 1: Hofmann Rearrangement

  • Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

  • Add pyridine (B92270) to the solution.

  • Add [Bis(trifluoroacetoxy)iodo]benzene and stir the mixture for 14 hours.

  • Isolate the resulting amine precursor, Fmoc-Dap-OH.

Step 2: Diazo Transfer

  • Prepare a biphasic solvent mixture of water, methanol, and dichloromethane (B109758) (1:1:1).

  • Dissolve the Fmoc-Dap-OH in this mixture.

  • Add imidazole-1-sulfonyl azide hydrochloride and potassium carbonate to adjust the pH to 9.

  • Stir the reaction for 18 hours.

  • Perform a workup to isolate the final product, Fmoc-L-azidoalanine, which should be of sufficient purity for SPPS without requiring column chromatography.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Azido-Amino Acids

This protocol outlines the incorporation of an Fmoc-protected azido-amino acid into a peptide chain using standard Fmoc-SPPS chemistry.[2]

  • Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the Fmoc-protected azido-amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Add this solution to the resin and agitate for the required coupling time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA/water) for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes the conjugation of a purified azido-containing peptide with an alkyne-containing molecule in solution.[5]

  • Dissolve Reactants: Dissolve the purified azido-peptide and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Prepare Catalyst Solution:

    • In a separate vial, prepare the copper(I) catalyst. This can be done by adding a copper(II) sulfate (B86663) (CuSO₄) solution to a solution of a reducing agent like sodium ascorbate.

    • A copper-stabilizing ligand, such as TBTA, can be added to improve catalyst stability and reaction efficiency.

  • Initiate Reaction: Add the catalyst solution to the solution containing the azide and alkyne.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate using RP-HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol details the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to a purified azido-peptide.[2]

  • Dissolve Peptide: Dissolve the purified azido-peptide in a reaction buffer (e.g., PBS, pH 7.4).

  • Prepare Alkyne Solution: Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction: Add the DBCO-reagent solution to the peptide solution. The reaction proceeds without a catalyst.

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations.

  • Monitoring and Purification: Monitor the reaction by SDS-PAGE (for larger peptides/proteins) or RP-HPLC. Purify the labeled peptide using an appropriate method such as dialysis, size-exclusion chromatography, or RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study and application of azido-amino acids and peptides.

Synthesis_of_Fmoc_Azido_Amino_Acid cluster_start Starting Materials cluster_rearrangement Hofmann Rearrangement cluster_intermediate Amine Precursors cluster_diazotransfer Diazo Transfer cluster_product Final Products Fmoc_Asn Fmoc-Asn-OH Hofmann [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H2O Fmoc_Asn->Hofmann Fmoc_Gln Fmoc-Gln-OH Fmoc_Gln->Hofmann Fmoc_Dap Fmoc-Dap-OH Hofmann->Fmoc_Dap Fmoc_Dab Fmoc-Dab-OH Hofmann->Fmoc_Dab Diazo Imidazole-1-sulfonyl azide, K2CO3, H2O/MeOH/CH2Cl2 Fmoc_Dap->Diazo Fmoc_Dab->Diazo Fmoc_Ala_N3 Fmoc-L-azidoalanine Diazo->Fmoc_Ala_N3 Fmoc_Aha_N3 Fmoc-L-azidohomoalanine Diazo->Fmoc_Aha_N3

Caption: Synthesis of Fmoc-protected azido-amino acids.

Bioorthogonal_Reactions cluster_reactants Core Reactants cluster_reactions Ligation Chemistries cluster_products Resulting Linkages Azido_Peptide Azido-Peptide CuAAC CuAAC Azido_Peptide->CuAAC SPAAC SPAAC Azido_Peptide->SPAAC Staudinger Staudinger Ligation Azido_Peptide->Staudinger Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC Phosphine Engineered Phosphine Phosphine->Staudinger Triazole Stable Triazole Linkage CuAAC->Triazole Cu(I) catalyst SPAAC->Triazole Copper-free Amide Stable Amide Bond Staudinger->Amide

Caption: Key bioorthogonal reactions of azido-peptides.

Proteomics_Workflow cluster_labeling Cellular Labeling cluster_lysis Sample Preparation cluster_click Bioorthogonal Ligation cluster_enrichment Affinity Purification cluster_analysis Proteomic Analysis AHA_Labeling Metabolic Labeling with Azidohomoalanine (AHA) Cell_Lysis Cell Lysis AHA_Labeling->Cell_Lysis Click_Reaction Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Reaction Streptavidin_Enrichment Streptavidin Affinity Enrichment Click_Reaction->Streptavidin_Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Streptavidin_Enrichment->MS_Analysis Data_Analysis Data Analysis and Protein Identification MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Application of N3-Gly-Gly-OH in Elucidating and Engineering Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of N3-Gly-Gly-OH as a versatile chemical linker. It is crucial to understand that this compound does not possess an intrinsic mechanism of action within cells. Instead, it serves as a critical component in the construction of complex molecular probes and therapeutic agents, enabling the study and manipulation of cellular pathways. This document will focus on the mechanisms of the biomolecular conjugates synthesized using this compound.

Introduction to this compound: A Versatile Heterobifunctional Linker

This compound is a chemical reagent characterized by a terminal azide (B81097) (-N3) group and a diglycine (-Gly-Gly-) chain with a C-terminal carboxylic acid (-OH).[1][2] Its primary utility lies in "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific joining of molecular components.[1][3] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming stable triazole linkages with alkyne-containing molecules.[1][4] The diglycine component provides a flexible and hydrophilic spacer, which can be advantageous for the solubility and biological activity of the final conjugate.[3]

Physicochemical and Chemical Properties

A clear understanding of the properties of this compound is essential for its effective application in experimental design.

PropertyValueReference(s)
Molecular Formula C10H15N7O6[5][6]
Molecular Weight 329.27 g/mol [5][6]
Appearance White to off-white solid[5]
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Pentaglycine Linker[5]
pKa (Carboxylic Acid) ~3.5 - 4.0 (Estimated)[4]
LogP Highly negative (hydrophilic)[4]
Solubility Low in aqueous buffers, requiring co-solvents like DMSO or DMF[7]

Mechanism of Action of Conjugates Synthesized with this compound

The "mechanism of action" is conferred by the molecules conjugated using this compound. A prominent example is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC-Mediated Protein Degradation:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI).[3] They consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. This compound can serve as a component of this linker.[3]

The mechanism involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound.

4.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for synthesizing this compound.

  • Materials: Rink Amide resin, Fmoc-Gly-OH, an N-protected azido-glycine derivative, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, 20% piperidine (B6355638) in DMF, Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA) cleavage cocktail.[5]

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF.[5]

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.[5]

    • Amino Acid Coupling: Couple Fmoc-Gly-OH using DIC and OxymaPure as coupling reagents. Repeat for the second glycine (B1666218) residue.

    • Azido-Glycine Coupling: Couple the N-protected azido-glycine derivative.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.[5]

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Gly-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple_Azido Couple Azido-Glycine Deprotect3->Couple_Azido Cleave Cleave from Resin (TFA Cocktail) Couple_Azido->Cleave Purify Purify by RP-HPLC Cleave->Purify End This compound Purify->End

Solid-Phase Peptide Synthesis of this compound.

4.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.[5]

  • Materials: this compound, alkyne-functionalized molecule, Copper(II) sulfate (B86663) (CuSO4), sodium ascorbate (B8700270), copper-chelating ligand (e.g., THPTA), appropriate buffer (e.g., PBS), and solvents (e.g., DMSO).[5][8]

  • Procedure:

    • Stock Solutions: Prepare stock solutions of all reactants. Dissolve this compound and the alkyne-molecule in a suitable buffer, using a co-solvent like DMSO if necessary.[5]

    • Reaction Mixture: In a reaction vessel, combine the this compound, alkyne-molecule, and copper-chelating ligand.

    • Initiation: Add CuSO4 followed by freshly prepared sodium ascorbate to initiate the reaction.[5]

    • Incubation: Allow the reaction to proceed at room temperature for 1-12 hours.[5][8]

    • Purification: Purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.[5]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System N3_peptide This compound Reaction CuAAC Reaction (Click Chemistry) N3_peptide->Reaction Alkyne_mol Alkyne-Molecule Alkyne_mol->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Product Triazole-Linked Conjugate Reaction->Product

Workflow for CuAAC using this compound.

4.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A copper-free alternative for bioconjugation, particularly useful in living systems.[4]

  • Materials: this compound, molecule functionalized with a strained alkyne (e.g., DBCO, BCN), aqueous buffer (e.g., PBS).[4][8]

  • Procedure:

    • Dissolution: Dissolve this compound and the strained alkyne-molecule in an aqueous buffer.[4]

    • Incubation: Mix the components and incubate at room temperature or 4°C for 4-24 hours. The reaction proceeds without a catalyst.[4][8]

    • Purification: Purify the conjugate using size-exclusion chromatography or RP-HPLC.[4]

Hypothetical Application in Studying Signaling Pathways

This compound can be used to create molecular probes to investigate cellular signaling, for example, the MAPK/ERK pathway.[5]

A known kinase inhibitor could be functionalized with an alkyne group. This alkyne-modified inhibitor can then be conjugated to this compound, which is further attached to a reporter molecule like a fluorophore. This probe can be introduced into cells to visualize the localization of the target kinase or to study the effects of targeted inhibition on downstream signaling events.[5]

Signaling_Probe_Logic cluster_synthesis Probe Synthesis cluster_application Cellular Application N3_linker This compound Click_Reaction Click Chemistry (CuAAC or SPAAC) N3_linker->Click_Reaction Alkyne_inhibitor Alkyne-Kinase Inhibitor Alkyne_inhibitor->Click_Reaction Fluorophore Fluorophore Probe Inhibitor-Linker-Fluorophore Probe Fluorophore->Probe Further Conjugation Click_Reaction->Probe Cells Live Cells Probe->Cells Introduction Pathway MAPK/ERK Pathway (Target Kinase) Cells->Pathway Probe binds target Visualization Microscopy/ Downstream Analysis Pathway->Visualization

Logical workflow for using this compound to create a signaling probe.

The Role of the Glycine Component

While the primary function of the diglycine motif in this compound is to act as a flexible and hydrophilic spacer, it is noteworthy that the amino acid glycine itself can have biological effects. Studies have shown that glycine can protect cells from plasma membrane rupture during certain types of cell death, such as pyroptosis and necrosis, by inhibiting the clustering of NINJ1, a protein involved in membrane disruption.[9][10] However, the concentrations at which these effects are observed are typically much higher than what would be achieved by the introduction of a molecular probe or PROTAC synthesized with this compound. Therefore, while an interesting biological phenomenon, it is unlikely to be a primary mechanism of action for conjugates made with this linker under normal experimental conditions.

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists, not for a direct cellular mechanism of action, but for its utility as a versatile linker. Its azide functionality allows for robust and specific conjugation via click chemistry, enabling the construction of sophisticated molecular tools to probe and manipulate cellular functions. A thorough understanding of its chemical properties and the protocols for its use is paramount for its successful application in research and development.

References

An In-depth Technical Guide to Azido-Peptide Probes: Discovery, Background, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-peptide probes have emerged as indispensable tools in chemical biology and drug discovery, offering a versatile approach to unraveling complex biological processes. The incorporation of an azide (B81097) moiety, a small and bioorthogonal functional group, into a peptide sequence provides a powerful chemical handle for a variety of applications. This guide delves into the core principles of azido-peptide probes, from their fundamental discovery and synthesis to their application in identifying protein targets, elucidating signaling pathways, and profiling enzyme activity. Detailed experimental protocols, quantitative data, and visual representations of key workflows and pathways are provided to empower researchers in leveraging this transformative technology.

The primary utility of the azide group lies in its ability to participate in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions allow for the covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the peptide probe after it has interacted with its biological target.[1] This two-step approach, separating the biological interaction from the detection, minimizes interference with the native biological system.

Furthermore, aryl azide-containing peptides can function as photoaffinity labels.[2] Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that covalently crosslinks the peptide probe to its interacting protein partner, enabling the capture and subsequent identification of even transient or weak interactions. This technical guide will provide a comprehensive overview of these powerful techniques and their applications.

Core Concepts and Methodologies

Photoaffinity Labeling (PAL) with Azido-Peptide Probes

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a peptide of interest within a complex biological milieu. The core principle involves a three-step process:

  • Binding: An azido-peptide probe, typically containing an aryl azide, is introduced to a biological system where it binds non-covalently to its target protein(s).

  • Activation: Upon irradiation with UV light of a specific wavelength, the relatively inert azide group is converted into a highly reactive nitrene intermediate.

  • Covalent Cross-linking: The short-lived nitrene rapidly forms a covalent bond with proximal amino acid residues at the binding site, permanently linking the probe to its target.

This covalent capture allows for the subsequent isolation and identification of the target protein via techniques like mass spectrometry.

PAL_Workflow cluster_synthesis Probe Synthesis cluster_experiment Experiment Synthesis Synthesis of Azido-Peptide Probe Incubation Incubation with Biological Sample Synthesis->Incubation UV_Irradiation UV Irradiation (Cross-linking) Incubation->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry (Biotinylation) Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

General workflow for photoaffinity labeling experiments.
Activity-Based Protein Profiling (ABPP) with Azido-Peptide Probes

Activity-based protein profiling utilizes reactive probes to covalently label the active sites of specific enzyme families. Azido-peptide probes designed as mechanism-based inhibitors can be used to profile the activity of enzymes such as proteases and kinases. The azide group serves as a latent tag for subsequent visualization or enrichment.

Competitive ABPP is a powerful application for identifying the targets of a drug candidate. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with a broad-spectrum azido-peptide ABP. A reduction in labeling by the ABP indicates that the inhibitor is binding to and blocking the active site of a particular enzyme.

Competitive_ABPP Biological_Sample Biological Sample (e.g., Cell Lysate) Inhibitor Test Inhibitor Biological_Sample->Inhibitor Vehicle Vehicle Control Biological_Sample->Vehicle ABP Azido-Peptide ABP Inhibitor->ABP Vehicle->ABP Click_Reaction Click Reaction (Reporter Tag) ABP->Click_Reaction Analysis SDS-PAGE or LC-MS/MS Click_Reaction->Analysis Target_ID Target Identification Analysis->Target_ID

Workflow for competitive activity-based protein profiling.

Quantitative Data Summary

The following tables summarize key quantitative data for various azido-peptide probes and related methodologies. This data is essential for designing and interpreting experiments.

Table 1: Binding Affinities and Inhibition Constants of Peptide Probes
Probe/PeptideTargetKdKiIC50Reference
WAp-D04mWnt3a110 nM-~500 nM[3]
WAp-D04-W10PmWnt3a--56 nM[3]
IDA MAPK peptide (unphosphorylated)MAPK-82 µM-[4]
IDA MAPK peptide (unphosphorylated)MAPK Kinase-18 µM-[4]
ZSH-1023MAP2K1--58.85 µM[5]
Gb-1Glycoprotein-2 (GP-2)68 nM--[6]
Gb-2Glycoprotein-2 (GP-2)250 nM--[6]
Gb-3Glycoprotein-2 (GP-2)272 nM--[6]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency, with lower values indicating greater potency.

Table 2: Kinetic Data for Bioorthogonal Reactions
Reaction TypeReactantsRate Constant (k) (M-1s-1)ConditionsReference
CuAACAzide + Terminal Alkyne102 - 104Cu(I) catalyst[7]
SPAACAzide + Strained Alkyne (e.g., cyclooctyne)10-3 - 1Copper-free[8]

Elucidation of Signaling Pathways

Azido-peptide probes are instrumental in mapping protein-protein interactions and post-translational modifications within signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

Azido-peptide probes, particularly those incorporating the unnatural amino acid p-azido-L-phenylalanine (azF), can be used to map the ligand-binding pockets of GPCRs and identify interacting proteins.[2]

GPCR_Signaling Ligand Ligand (Azido-Peptide) GPCR GPCR Ligand->GPCR Binding & Cross-linking G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation

GPCR signaling pathway probed by an azido-peptide ligand.
Wnt Signaling Pathway

The Wnt signaling pathway is crucial for development and tissue homeostasis. Macrocyclic azido-peptides have been developed to bind to Wnt proteins and modulate their activity, allowing for the dissection of this complex pathway.[3]

Wnt_Signaling Wnt_Probe Azido-Peptide (Wnt Binder) Wnt Wnt Protein Wnt_Probe->Wnt Binding & Inhibition Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Degradation (when active) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation

Wnt signaling pathway modulation by an azido-peptide probe.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is a key regulator of cell proliferation, differentiation, and stress responses. Azido-peptide probes can be designed as inhibitors that target specific kinases within the pathway, helping to elucidate their roles.[4]

MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Azido_Peptide_Inhibitor Azido-Peptide Inhibitor Azido_Peptide_Inhibitor->ERK Inhibition

MAPK signaling cascade with targeted inhibition by an azido-peptide probe.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of azido-peptide probes.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptides

This protocol outlines the manual synthesis of a peptide containing an azido-amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidonorvaline)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the Fmoc-protected azido-amino acid at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

  • Purification: Purify the crude azido-peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In-situ Activity-Based Protein Profiling with an Azido-Peptide Probe

This protocol describes the labeling of target enzymes in living cells using a cell-permeable azido-peptide probe, followed by click chemistry to attach a reporter tag.

Materials:

  • Cultured cells

  • Azido-peptide ABP (e.g., 5 µM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Biotin-alkyne tag (e.g., 100 µM)

    • TCEP (Tris(2-carboxyethyl)phosphine) (1 mM)

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand

    • CuSO4 (1 mM)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Mass spectrometry reagents (trypsin, etc.)

Procedure:

  • In-situ Labeling:

    • Treat cultured cells with the azido-peptide ABP (e.g., 5 µM) for 1 hour at 37°C. Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Chemistry (CuAAC):

    • To the cell lysate, add the biotin-alkyne tag, TCEP, TBTA ligand, and CuSO4.

    • Incubate at room temperature for 1 hour to attach the biotin reporter tag to the probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Analysis:

    • For SDS-PAGE: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer and analyze by gel electrophoresis and Western blotting.

    • For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.[8]

Conclusion

Azido-peptide probes represent a cornerstone of modern chemical proteomics, providing a robust and versatile platform for investigating the intricate molecular landscape of the cell. Their applications in photoaffinity labeling and activity-based protein profiling have enabled the identification of novel drug targets, the characterization of enzyme function, and the detailed mapping of complex signaling networks. The continued development of new azido-containing building blocks and bioorthogonal reaction methodologies promises to further expand the capabilities of these powerful chemical tools, opening new avenues for fundamental biological discovery and the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively apply this powerful technology to their own scientific questions.

References

N3-Gly-Gly-OH: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-azidoacetyl)glycylglycine (N3-Gly-Gly-OH) is a heterobifunctional linker molecule integral to advancements in chemical biology, bioconjugation, and drug development.[1] Its structure, composed of a terminal azide (B81097) group and a C-terminal carboxylic acid connected by a flexible di-glycine spacer, offers a versatile platform for the precise covalent modification of biomolecules.[1][2] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, including quantitative data, detailed experimental protocols, and workflow visualizations to support its effective application in research and development.

Core Molecular Properties

This compound is a white to off-white solid at room temperature with good solubility in aqueous buffers and polar organic solvents like DMSO and DMF.[3] Its key functional groups—the terminal azide and the carboxylic acid—are the centers of its reactivity, while the di-glycine linker imparts flexibility and hydrophilicity.

Identifier Value
IUPAC Name 2-((2-azidoacetyl)amino)acetic acid
Molecular Formula C4H6N4O3
Molecular Weight 158.12 g/mol
CAS Number 855750-87-7[4]

(Data sourced from commercial supplier information and chemical databases)

Stability Profile

The stability of this compound is critical for its successful storage and application. Like other peptides, its stability is influenced by temperature, pH, and the presence of other chemical agents.[5] The azide group, while relatively stable, has specific sensitivities that must be considered.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

Form Storage Condition Duration Notes
Lyophilized Solid -20°C to -80°C, desiccated, protected from light.[5]Up to 3 years[2]Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5] Avoid using metal spatulas to prevent the formation of shock-sensitive metal azides.[6]
Stock Solution -20°C to -80°C in aliquots.[2][5]Up to 6 months[2]Prepare solutions fresh if possible. Avoid repeated freeze-thaw cycles.[5] Solutions in DMSO or sterile aqueous buffers (pH 5-7) are recommended.[2][5]
Degradation Pathways

Two primary degradation pathways can affect the integrity of this compound:

  • Peptide Bond Hydrolysis : The amide bond in the glycyl-glycine backbone is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions and accelerated by higher temperatures.[5][7] In neutral solution at 25°C, the half-life for the hydrolysis of the dipeptide glycylglycine (B550881) is estimated to be around 350 years, but this rate increases significantly under harsh pH conditions or at elevated temperatures.[8] Dipeptides generally show maximum stability in the pH range of 4-5.[9]

  • Azide Reduction : The terminal azide group is generally stable under standard bioconjugation conditions but can be reduced to a primary amine (-NH2) in the presence of certain reducing agents.[5] This is a critical consideration when working with reagents like dithiothreitol (B142953) (DTT) or other thiols, which are commonly used in protein chemistry.[5][10] This reduction eliminates the functionality required for click chemistry.

Reactivity Profile

The reactivity of this compound is dominated by the terminal azide group, which serves as a handle for bioorthogonal "click chemistry" reactions.[2] These reactions are known for their high efficiency, specificity, and biocompatibility.[1] The C-terminal carboxylic acid can also be used for standard amide bond formation, though this is less common for this specific molecule's application as a click chemistry reagent.

Bioorthogonal "Click" Chemistry

This compound is a versatile substrate for the two main types of azide-alkyne cycloaddition reactions.

Reaction Type Description Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A robust and high-yielding reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.[11]Catalyst: Requires a Copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270).[12] Kinetics: Fast reaction times, often completing within 1-12 hours at room temperature.[11] Use Case: Ideal for in vitro conjugations where the potential toxicity of copper is manageable.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide.[11][12]Catalyst: Catalyst-free.[12] Kinetics: Reaction times can range from 1 to 24 hours depending on the specific strained alkyne and reactant concentrations.[11] Use Case: Preferred for applications in living cells or in vivo where copper toxicity is a concern.[11]

The reactivity of the azide in this compound is expected to be comparable to that of other simple alkyl azides used in click chemistry.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

While detailed literature protocols for this compound are scarce, its synthesis can be readily achieved using standard Fmoc-based solid-phase peptide synthesis.[3][14] The following is a representative protocol.

Materials:

  • Fmoc-Gly-Wang resin or 2-chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling agents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% TIS

  • Cold diethyl ether for precipitation

Methodology:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Glycine Coupling: If using 2-chlorotrityl chloride resin, couple the first Fmoc-Gly-OH to the resin using DIPEA in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin thoroughly.

  • Fmoc Deprotection: Repeat step 3.

  • Azidoacetic Acid Coupling: Couple azidoacetic acid (3 eq.) to the N-terminus of the dipeptide using the same coupling conditions as in step 4.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the support and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Fmoc_Gly_Resin Fmoc-Gly-Resin Resin->Fmoc_Gly_Resin 1. Couple Fmoc-Gly-OH Gly_Resin H-Gly-Resin Fmoc_Gly_Resin->Gly_Resin 2. Deprotect (Piperidine) Fmoc_Gly_Gly_Resin Fmoc-Gly-Gly-Resin Gly_Resin->Fmoc_Gly_Gly_Resin 3. Couple Fmoc-Gly-OH Gly_Gly_Resin H-Gly-Gly-Resin Fmoc_Gly_Gly_Resin->Gly_Gly_Resin 4. Deprotect (Piperidine) N3_Peptide_Resin N3-Gly-Gly-Resin Gly_Gly_Resin->N3_Peptide_Resin 5. Couple Azidoacetic Acid Crude_Peptide Crude this compound N3_Peptide_Resin->Crude_Peptide 6. Cleave (TFA) Pure_Peptide Pure this compound Crude_Peptide->Pure_Peptide 7. Purify (RP-HPLC)

Synthesis workflow for this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating this compound to an alkyne-containing molecule in solution.[11]

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Solvent: e.g., Phosphate-buffered saline (PBS), water, or a mixture with a co-solvent like DMSO or t-butanol.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Optional: Copper ligand (e.g., THPTA or TBTA) to improve efficiency and protect biomolecules.

Methodology:

  • Reagent Preparation: Prepare fresh stock solutions, especially for sodium ascorbate which is prone to oxidation.

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • Catalyst Addition: If using a ligand, add it to the reaction mixture first. Add the CuSO4 solution to a final concentration of 50-250 µM.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 1-12 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification: Upon completion, purify the triazole-linked product using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials and the catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne.[11]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)

  • Solvent: e.g., PBS or other biocompatible buffers. DMSO can be used as a co-solvent if needed.

Methodology:

  • Dissolve Reactants: Dissolve this compound (1 equivalent) and the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in the chosen solvent.

  • Reaction: Combine the solutions of the azide and the strained alkyne.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used. Monitor progress by LC-MS or RP-HPLC.

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC or size-exclusion chromatography.

Application in Targeting Signaling Pathways

This compound itself does not directly participate in or modulate cellular signaling.[3] Its utility lies in its role as a linker to construct complex molecular probes and targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[14] These constructs are then used to investigate or manipulate specific signaling pathways. For example, an ADC can be designed to target a receptor that is overexpressed in cancer cells, thereby delivering a cytotoxic payload that interferes with a critical signaling pathway within that cell.[3]

cluster_Workflow Logical Workflow for Pathway Targeting Molecule Targeting Moiety (e.g., Antibody, Ligand) Alkyne_Mod_Molecule Alkyne-Modified Targeting Moiety Molecule->Alkyne_Mod_Molecule 1. Functionalize with Alkyne Payload Payload (e.g., Drug, Fluorophore) N3_Linker This compound Payload->N3_Linker 2. Couple to Linker (if necessary) Conjugate Probe / Therapeutic (ADC, PROTAC, etc.) Alkyne_Mod_Molecule->Conjugate N3_Linker->Conjugate 3. Click Chemistry (CuAAC / SPAAC) Cell Target Cell Conjugate->Cell 4. Introduce to Biological System Pathway Signaling Pathway Cell->Pathway 5. Target Engagement Effect Biological Effect (e.g., Apoptosis, Imaging) Pathway->Effect 6. Modulation

Using this compound to create tools for biological study.

References

Potential Research Areas for N3-Gly-Gly-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-OH, or azido-glycyl-glycine, is a bifunctional molecule poised to be a valuable tool in chemical biology, drug discovery, and materials science. Its structure, featuring a terminal azide (B81097) group and a C-terminal carboxylic acid on a flexible diglycine backbone, allows for versatile applications in bioconjugation and the synthesis of complex molecular architectures. The azide moiety serves as a chemical handle for highly specific and efficient "click chemistry" reactions, while the carboxylic acid enables standard peptide coupling. This guide provides a comprehensive overview of the potential research areas for this compound, including detailed experimental protocols and data presented for easy comparison.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar short peptides.

PropertyEstimated ValueNotes
Molecular Formula C4H6N4O3Calculated from the structure.
Molecular Weight 158.12 g/mol Calculated from the molecular formula.
Appearance White to off-white solidExpected physical state at room temperature.
Solubility High in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)The glycine (B1666218) backbone and terminal carboxylate contribute to its hydrophilicity.[1][2]
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the pKa of the C-terminal carboxyl group in similar peptides.[2]

Synthesis and Characterization

This compound can be synthesized through both solid-phase and solution-phase peptide synthesis methods. Solid-Phase Peptide Synthesis (SPPS) is often preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) of this compound

A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a resin support.

Experimental Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (B1436442) (HOBt).

  • Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF to expose the free amine.

  • Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH using the same coupling procedure.

  • Azide Installation: After deprotection of the final glycine, couple azidoacetic acid to the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

spss_workflow Resin Resin Support FmocGly1 Couple Fmoc-Gly-OH Resin->FmocGly1 Deprotect1 Fmoc Deprotection FmocGly1->Deprotect1 FmocGly2 Couple Fmoc-Gly-OH Deprotect1->FmocGly2 Deprotect2 Fmoc Deprotection FmocGly2->Deprotect2 Azide Couple Azidoacetic Acid Deprotect2->Azide Cleave Cleavage from Resin Azide->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize MS/NMR Characterization Purify->Characterize Final This compound Characterize->Final

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Expected Synthesis Outcomes:

ParameterExpected ValueMethod of Analysis
Crude Purity 70-90%RP-HPLC
Final Purity >95%RP-HPLC
Overall Yield 40-70%Mass Balance
Identity ConfirmedMass Spectrometry

Core Research Area: Bioconjugation via Click Chemistry

The primary application of this compound is in bioconjugation through "click" chemistry. The azide group allows for specific covalent bond formation with alkyne-containing molecules in a highly efficient and bioorthogonal manner. Two main types of azide-alkyne cycloaddition are commonly employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

General Experimental Protocol for CuAAC:

  • Reactant Preparation: Dissolve this compound and the alkyne-containing molecule (e.g., a fluorescent probe, a drug molecule, or a modified protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, typically by reducing copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand (e.g., THPTA or TBTA) can enhance reaction efficiency and protect biomolecules.

  • Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.

  • Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and the copper catalyst.

cuaac_workflow cluster_reactants Reactants cluster_catalyst Catalyst System N3 This compound Mix Reaction Mixture N3->Mix Alkyne Alkyne-modified Molecule Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Incubate Incubate (1-4h, RT) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Product Triazole-linked Conjugate Purify->Product

General Workflow for a CuAAC Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[3]

General Experimental Protocol for SPAAC:

  • Reactant Preparation: Dissolve this compound and the strained alkyne-modified molecule in a biocompatible buffer (e.g., PBS).

  • Reaction Initiation: Simply mix the solutions of the azide and the strained alkyne.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

  • Purification: Purify the conjugate as described for CuAAC.

spaac_workflow cluster_reactants Reactants N3 This compound Mix Reaction Mixture N3->Mix StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Mix Incubate Incubate (1-24h, RT/37°C) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Product Triazole-linked Conjugate Purify->Product

General Workflow for a SPAAC Reaction.

Comparison of CuAAC and SPAAC:

FeatureCuAACSPAAC
Catalyst Copper(I)None
Biocompatibility Potentially cytotoxic due to copperHigh, suitable for in vivo applications
Reaction Rate Generally fasterCan be slower, dependent on the strained alkyne
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Use Case In vitro bioconjugation, materials scienceLive-cell imaging, in vivo studies

Potential Research Applications

The versatility of this compound as a linker and chemical handle opens up several promising avenues of research.

Development of Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to attach a cytotoxic payload to a monoclonal antibody, creating an ADC for targeted cancer therapy. The diglycine spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][4]

adc_synthesis Antibody Monoclonal Antibody ModifyAb Introduce Alkyne Handle Antibody->ModifyAb AlkyneAb Alkyne-Modified Antibody ModifyAb->AlkyneAb Click Click Chemistry (CuAAC or SPAAC) AlkyneAb->Click N3GlyGly This compound CoupleDrug Peptide Coupling (EDC/NHS) N3GlyGly->CoupleDrug Drug Cytotoxic Payload Drug->CoupleDrug N3LinkerDrug N3-Linker-Drug Conjugate CoupleDrug->N3LinkerDrug N3LinkerDrug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Workflow for ADC Synthesis using this compound.
Proteomics and Protein-Protein Interaction Studies

This compound can be incorporated into peptides or proteins to serve as a handle for "tagging" and subsequent analysis. For example, a protein of interest can be modified with an alkyne group, and this compound can be used to attach a biotin (B1667282) tag for affinity purification or a fluorescent tag for imaging. This can be a powerful tool for studying protein localization, and protein-protein interactions.

Probing Signaling Pathways

By conjugating an inhibitor or a fluorescent probe to a targeting moiety (e.g., a small molecule or peptide) using this compound as a linker, researchers can create tools to investigate cellular signaling pathways. For instance, an ADC constructed with this linker could be used to deliver a cytotoxic drug to a cancer cell expressing a specific receptor, thereby interfering with the signaling pathway associated with that receptor.

signaling_pathway ADC ADC with This compound Linker Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Drug Release Lysosome->Release Target Intracellular Target Release->Target Inhibition Pathway Inhibition Target->Inhibition Downstream Downstream Signaling Inhibition->Downstream Blocks CellDeath Cell Death Inhibition->CellDeath Downstream->CellDeath

Inhibition of a Signaling Pathway by an ADC Utilizing an this compound Linker.

Conclusion

This compound is a versatile and promising chemical tool for researchers in a wide range of scientific disciplines. Its straightforward synthesis and the bioorthogonality of its azide group make it an attractive building block for creating complex bioconjugates. The potential applications in the development of targeted therapeutics like ADCs, as well as in fundamental research areas such as proteomics and the study of cellular signaling, highlight the significant potential of this compound. While more specific experimental data on this particular molecule is needed, the well-established principles of peptide synthesis and click chemistry provide a solid foundation for its successful implementation in the laboratory.

References

Methodological & Application

Synthesis of N3-Gly-Gly-OH: A Detailed Protocol for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N3-Gly-Gly-OH, an azido-functionalized dipeptide. This versatile building block is valuable in bioconjugation and drug delivery, enabling the precise introduction of an azide (B81097) moiety for subsequent "click chemistry" reactions. The protocol outlines a solution-phase approach, detailing the synthesis of the key precursors, azidoacetic acid and glycylglycine (B550881) methyl ester, followed by their coupling and final saponification.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process. The initial phase involves the independent synthesis of two key precursors: azidoacetic acid and glycylglycine methyl ester. Subsequently, these precursors are coupled to form the azido-dipeptide ester. The final stage involves the hydrolysis of the methyl ester to yield the desired this compound product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Peptide Coupling cluster_final Final Product Formation Bromoacetic_acid Bromoacetic Acid Azidoacetic_acid Azidoacetic Acid Bromoacetic_acid->Azidoacetic_acid  + Sodium Azide   Sodium_azide Sodium Azide Sodium_azide->Azidoacetic_acid N3_Gly_Gly_OMe N3-Gly-Gly-OMe Azidoacetic_acid->N3_Gly_Gly_OMe  + Glycylglycine Methyl Ester, Coupling Agent   Glycine (B1666218) Glycine Glycylglycine_methyl_ester Glycylglycine Methyl Ester Glycine->Glycylglycine_methyl_ester  + Methanol, Acid catalyst   Methanol Methanol Methanol->Glycylglycine_methyl_ester Glycylglycine_methyl_ester->N3_Gly_Gly_OMe N3_Gly_Gly_OH This compound N3_Gly_Gly_OMe->N3_Gly_Gly_OH  Saponification (e.g., LiOH)  

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Azidoacetic Acid

This protocol describes the synthesis of azidoacetic acid from bromoacetic acid and sodium azide.[1][2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Bromoacetic AcidC₂H₃BrO₂138.957.15 g (51.5 mmol)
Sodium AzideNaN₃65.016.95 g (107 mmol)
Distilled WaterH₂O18.0230 mL
Diethyl Ether(C₂H₅)₂O74.12As needed
Magnesium Sulfate (anhydrous)MgSO₄120.37As needed
Hydrochloric Acid (conc.)HCl36.46As needed

Procedure:

  • Dissolve sodium azide (6.95 g) in 30 mL of distilled water in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add bromoacetic acid (7.15 g) to the solution over a period of 10 minutes with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (5 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain 2-azidoacetic acid as a colorless oil. The expected yield is approximately 70%.[1]

Synthesis of Glycylglycine Methyl Ester Hydrochloride

This protocol details the preparation of the hydrochloride salt of glycylglycine methyl ester. The hydrochloride form is more stable for storage.[3][4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
GlycineC₂H₅NO₂75.078 mmol
MethanolCH₃OH32.0460 mL
Thionyl ChlorideSOCl₂118.974 mL
Sodium Hydroxide (B78521) solutionNaOH40.00As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and under an ice bath, add 60 mL of methanol.

  • Slowly add 4 mL of thionyl chloride dropwise to the methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The off-gas can be neutralized by bubbling through a NaOH solution.

  • After the addition is complete, stir the mixture for 1 hour at 0°C.

  • Add 8 mmol of glycine to the reaction mixture and continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycine spot disappears.[4]

  • After completion, evaporate the solvent under reduced pressure to obtain glycylglycine methyl ester hydrochloride as a white solid. The expected yield is nearly quantitative.[4]

Coupling of Azidoacetic Acid and Glycylglycine Methyl Ester

This section describes the coupling of the two precursors using a standard peptide coupling agent.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example)
Azidoacetic AcidC₂H₃N₃O₂101.061.0 equiv.
Glycylglycine Methyl Ester HClC₅H₁₁ClN₂O₃182.611.0 equiv.
HBTUC₁₁H₁₅F₆N₅O₂P379.241.1 equiv.
DIPEAC₈H₁₉N129.242.2 equiv.
DMF (anhydrous)C₃H₇NO73.09As needed

Procedure:

  • Dissolve glycylglycine methyl ester hydrochloride in anhydrous DMF.

  • Add DIPEA to neutralize the hydrochloride and create the free amine.

  • In a separate flask, dissolve azidoacetic acid in anhydrous DMF.

  • Add HBTU to the azidoacetic acid solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the activated azidoacetic acid solution to the glycylglycine methyl ester solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with a suitable organic solvent and washing with aqueous solutions to remove excess reagents and byproducts. The crude product can then be purified by column chromatography.

Saponification of N3-Gly-Gly-OMe to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example)
N3-Gly-Gly-OMeC₅H₈N₄O₃188.141.0 equiv.
Lithium Hydroxide (LiOH)LiOH23.951.1 equiv.
Tetrahydrofuran (THF)C₄H₈O72.11As needed
WaterH₂O18.02As needed
Hydrochloric Acid (1 M)HCl36.46As needed

Procedure:

  • Dissolve the N3-Gly-Gly-OMe in a mixture of THF and water.

  • Add a solution of lithium hydroxide in water.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
2.1Azidoacetic Acid5.20 (from 51.5 mmol bromoacetic acid)~3.64~70[1]
2.2Glycylglycine Methyl Ester HCl1.46 (from 8 mmol glycine)~1.46~100[4]
2.3N3-Gly-Gly-OMeVaries based on scale--
2.4This compoundVaries based on scale--

Note: Yields for steps 2.3 and 2.4 are dependent on the specific reaction scale and purification efficiency.

Visualization of Key Processes

Peptide_Coupling cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack Azidoacetic_acid Azidoacetic Acid Activated_ester Activated Ester Intermediate Azidoacetic_acid->Activated_ester  + HBTU, DIPEA   HBTU HBTU HBTU->Activated_ester N3_Gly_Gly_OMe N3-Gly-Gly-OMe Activated_ester->N3_Gly_Gly_OMe GlyGlyOMe Glycylglycine Methyl Ester GlyGlyOMe->N3_Gly_Gly_OMe  Nucleophilic attack  

Caption: Mechanism of peptide bond formation using HBTU as a coupling agent.

This detailed protocol provides a robust framework for the synthesis of this compound. Researchers should adapt the procedures and purification methods based on the specific requirements of their application and available laboratory equipment. Standard safety precautions should be followed when handling all chemicals.

References

Application Notes: Utilizing N3-Gly-Gly-OH for Advanced Cell Culture Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-OH is a versatile, water-soluble, and biocompatible short peptide functionalized with a terminal azide (B81097) (N3) group. This azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient covalent labeling of target molecules. While not typically used for direct metabolic incorporation into cellular components, this compound is an invaluable tool for creating customized probes for a wide range of cell-based assays, including fluorescence microscopy, flow cytometry, and high-content screening.

The diglycine spacer provides flexibility and hydrophilicity, minimizing steric hindrance and improving the solubility of the resulting conjugate. The terminal carboxylic acid (-OH) allows for further modifications if required. The primary application of this compound in the context of cell culture is its use as a linker to conjugate a reporter molecule (e.g., a fluorescent dye) to a biomolecule of interest (e.g., a ligand, antibody, or drug). This functionalized biomolecule can then be introduced to cell cultures to study localization, trafficking, and binding events.

The most common click chemistry reactions utilized with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its high efficiency, while SPAAC is a copper-free alternative that is particularly suitable for applications in living systems due to the absence of a cytotoxic copper catalyst.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C6H9N5O4[2]
Molecular Weight 215.17 g/mol [2]
Appearance White to off-white solid[3]
Solubility Good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)[4]
Purity Typically >95%[5]
Storage Store at -20°C or -80°C for long-term storage[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Fluorescent Dye via CuAAC

This protocol describes the conjugation of this compound to a fluorescent dye containing a terminal alkyne group for subsequent use in cell labeling.

Materials:

  • This compound

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare a stock solution of the alkyne-functionalized dye (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This solution should be made immediately before use as it is prone to oxidation.[1]

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).[1]

    • (Optional) Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.[1]

    • (Optional) If using a ligand, add the THPTA solution to the reaction mixture.

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[1]

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 1 to 12 hours.[1]

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.

  • Purification:

    • Upon completion, purify the reaction mixture by RP-HPLC to isolate the desired triazole-linked fluorescent probe.

Protocol 2: Labeling of Live Cells with a Pre-Conjugated Fluorescent Probe

This protocol provides a general procedure for labeling live cells with the fluorescent probe synthesized in Protocol 1.

Materials:

  • Cells of interest cultured on a suitable vessel (e.g., glass-bottom dish for imaging)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • The purified fluorescent probe from Protocol 1

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • On the day of the experiment, remove the culture medium.

  • Labeling:

    • Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

    • Add the labeling solution to the cells and incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific probe and the biological question being addressed.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete medium to the cells.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Diagrams

experimental_workflow cluster_conjugation Step 1: Probe Synthesis (CuAAC) cluster_labeling Step 2: Cell Labeling and Imaging N3_Gly_Gly_OH This compound Conjugation Click Reaction N3_Gly_Gly_OH->Conjugation Alkyne_Dye Alkyne-Functionalized Fluorescent Dye Alkyne_Dye->Conjugation CuSO4 CuSO4 + Sodium Ascorbate CuSO4->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Fluorescent_Probe Fluorescent Probe Purification->Fluorescent_Probe Incubation Incubation with Fluorescent Probe Fluorescent_Probe->Incubation Cultured_Cells Cultured Cells Cultured_Cells->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Labeled_Cells Labeled Cells Imaging->Labeled_Cells

Caption: Experimental workflow for synthesizing a fluorescent probe using this compound and subsequent labeling of cultured cells.

click_chemistry_reaction cluster_reactants Reactants cluster_product Product N3_Gly_Gly_OH This compound (Azide) Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) N3_Gly_Gly_OH->Catalyst Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorescent Dye) Alkyne_Molecule->Catalyst Triazole_Product Stable Triazole Linkage (Labeled Molecule) Catalyst->Triazole_Product CuAAC Reaction

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Concluding Remarks

This compound is a powerful and versatile tool for researchers in cell biology and drug development. Its application in constructing customized molecular probes via click chemistry enables a wide array of cell-based experiments. The protocols and information provided herein serve as a guide for the effective utilization of this compound in your research endeavors. As with any experimental procedure, optimization of concentrations, incubation times, and other parameters may be necessary for specific applications and cell types.

References

Application Notes and Protocols for N3-Gly-Gly-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-Gly-Gly-OH, an azide-containing dipeptide, in click chemistry reactions for bioconjugation, labeling, and the development of therapeutic agents. This reagent is compatible with both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering versatile and robust methods for covalently linking molecules.

Introduction

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] For applications in chemical biology and drug development, the most prominent examples are the CuAAC and SPAAC reactions. This compound serves as a valuable building block, introducing a reactive azide (B81097) handle for subsequent modifications. The resulting triazole linkage formed in these reactions is a stable isostere of an amide bond.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1] It is renowned for its high efficiency and broad applicability.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[1] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. While extensive experimental data for the di-glycine version is not as prevalent as for the pentaglycine (B1581309) counterpart, the following table provides calculated and inferred values based on its structure.

PropertyValueSource
Molecular Formula C4H7N5O3Calculated
Molecular Weight 173.13 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents like DMSO and DMF.[2]
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Diglycine Linker[3]
Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC 10² - 10⁵High reaction rates, wide commercial availability of reagents.Requires a copper catalyst which can be cytotoxic.
SPAAC (with DBCO) ~1Copper-free, highly biocompatible.Can be bulky and hydrophobic, potentially affecting conjugate solubility.
SPAAC (with BCN) 0.1 - 1Copper-free, good reactivity.May have stability issues in certain aqueous media.

Note: The reactivity of this compound is expected to be comparable to other simple alkyl azides in these reactions.[4]

Experimental Protocols

The following protocols provide a starting point for performing click chemistry with this compound. Optimization may be required for specific alkyne substrates and desired applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a typical procedure for the conjugation of this compound to an alkyne-containing molecule in a solution phase.[1]

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)[5]

  • Copper-binding ligand solution (e.g., THPTA, 50 mM in H₂O)[5]

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in H₂O, freshly prepared)[5]

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)[5]

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility[2]

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)[1]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen buffer or co-solvent.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.[1]

    • Prepare a fresh stock solution of sodium ascorbate immediately before use as it is prone to oxidation.[1]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the degassed buffer.[1] If needed, a minimal amount of an organic co-solvent can be used to aid solubility.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by adding the copper-binding ligand solution (e.g., THPTA, 5 equivalents relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 equivalents relative to the limiting reactant). Mix gently.[5]

  • Initiation of the Reaction:

    • Add the catalyst premix to the main reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper) to reduce Cu(II) to the active Cu(I) catalyst.[5]

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 1 to 12 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.[1]

  • Purification:

    • Upon completion, the reaction mixture can be purified by an appropriate chromatographic method, such as RP-HPLC, to isolate the desired triazole-linked product.[1]

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare this compound Solution Prepare this compound Solution Combine Reactants Combine Reactants Prepare this compound Solution->Combine Reactants Prepare Alkyne Solution Prepare Alkyne Solution Prepare Alkyne Solution->Combine Reactants Prepare Catalyst/Ligand & Ascorbate Prepare Catalyst/Ligand & Ascorbate Add Catalyst & Ascorbate Add Catalyst & Ascorbate Prepare Catalyst/Ligand & Ascorbate->Add Catalyst & Ascorbate Combine Reactants->Add Catalyst & Ascorbate Incubate (1-12h, RT) Incubate (1-12h, RT) Add Catalyst & Ascorbate->Incubate (1-12h, RT) Monitor by LC-MS/HPLC Monitor by LC-MS/HPLC Incubate (1-12h, RT)->Monitor by LC-MS/HPLC Purify by Chromatography Purify by Chromatography Monitor by LC-MS/HPLC->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product

A generalized workflow for a typical CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO or BCN-functionalized molecule).[1]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Solvent: e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers.[1]

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)[1]

Procedure:

  • Dissolve Reactants:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.[1]

  • Reaction:

    • Combine the solutions of the azide and the strained alkyne.

    • Allow the reaction to proceed at room temperature.

  • Reaction Conditions:

    • Reaction times can range from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[1]

    • Monitor the reaction progress by RP-HPLC or LC-MS.[1]

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC.[1]

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare this compound Solution Prepare this compound Solution Combine Solutions Combine Solutions Prepare this compound Solution->Combine Solutions Prepare Strained Alkyne Solution Prepare Strained Alkyne Solution Prepare Strained Alkyne Solution->Combine Solutions Incubate (1-24h, RT) Incubate (1-24h, RT) Combine Solutions->Incubate (1-24h, RT) Monitor by LC-MS/HPLC Monitor by LC-MS/HPLC Incubate (1-24h, RT)->Monitor by LC-MS/HPLC Purify by Chromatography Purify by Chromatography Monitor by LC-MS/HPLC->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product

Workflow for a typical copper-free SPAAC reaction.

Applications in Drug Development

The bioorthogonal nature of the click reaction with this compound makes it a powerful tool in drug development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to connect a cytotoxic payload to a monoclonal antibody. The synthesis of an ADC using this linker typically involves a multi-step process where the antibody is first functionalized with an alkyne, and the drug is conjugated to this compound. The two components are then "clicked" together.[2]

Logical Workflow for ADC Synthesis using this compound

ADC_Synthesis_Logic Antibody Antibody Alkyne Modification Alkyne Modification Antibody->Alkyne Modification Alkyne-Antibody Alkyne-Antibody Alkyne Modification->Alkyne-Antibody Click Reaction (CuAAC or SPAAC) Click Reaction (CuAAC or SPAAC) Alkyne-Antibody->Click Reaction (CuAAC or SPAAC) Cytotoxic Drug Cytotoxic Drug Drug-N3 Conjugate Drug-N3 Conjugate Cytotoxic Drug->Drug-N3 Conjugate This compound This compound This compound->Drug-N3 Conjugate Drug-N3 Conjugate->Click Reaction (CuAAC or SPAAC) ADC ADC Click Reaction (CuAAC or SPAAC)->ADC

Logical steps for synthesizing an Antibody-Drug Conjugate.

Studying Signaling Pathways

While this compound does not directly participate in signaling pathways, it is a tool used to study them.[6] For example, it can be used to create fluorescently labeled probes to track the localization of a protein within a signaling cascade or to deliver an inhibitor to a specific cellular target.[6]

Logical Workflow for Creating and Using a Probe to Study a Signaling Pathway

Signaling_Probe_Workflow Targeting Ligand (Alkyne) Targeting Ligand (Alkyne) Click Reaction Click Reaction Targeting Ligand (Alkyne)->Click Reaction This compound This compound This compound->Click Reaction Reporter (e.g., Fluorophore) Reporter (e.g., Fluorophore) Molecular Probe Molecular Probe Reporter (e.g., Fluorophore)->Molecular Probe Click Reaction->Molecular Probe Introduce to Cells Introduce to Cells Molecular Probe->Introduce to Cells Visualize/Analyze Target Visualize/Analyze Target Introduce to Cells->Visualize/Analyze Target Study Signaling Pathway Study Signaling Pathway Visualize/Analyze Target->Study Signaling Pathway

Using this compound to create a probe for pathway analysis.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and chemical biology. Its azide functionality allows for robust and specific conjugation to a wide variety of molecules through click chemistry.[6] The di-glycine spacer provides a hydrophilic and flexible linker, which can be beneficial for the solubility and biological activity of the resulting conjugates. The protocols and workflows presented here provide a solid foundation for the successful application of this compound in your research endeavors.

References

Application Notes and Protocols for N3-Gly-Gly-OH Protein Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for elucidating protein function, developing novel therapeutics, and engineering proteins with new functionalities. N3-Gly-Gly-OH is a synthetic dipeptide containing a bioorthogonal azide (B81097) group. This functional group allows for the specific covalent modification of the target protein through "click chemistry," a set of highly efficient and specific reactions.[1] This document provides detailed protocols for the incorporation of this compound into proteins and its subsequent labeling, along with relevant quantitative data and pathway diagrams.

The incorporation of this compound can be particularly useful for studying proteins where an N-terminal glycine (B1666218) is significant. The N-terminal residue of a protein can influence its stability through pathways like the N-degron pathway.[2][3] Furthermore, Gly-Gly motifs are known to play roles in protein-protein interactions.[4][5] By incorporating this compound, researchers can introduce a chemical handle at or near the N-terminus to probe these processes.

Data Presentation

While specific quantitative data for the incorporation efficiency of this compound is not extensively published, data from studies using analogous azido-functionalized unnatural amino acids can provide a reasonable expectation for experimental outcomes. The efficiency of UAA incorporation is highly dependent on the expression system, the specific UAA, and the optimization of the protocol.

Table 1: Representative Incorporation Efficiencies of Azido-Unnatural Amino Acids in Mammalian Cells

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Reference
p-Azido-L-phenylalanine (AzF)HEK293T Cells~85% (optimized system)[6]
p-Azido-L-phenylalanine (AzF)HEK293T Cells>50%[7]
Azidohomoalanine (AHA)VariousWidely used, efficient[8]

Note: The data presented are for single azido-amino acids and serve as a general guide. The efficiency of this compound incorporation may differ and requires experimental determination.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with this compound in Mammalian Cells

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells. The underlying principle is that the cells will take up the dipeptide and incorporate it into newly synthesized proteins, likely at the N-terminus. This method is analogous to metabolic labeling with other non-canonical amino acids.[9]

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture the mammalian cell line of interest to the desired confluency (typically 70-80%) in a complete culture medium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a sterile, cell culture-grade solvent (e.g., water or DMSO). The final concentration in the medium will need to be optimized, but a starting point of 100-500 µM can be tested.[7]

  • Metabolic Labeling:

    • Remove the complete culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add fresh culture medium containing the desired final concentration of this compound.

    • Incubate the cells for a period of 16-48 hours to allow for the incorporation of the azido-dipeptide into newly synthesized proteins. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

    • Add ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).[10]

  • Storage: The cell lysate containing the azide-modified proteins can be used immediately for the click chemistry reaction or stored at -80°C for later use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate

This protocol details the "click" reaction to label the azide-modified proteins in the cell lysate with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).[1][11]

Materials:

  • Cell lysate containing this compound labeled proteins (from Protocol 1)

  • Alkyne-reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS

Procedure:

  • Prepare Reagents:

    • Alkyne-reporter stock: Prepare a 10 mM stock solution in DMSO.

    • CuSO4 stock: Prepare a 50 mM stock solution in water.

    • THPTA stock: Prepare a 50 mM stock solution in water.

    • Sodium ascorbate stock: Prepare a 500 mM stock solution in water. This solution must be made fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (50-100 µg of total protein)

    • PBS to a final volume of 90 µL.

    • 2 µL of alkyne-reporter stock solution (final concentration ~200 µM).

    • 2 µL of CuSO4:THPTA (1:5 molar ratio, premixed). For example, mix 1 µL of 50 mM CuSO4 with 5 µL of 50 mM THPTA.

  • Initiate the Reaction: Add 4 µL of freshly prepared sodium ascorbate stock solution to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Protein Precipitation (Optional but Recommended): To remove unreacted reagents, precipitate the protein. A common method is methanol-chloroform precipitation.[1]

  • Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning, western blotting (if using a biotin (B1667282) tag followed by streptavidin-HRP), or mass spectrometry-based proteomics.

Visualizations

Experimental_Workflow cluster_incorporation Protocol 1: Metabolic Incorporation cluster_labeling Protocol 2: Click Chemistry Labeling CellCulture Cell Culture Labeling Metabolic Labeling with this compound CellCulture->Labeling Lysis Cell Lysis Labeling->Lysis Quantification Protein Quantification Lysis->Quantification ReactionSetup Reaction Setup Quantification->ReactionSetup Azide-modified proteome ClickReaction CuAAC Reaction ReactionSetup->ClickReaction Analysis Downstream Analysis ClickReaction->Analysis

Caption: Workflow for this compound protein incorporation and subsequent labeling.

N_Degron_Pathway cluster_protein Target Protein cluster_degradation N-Degron Pathway Protein Protein with N-terminal this compound E3Ligase E3 Ubiquitin Ligase (e.g., CUL2-ZYG11B/ZER1) Protein->E3Ligase Recognition of N-terminal Glycine Ubiquitination Polyubiquitination E3Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: N-degron pathway for proteins with an N-terminal glycine.

References

Application Notes & Protocols: Downstream Analysis of Gly-Gly Remnant-Bearing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein ubiquitination is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The covalent attachment of ubiquitin to a substrate protein's lysine (B10760008) residue, when followed by enzymatic digestion with trypsin, generates a characteristic diglycine (Gly-Gly) remnant on the modified lysine. This K-ε-GG signature serves as a unique identifier for sites of ubiquitination. Advances in mass spectrometry (MS)-based proteomics, coupled with highly specific enrichment techniques, have enabled the global and quantitative analysis of the "ubiquitinome."

These application notes provide a comprehensive workflow for the identification and quantification of proteins modified with a Gly-Gly remnant. The protocols detailed below cover protein extraction, peptide enrichment, mass spectrometry analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals aiming to investigate the roles of ubiquitination in their biological systems of interest. The methodologies are particularly relevant for discovering substrates of E3 ligases, understanding mechanisms of protein degradation, and identifying novel biomarkers and therapeutic targets.[1][2][3]

Experimental Workflow & Methodologies

The overall strategy for analyzing Gly-Gly labeled proteins involves the isolation of proteins from cell or tissue samples, their digestion into peptides, the specific enrichment of peptides bearing the K-ε-GG modification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Quantitative analysis, often performed using label-free or stable isotope labeling techniques, allows for the comparison of ubiquitination levels across different experimental conditions.[2][4]

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis cluster_3 Downstream Bioinformatics A Cell/Tissue Lysate B Protein Reduction, Alkylation & Digestion (Trypsin) A->B C Affinity Enrichment of K-ε-GG Peptides B->C D LC-MS/MS Analysis C->D E Database Search & Peptide Identification D->E F Quantitative Analysis (Label-Free or SILAC) E->F G Pathway & GO Analysis F->G H Biological Interpretation G->H

Caption: High-level workflow for quantitative ubiquitinome analysis.

Protocol 1: Protein Extraction and Tryptic Digestion

This protocol details the initial steps of preparing protein lysates and digesting them into peptides suitable for mass spectrometry.

  • Cell/Tissue Lysis:

    • Harvest cells or grind frozen tissue and resuspend in a lysis buffer (e.g., STET+T buffer: 10mM Tris pH 8, 1mM EDTA pH 8, 150 mM NaCl, 1% Triton, 5mM DTT) supplemented with a protease and phosphatase inhibitor cocktail.[5]

    • Lyse the cells by sonication (e.g., 10 seconds on, 10 seconds off for 5 cycles) on ice until the solution clarifies.[5]

    • Clarify the lysate by centrifugation at high speed (e.g., 8000 x g for 10 minutes at 4°C) to pellet cellular debris.[5]

    • Quantify the protein concentration in the supernatant using a standard method like the BCA assay.

  • Protein Digestion:

    • Reduction: Take a defined amount of protein (e.g., 1-5 mg) and add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

    • Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.

    • Digestion: Dilute the sample with ammonium (B1175870) bicarbonate (50 mM) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) column and dry the eluate in a vacuum centrifuge.

Protocol 2: Affinity Enrichment of K-ε-Gly-Gly Peptides

This protocol uses an antibody that specifically recognizes the K-ε-Gly-Gly remnant to isolate ubiquitinated peptides from the complex mixture.[2][6]

  • Antibody-Bead Conjugation:

    • Use commercially available anti-K-ε-GG antibody-conjugated beads or conjugate the antibody to Protein A/G agarose (B213101) beads.

    • Wash the beads three times with 1 mL of wash buffer (e.g., PBS).

  • Peptide Incubation:

    • Resuspend the dried peptide mixture from Protocol 1 in an immunoprecipitation (IP) buffer.

    • Add the peptide solution to the washed antibody-conjugated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Centrifuge the beads at low speed (e.g., 1000 x g for 1 minute) and carefully remove the supernatant.[5]

    • Wash the beads three times with 1 mL of IP buffer to remove non-specifically bound peptides.

    • Perform a final wash with a low-salt buffer or water.

  • Elution:

    • Elute the enriched K-ε-GG peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).

    • Immediately desalt the eluted peptides using a C18 tip or SPE column and dry them completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Caption: Principle of K-ε-Gly-Gly peptide enrichment for proteomics.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the mass spectrometry analysis of enriched peptides.

  • Sample Preparation:

    • Resuspend the dried, enriched peptides in an aqueous solution containing 0.1% formic acid.[7]

  • Liquid Chromatography:

    • System: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[7]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: A typical gradient would be 5-40% Mobile Phase B over 60-120 minutes, depending on sample complexity.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[7]

    • MS1 Scan: Acquire full scans at a high resolution (e.g., 60,000-120,000).

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) mode to select the most abundant precursor ions for fragmentation (e.g., by HCD). The distinct mass shift of 114.04 Da caused by the Gly-Gly remnant is used to identify ubiquitination sites.[2][4]

Data Presentation and Analysis

Following LC-MS/MS, raw data is processed using software like MaxQuant.[2] This involves peptide identification via database searching and quantification to determine changes in ubiquitination levels between samples.

Table 1: Example of Quantitative Ubiquitination Site Analysis This table summarizes hypothetical quantitative data comparing a treated vs. control sample.

Protein IDGene NamePeptide Sequence (K* = K-ε-GG)Log2 (Fold Change)p-value
P04637TP53HKSKK GQSTSR2.150.001
Q06609UBE2NFPNKP PTVK1.890.005
P62993UBA52TLTGKTITLEVEPSDTIENVKAK-1.540.012
P31946YWHAZDSTLIMQLLR DNLTLWTSDMQGDEGK*1.320.021

Table 2: Example of Pathway Analysis of Differentially Ubiquitinated Proteins This table shows the output of a KEGG pathway analysis on proteins with significantly altered ubiquitination.

KEGG Pathway IDPathway DescriptionGene Countp-value
hsa04120Ubiquitin mediated proteolysis151.2E-8
hsa04151PI3K-Akt signaling pathway123.5E-6
hsa03010Ribosome97.1E-5
hsa04110Cell Cycle89.8E-5

Visualization of a Relevant Signaling Pathway

Quantitative proteomics of the ubiquitinome often reveals regulation of key cellular signaling networks. The PI3K-Akt pathway, which is crucial for cell growth, proliferation, and survival, is frequently found to be regulated by ubiquitination.[1][2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 FOXO FOXO (Transcription Factors) Akt->FOXO CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition FOXO->Apoptosis Ubi Ubiquitination can regulate these proteins Ubi->Akt Ubi->mTORC1

Caption: Simplified PI3K/Akt signaling pathway. Ubiquitination can regulate key nodes.

References

Application Notes and Protocols for N3-Gly-Gly-OH in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azido-functionalized glycine (B1666218) linkers, with a primary focus on the well-documented N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), a versatile tool in proteomics and chemical biology. While the user specified N3-Gly-Gly-OH, the literature predominantly details the applications of its pentaglycine (B1581309) counterpart. The principles and protocols described herein are largely adaptable for shorter glycine linkers.

The core utility of these molecules lies in their bifunctional nature: a terminal azide (B81097) group that serves as a handle for bioorthogonal "click" chemistry, and a glycine-based spacer that imparts flexibility and hydrophilicity to conjugates.[][2] This combination makes them invaluable for a range of applications, from the synthesis of complex biomolecular probes to the development of targeted therapeutics.

Key Applications
  • Fluorescent Labeling of Peptides: The azide group allows for the precise and efficient attachment of fluorescent dyes containing a terminal alkyne. This is crucial for cellular imaging, receptor binding assays, and in vivo tracking of peptides.[3]

  • Antibody-Drug Conjugates (ADCs): N3-(Gly)n-OH can be used as a linker to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the glycine spacer can improve the pharmacokinetic properties of the resulting ADC.[2][4]

  • Proteolysis Targeting Chimeras (PROTACs): In the rapidly advancing field of targeted protein degradation, this linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The flexibility of the pentaglycine chain is often critical for the formation of a productive ternary complex.[2][5]

  • Quantitative Proteomics: Azido-functionalized amino acids and peptides can be used as chemical reporters for metabolic labeling of newly synthesized proteins. This allows for their subsequent enrichment and identification by mass spectrometry, providing insights into proteome dynamics.[6][7]

Quantitative Data Summary

PropertyValueNotes
IUPAC Name 2-(2-(2-(2-(2-azidoacetamido)acetamido)acetamido)acetamido)acetic acidPertains to N3-(Gly)5-OH.
Molecular Formula C10H15N7O6Pertains to N3-(Gly)5-OH.
Molecular Weight 329.27 g/mol Pertains to N3-(Gly)5-OH.[]
Appearance White to off-white solidExpected physical state at room temperature.[]
Melting Point >200 °C (decomposes)Estimated based on similar peptides.[]
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the pKa of the C-terminal carboxyl group in oligoglycines.[]
Solubility Good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)The pentaglycine chain contributes to high water solubility.[4]

Experimental Protocols

Protocol 1: Incorporation of N3-(Gly)5-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an N-terminal azido-pentaglycine tag onto a target peptide using standard Fmoc-based SPPS.[8]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N3-Gly-OH (or azido-acetic acid for the final step) and Fmoc-Gly-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Synthesis of the Pentaglycine Linker: After coupling the final amino acid of the main peptide sequence and subsequent Fmoc deprotection, sequentially couple four residues of Fmoc-Gly-OH using the procedure in step 4.

  • Coupling of N3-Gly-OH: After the final glycine coupling and Fmoc deprotection, couple N3-Gly-OH (or azido-acetic acid) using the same coupling procedure.

  • Cleavage and Deprotection: Wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

G start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Washing (DMF/DCM) deprotect1->wash1 couple_aa 4. Couple Fmoc-Amino Acid (HBTU/DIPEA) wash1->couple_aa repeat_peptide Repeat for Peptide Sequence couple_aa->repeat_peptide repeat_peptide->deprotect1 More amino acids deprotect2 5. Fmoc Deprotection repeat_peptide->deprotect2 Peptide complete couple_gly 6. Couple Fmoc-Gly-OH (x4) deprotect2->couple_gly deprotect3 7. Fmoc Deprotection couple_gly->deprotect3 couple_azido 8. Couple N3-Gly-OH deprotect3->couple_azido cleave 9. Cleavage from Resin (TFA Cocktail) couple_azido->cleave purify 10. Purification (RP-HPLC) cleave->purify end End: N3-(Gly)5-Peptide purify->end

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

This protocol describes a general method for conjugating the azide-functionalized peptide to a molecule containing a terminal alkyne.[3][9]

Materials:

  • Azide-functionalized peptide (dissolved in a suitable buffer, e.g., PBS or water/DMSO mixture)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Copper ligand (e.g., THPTA, TBTA) stock solution

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-peptide in the chosen solvent system.

    • Add the alkyne-functionalized molecule, typically in a slight molar excess (1.2-1.5 equivalents).

    • Add the copper ligand to a final concentration of ~1 mM.

    • Add CuSO4 to a final concentration of ~0.2 mM.

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of ~2 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a fluorescent dye.

  • Monitoring: The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification: Purify the resulting conjugate by RP-HPLC or size exclusion chromatography to remove unreacted components and the copper catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst System peptide Azide-Peptide (N3-Peptide) reaction_mix Reaction Mixture peptide->reaction_mix alkyne Alkyne-Molecule (e.g., Dye, Biotin) alkyne->reaction_mix cuso4 CuSO4 (Cu2+) cuso4->reaction_mix ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->reaction_mix ligand Copper Ligand (e.g., THPTA) ligand->reaction_mix triazole Stable Triazole Linkage (Peptide-Molecule Conjugate) reaction_mix->triazole 1-4h, Room Temp purification Purification (RP-HPLC) triazole->purification final_product Purified Conjugate purification->final_product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Protocol 3: Representative Workflow for Quantitative Proteomics using Azido-Amino Acid Labeling

This protocol is based on the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology, which uses azido-amino acids like L-azidohomoalanine (AHA) to label newly synthesized proteins.[6][7][10] An azido-glycine analog could hypothetically be used in a similar manner, particularly in glycine-rich protein studies or specialized metabolic labeling experiments.

Materials:

  • Cell culture medium deficient in the natural amino acid to be replaced (e.g., methionine-free for AHA labeling)

  • Azido-amino acid (e.g., AHA)

  • Cell lysis buffer

  • Alkyne-biotin tag

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Digestion buffer and trypsin

  • Mass spectrometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in the appropriate deficient medium for a short period to deplete intracellular stores of the natural amino acid.

    • Replace the medium with deficient medium supplemented with the azido-amino acid (e.g., AHA) and incubate for a desired pulse time (e.g., 30 min to several hours) to label newly synthesized proteins.

  • Cell Lysis: Harvest and lyse the cells to extract the total proteome.

  • Click Reaction: Perform a CuAAC reaction (as in Protocol 2) to attach an alkyne-biotin tag to the azide-labeled proteins within the lysate.

  • Protein Enrichment: Enrich the biotinylated (newly synthesized) proteins from the total proteome using streptavidin-agarose beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.

  • Mass Spectrometry Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS for identification and quantification.

  • Data Analysis: Identify the proteins and quantify their relative abundance between different experimental conditions to measure changes in protein synthesis.

G start 1. Metabolic Labeling (Pulse with Azido-Amino Acid) lysis 2. Cell Lysis start->lysis click 3. Click Chemistry (Attach Alkyne-Biotin) lysis->click enrich 4. Enrichment (Streptavidin Beads) click->enrich wash 5. Stringent Washes enrich->wash digest 6. On-Bead Digestion (Trypsin) wash->digest ms 7. LC-MS/MS Analysis digest->ms data 8. Data Analysis (Protein ID & Quantification) ms->data

Quantitative Proteomics Workflow using Azido-Amino Acid Labeling.

Signaling Pathway and Mechanism Diagrams

Mechanism of Action: Antibody-Drug Conjugate (ADC)

ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells that overexpress a particular surface antigen. The linker, which can be constructed using N3-(Gly)n-OH, plays a crucial role in the stability and release of the payload.[3][4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) antigen Tumor Surface Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release apoptosis Cell Death (Apoptosis) payload->apoptosis 5. Cytotoxicity

Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Mechanism of Action: Proteolysis Targeting Chimera (PROTAC)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The linker, for which N3-(Gly)n-OH is a suitable candidate, connects the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for efficacy.[5][11]

G poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC protac->protac protac->ternary e3 E3 Ubiquitin Ligase e3->e3 e3->ternary poly_ub Poly-Ubiquitinated POI ternary->poly_ub 1. Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome 2. Recognition peptides Degraded Peptides proteasome->peptides 3. Degradation

Mechanism of Action of a PROTAC.

References

Application Note and Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3][4][5][6][7] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[1][2][5] The resulting triazole is a bioisostere of the amide bond, offering similar planarity but with increased resistance to hydrolytic cleavage.[1][3][4] N3-Gly-Gly-OH is a versatile building block in bioconjugation and drug discovery, featuring a terminal azide group for selective ligation via CuAAC.[8] This application note provides a detailed protocol for the CuAAC reaction using this compound and a generic alkyne-functionalized molecule.

Reaction Principle

The CuAAC reaction proceeds under mild conditions, is highly efficient, and tolerates a wide range of functional groups, making it ideal for modifying peptides and other biomolecules.[1][2][3][6] The active catalyst, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][9][10][11] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage by stabilizing the Cu(I) oxidation state.[9][10][11]

Experimental Protocol

This protocol describes a general procedure for the solution-phase conjugation of this compound to an alkyne-containing molecule. Optimization may be necessary for specific substrates.

Materials

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical instruments: RP-HPLC, LC-MS

Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or PBS.

  • Alkyne Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.[12]

  • THPTA Stock Solution (Optional): Prepare a 50 mM stock solution of THPTA in deionized water.

Reaction Procedure

  • In a microcentrifuge tube, combine this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).

  • Add the chosen reaction buffer (e.g., PBS) to achieve the desired final concentration (typically 1-10 mM). If the alkyne is dissolved in DMSO, ensure the final DMSO concentration does not exceed 10% (v/v).

  • (Optional but Recommended) If using a ligand, add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM THPTA). Mix gently.

  • Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.[12]

  • Monitor the reaction progress using analytical techniques such as LC-MS or RP-HPLC.

  • Upon completion, the desired triazole-linked product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with this compound.

Table 1: Typical Reagent Concentrations

ReagentStock ConcentrationFinal ConcentrationEquivalents
This compound10 mM1 mM1.0
Alkyne Molecule10 mM1.2 mM1.2
CuSO₄20 mM0.25 mM0.25
Sodium Ascorbate100 mM2.5 mM2.5
THPTA (Optional)50 mM1.25 mM1.25

Table 2: Representative Reaction Parameters and Outcomes

ParameterConditionExpected Outcome
Solvent PBS (pH 7.4) with <10% DMSOHigh Yield
Temperature Room Temperature (20-25°C)Efficient Reaction
Reaction Time 1 - 12 hours>95% Conversion
Monitoring LC-MS, RP-HPLCProduct peak at expected m/z
Purification RP-HPLC>98% Purity

Visualizations

Diagram 1: CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound (Azide) Cu_Alkyne Cu(I)-Alkyne Complex Azide->Cu_Alkyne + Alkyne R-Alkyne Alkyne->Cu_Alkyne CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Alkyne Product 1,4-Triazole Product Cu_Alkyne->Product Cycloaddition Product->CuI Releases

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Experimental Workflow

CuAAC_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate) mix 2. Combine Reactants (this compound + Alkyne) prep->mix catalyst 3. Add Catalyst Components (CuSO4, THPTA, Ascorbate) mix->catalyst react 4. Incubate at Room Temp (1-12 hours) catalyst->react monitor 5. Monitor Progress (LC-MS / RP-HPLC) react->monitor purify 6. Purify Product (RP-HPLC) monitor->purify analyze 7. Characterize Final Product purify->analyze

Caption: A step-by-step workflow for the CuAAC reaction with this compound.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," representing a powerful, copper-free bioorthogonal ligation reaction.[][2][3] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[3] The driving force for this cycloaddition is the release of ring strain from the cyclooctyne, which allows the reaction to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[][3][4] This key feature makes SPAAC an invaluable tool for in vivo and live-cell applications, where the toxicity associated with copper catalysts is a significant concern.[2][3][5][6][7]

The azide (B81097) and cyclooctyne functional groups are abiotic and do not typically interact with naturally occurring functional groups within biological systems, ensuring the bioorthogonality of the reaction.[][3] SPAAC has found widespread use in various scientific disciplines, including chemical biology, drug development, and materials science, for applications such as bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.[][6][8][9][10][11]

N3-Gly-Gly-OH is a versatile reagent for introducing an azide moiety. The diglycine linker provides a flexible and hydrophilic spacer, which can be beneficial for maintaining the biological activity and solubility of the resulting conjugates.[12] The terminal azide serves as a reactive handle for SPAAC, enabling the covalent attachment to alkyne-modified molecules.[12][13]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for applications in living systems.[][2][3]

  • Bioorthogonal: The reacting groups do not interfere with native biological processes.[][3]

  • High Specificity and Favorable Kinetics: The reaction is highly selective and proceeds efficiently at low concentrations and ambient temperatures.[][9]

  • Stable Triazole Linkage: The resulting triazole product is chemically stable, mimicking the geometry of a native amide bond.[][14][15]

Quantitative Data Presentation

The reaction kinetics of SPAAC are influenced by the specific strained alkyne used. Below is a summary of representative second-order rate constants for SPAAC reactions involving azido-peptides and common cyclooctynes. While specific kinetic data for this compound was not found, the data for similar azido-amino acids provides a reasonable approximation for experimental planning.

Azide ReagentStrained AlkyneSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)Solvent/Conditions
Positively Charged Azido-amino Acid PeptideDBCO0.34HBS buffer, pH 7.4, 25°C
Positively Charged Azido-amino Acid PeptideBCN0.28MeOD, 25°C
Tetra-fluorinated aromatic azideCyclooctyne3.60Not specified
Glycosyl azideDBCOReference data availableNot specified

Data adapted from studies on similar azido-peptides and other azide-containing molecules to provide a reasonable proxy for this compound.[16][17][18][19]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines the copper-free conjugation of an azide-containing molecule like this compound to a strained alkyne-functionalized molecule (e.g., a protein modified with DBCO).

Materials and Reagents:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-Protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.[2][5]

  • Organic Co-solvent (if needed for solubility): DMSO or DMF[12][20]

  • Purification System: Size-exclusion chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2][5]

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-modified biomolecule and this compound in the reaction buffer to achieve the desired final concentrations.[20]

    • If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.[20] A slight molar excess (typically 1.1-1.5 equivalents) of one reagent is often used to drive the reaction to completion.[2][3]

  • Reaction Mixture:

    • Combine the solutions of the azide and the strained alkyne in a suitable reaction vessel.[2][20]

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature or 4°C.[12]

    • Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[2][3][12]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.[2][3]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials using an appropriate method such as SEC for proteins or RP-HPLC for smaller molecules.[2][5][12]

Protocol 2: Labeling of a Protein with this compound and a DBCO-Fluorophore

This protocol describes a two-step process for labeling a protein: first by introducing an azide handle and then by SPAAC with a DBCO-containing fluorescent dye.

Step 1: Introduction of the Azide Handle (Conceptual Outline)

To utilize this compound for protein labeling, the protein of interest must first be functionalized with a complementary group for this compound to attach to, or the azide must be incorporated biosynthetically. A common method is to use N-Hydroxysuccinimide (NHS) ester chemistry to react with lysine (B10760008) residues on the protein surface. For this, the carboxylic acid of this compound would first need to be activated to an NHS ester. Alternatively, non-canonical amino acid incorporation can be used to introduce an alkyne handle into the protein, which can then react with this compound. For this protocol, we will assume the protein has already been functionalized with an azide group.

Step 2: SPAAC Reaction with a DBCO-Fluorophore

Materials and Reagents:

  • Azide-labeled Protein (in PBS, pH 7.4)

  • DBCO-conjugated fluorescent dye (e.g., DBCO-FITC)

  • PBS buffer, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Ensure the azide-labeled protein is in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 3-5 fold molar excess of the DBCO-fluorophore.[12]

    • The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature, protected from light.[12]

  • Purification:

    • Remove the unreacted DBCO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.[12]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm the labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation wavelength.

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Visualizations

SPAAC_Mechanism cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage Azide->Triazole + Alkyne Strained Cyclooctyne (e.g., DBCO) Alkyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare this compound Solution C Combine Reactants in Biocompatible Buffer A->C B Prepare Strained Alkyne- Functionalized Biomolecule B->C D Incubate (1-24h) at Room Temp or 4°C C->D Mix Gently E Monitor Reaction (LC-MS / RP-HPLC) D->E F Purify Conjugate (SEC / RP-HPLC) E->F Reaction Complete G Characterize Final Product F->G

Caption: General experimental workflow for SPAAC bioconjugation.

References

Application Note: A Robust Mass Spectrometry-Based Workflow for the Identification and Quantification of Di-Glycine Remnant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and their dysregulation is implicated in numerous diseases. Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a key PTM that governs a vast array of cellular processes.[1][2][3][4] A powerful technique to study ubiquitination on a global scale involves the identification of di-glycine (Gly-Gly) remnants on lysine (B10760008) residues (K-ε-GG) following tryptic digestion of ubiquitinated proteins.[3][4][5] This "bottom-up" proteomics approach, coupled with immunoaffinity enrichment and high-resolution mass spectrometry, enables the precise mapping of thousands of ubiquitination sites.[5][6][7][8] This application note provides a detailed protocol for the enrichment and analysis of K-ε-GG peptides, a workflow that can be adapted for other di-glycine modified peptides.

Principle of the Method

The workflow is based on the principle that digestion of a ubiquitinated protein with trypsin cleaves the protein backbone after lysine and arginine residues, leaving a characteristic di-glycine remnant from the C-terminus of ubiquitin attached to the ε-amino group of the modified lysine.[5][7] These K-ε-GG modified peptides are then specifically enriched from the complex peptide mixture using an antibody that recognizes this remnant.[3][7] The enriched peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified lysine residue and the protein from which it originated.[1][2][5]

Experimental Workflow Overview

The overall experimental workflow for the identification of di-glycine remnant peptides is depicted below. It involves cell lysis, protein digestion, immunoaffinity enrichment of K-ε-GG peptides, and subsequent analysis by LC-MS/MS.[9]

Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant ReductionAlkylation Reduction & Alkylation ProteinQuant->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion PeptideCleanup Peptide Cleanup (C18) Digestion->PeptideCleanup Immunoenrichment K-ε-GG Immunoaffinity Enrichment PeptideCleanup->Immunoenrichment Washing Washing Immunoenrichment->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis Ubiquitin_Cascade Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Ub Transfer Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Conjugation Substrate->Ub_Substrate

References

Application Notes and Protocols: N3-Gly-Gly-OH for In Vivo Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azide-functionalized molecules for in vivo metabolic labeling, with a focus on the conceptual application of N3-Gly-Gly-OH. While direct, extensive literature on this compound for this specific purpose is emerging, the principles and protocols are well-established through the use of analogous bioorthogonal reporters like L-azidohomoalanine (AHA) and azido (B1232118) sugars. This document will leverage these established methodologies to provide detailed protocols and data relevant to researchers interested in employing this compound or similar small azide-bearing molecules for in vivo studies.

Metabolic labeling is a powerful technique that utilizes the cell's own biosynthetic pathways to incorporate chemical reporters into biomolecules such as proteins and glycans.[1] The introduction of a small, bioorthogonal azide (B81097) group (N3) via a molecule like this compound allows for the subsequent detection and analysis of newly synthesized or modified biomolecules through highly specific and efficient "click chemistry" reactions.[2][3][4] This approach enables the study of dynamic cellular processes in living organisms.[2][5]

Key Applications:
  • Monitoring Protein Synthesis and Turnover: Tracking the lifecycle of proteins to understand cellular homeostasis, disease progression, and the effects of therapeutic interventions.[1][6]

  • Profiling Post-Translational Modifications: Specifically labeling and identifying glycoproteins to study their roles in cell signaling, cancer, and other diseases.[5][7][8][9][10]

  • In Vivo Cell Tracking and Imaging: Visualizing the localization and fate of specific cell populations after transplantation.[11][12]

  • Target Identification and Validation: Identifying the protein targets of small molecule drugs by observing changes in protein synthesis or modification profiles.

Quantitative Data Summary

The efficiency of in vivo metabolic labeling depends on the specific probe, animal model, and experimental conditions. The following tables summarize typical quantitative parameters derived from studies using analogous azide-bearing probes, which can serve as a starting point for experiments with this compound.

Table 1: In Vivo Metabolic Labeling Parameters for Azido Amino Acids (e.g., AHA)

ParameterTypical Value RangeAnimal ModelAdministration RouteNotes
Dosage 0.025 - 0.1 mg/g/day[13]MouseIntraperitoneal (IP) InjectionDose-dependent incorporation observed.[13]
Labeling Period 4 hours - 7 days[14][15]MouseIP Injection / ChowShorter periods for pulse-labeling; longer for steady-state.
AHA in Chow 0.2% L-azidohomoalanineMouseOral (in chow)Often preceded by a period of methionine-depleted diet.[15]
Cell Culture Conc. 25 - 50 µM[14]Mammalian CellsIn mediaFor preliminary in vitro optimization.

Table 2: In Vivo Metabolic Labeling Parameters for Azido Sugars (e.g., Ac4GalNAz)

ParameterTypical Value RangeAnimal ModelAdministration RouteNotes
Dosage 30 - 60 mg/kg/day[16]MouseIntravenous (IV) InjectionPeracetylated forms (e.g., Ac4GalNAz) are used for cell permeability.[5]
Labeling Period 1 - 7 days[5][16]MouseIV or IP InjectionLabeling observed in various tissues including liver, kidney, and heart.[5]
Cell Culture Conc. 25 - 75 µM[17]Mammalian CellsIn mediaOptimal concentration can be cell-type dependent.[17]

Experimental Protocols

The following are detailed protocols for in vivo metabolic labeling, sample processing, and downstream analysis. These are generalized from established methods using AHA and azido sugars and should be optimized for this compound.

Protocol 1: In Vivo Metabolic Labeling of Newly Synthesized Proteins using an Azido-Amino Acid Analog

This protocol describes the administration of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), to mice to label newly synthesized proteins.

Materials:

  • L-azidohomoalanine (AHA) or this compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Experimental mice

  • Syringes and needles for injection

  • (Optional) Low-methionine and AHA-infused chow[15]

Procedure:

  • Preparation of Labeling Reagent: Dissolve the azido-amino acid analog in sterile PBS to the desired stock concentration. Ensure complete dissolution.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the labeling solution to mice via IP injection. A typical dosage for AHA is between 0.025 and 0.1 mg/g of body weight per day.[13] The injection volume should be appropriate for the animal's size (e.g., 100-200 µL for an adult mouse).

    • Oral Administration: For longer-term labeling, provide mice with specially formulated chow containing the azido-amino acid.[15] This may involve a pre-treatment period with a low-methionine diet to enhance incorporation.[15]

  • Labeling Period: Continue administration for the desired period, which can range from a few hours for pulse-chase experiments to several days for steady-state labeling.[14][15]

  • Tissue Harvesting: At the end of the labeling period, euthanize the mice according to approved animal protocols. Perfuse the animals with PBS to remove blood from the tissues.

  • Sample Preparation: Carefully dissect and collect the organs of interest. Snap-freeze the tissues in liquid nitrogen and store them at -80°C for later analysis or proceed immediately with protein extraction.

Protocol 2: Detection of Azide-Labeled Proteins by Click Chemistry and Western Blot

This protocol details the detection of metabolically labeled proteins in tissue lysates using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotinylated alkyne probe, followed by western blot analysis.

Materials:

  • Tissue lysate from metabolically labeled animals

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne probe

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • SDS-PAGE gels and blotting apparatus

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the harvested tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction: a. In a microcentrifuge tube, add 20-50 µg of protein lysate. b. Add the click chemistry reagents. A typical reaction mixture might include: biotin-alkyne (final concentration 50-100 µM), TCEP or Sodium Ascorbate (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM). c. Vortex briefly and incubate at room temperature for 1-2 hours.

  • SDS-PAGE and Western Blot: a. Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. c. Wash the membrane extensively with TBST. d. Add a chemiluminescent substrate and visualize the signal using a digital imager. The resulting bands represent newly synthesized proteins that have incorporated the azide label.

Visualizations

Experimental and Analytical Workflows

G cluster_0 In Vivo Metabolic Labeling cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Analysis A 1. Administration of This compound (or analog) to animal model B 2. Metabolic Incorporation into newly synthesized biomolecules A->B C 3. Tissue Harvesting and Lysis B->C D 4. Incubation of lysate with alkyne-probe (e.g., Biotin-Alkyne) C->D E 5. Addition of Click Reaction Cocktail (CuSO4, Ligand, Reductant) D->E F Affinity Purification (Streptavidin beads) E->F G SDS-PAGE & Western Blot E->G I Fluorescence Microscopy (with fluorescent alkyne probe) E->I H Mass Spectrometry (Proteomics) F->H

Caption: General workflow for in vivo metabolic labeling and analysis.

Application in Signaling Pathway Analysis

G Studying stimulus-induced protein synthesis via metabolic labeling. cluster_0 Cellular State cluster_1 Metabolic Labeling Stimulus External Stimulus (e.g., Drug, Growth Factor) Receptor Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus translocates to Protein Effector Protein (Newly Synthesized) Nucleus->Protein induces transcription & translation of Incorporation Incorporation into Effector Protein during translation Protein->Incorporation AHA This compound or AHA added AHA->Incorporation

Caption: Using metabolic labeling to track new protein synthesis in a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N3-Gly-Gly-OH Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low-yield Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N3-Gly-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation and other click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low or no yield. What are the most common causes?

Low yields in CuAAC reactions can be attributed to several factors, with the most common issues being:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][2]

  • Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1][2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1][2]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1] In biological settings, reactive oxygen species generated by the catalyst system can damage sensitive biomolecules.[2]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate. For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[1]

  • Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, hindering its activity.[1] High concentrations (>0.2 M) of chloride ions can also compete for copper.[3]

Q2: How can I ensure my copper catalyst is active throughout the reaction?

Maintaining the active Cu(I) oxidation state is crucial. Here are several strategies:

  • Use a Reducing Agent: The most common method is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is widely used for this purpose.[4][5] It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1]

  • Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[2] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[1][5]

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can minimize the oxidation of Cu(I). This can be achieved by sparging with an inert gas like argon or nitrogen.[2]

  • Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][2]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing the this compound and the alkyne substrate.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[2]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[2]

Q4: Can the solvent affect the yield of my this compound click reaction?

Yes, the choice of solvent can have a significant impact. The CuAAC reaction is effective in a wide range of solvents, including water, DMSO, DMF, and mixtures thereof.[2] Water is often a good choice, especially for bioconjugation reactions, and has been shown to accelerate the reaction rate.[2] For substrates with poor water solubility, the addition of a co-solvent like DMSO or DMF (up to 10%) can be beneficial.[2][6] The pentaglycine (B1581309) backbone of similar molecules is known to have low aqueous solubility, so co-solvents are often necessary for higher concentrations.[7]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in this compound azide-alkyne cycloaddition reactions.

Problem 1: No or Very Little Product Formation

This is often indicative of a fundamental issue with one of the core components of the reaction.

Possible Cause Recommended Solution
Inactive Catalyst Ensure the Cu(I) catalyst is active. If using a Cu(II) salt (e.g., CuSO₄), add a fresh solution of a reducing agent like sodium ascorbate.[4] If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized by exposure to air.[4]
Degraded Reagents Verify the purity and integrity of your this compound and alkyne partner via techniques like NMR or mass spectrometry. Azides can be unstable; store them properly.[1]
Inhibitory Buffer/Solvent Avoid Tris buffers, which can chelate copper.[1] High concentrations of chloride (>0.2 M) can also be inhibitory.[3] Consider buffer exchange into a non-coordinating buffer like HEPES or PBS.
Incorrect pH The optimal pH range for CuAAC is generally between 4 and 12.[8] For bioconjugations, a pH of 7-9 is common.[8]
Problem 2: Incomplete Conversion or Stalled Reaction

When some product is formed but the reaction does not go to completion, it often points to issues with reaction kinetics or catalyst stability.

Possible Cause Recommended Solution
Insufficient Catalyst Loading or Turnover Increase the concentration of the copper catalyst and the corresponding ligand. A 5:1 ligand to copper ratio is often recommended for bioconjugations.[8] Ensure a sufficient excess of sodium ascorbate is present to maintain the copper in its active Cu(I) state throughout the reaction.
Low Reactant Concentration The rate of the CuAAC reaction is dependent on the concentration of the reactants. If working with very dilute solutions, the reaction will be inherently slower.[8] If possible, increase the concentration of your reactants.
Steric Hindrance Bulky groups near the azide or alkyne functionality can impede the reaction. If steric hindrance is a suspected issue, prolonged reaction times or gentle heating may be necessary.[4]
Formation of Insoluble Precipitates The formation of a precipitate during the reaction can indicate product insolubility or aggregation, which can halt the reaction.[9] Try a different solvent or solvent mixture to maintain the solubility of all components throughout the reaction.[8]
Problem 3: Presence of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired conjugate.

Possible Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by oxygen and the absence of a sufficient concentration of the reducing agent.[1] Ensure the reaction is properly degassed and run under an inert atmosphere. Maintain an adequate concentration of sodium ascorbate.[1]
Damage to Biomolecules Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules like proteins and DNA.[1] The use of a chelating ligand like THPTA is essential to protect biomolecules.[1] Additives like aminoguanidine (B1677879) can help protect against byproducts from ascorbate oxidation.[5] Keep reaction times as short as possible by optimizing conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or buffer).

  • Alkyne-Modified Molecule Solution: Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

  • Copper Sulfate (CuSO₄) Solution: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

  • Ligand (THPTA) Solution: Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This solution should be made immediately before use as it is prone to oxidation.[10]

Reaction Setup:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent or buffer.[10]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. A 1:5 copper-to-ligand ratio is recommended for bioconjugations.[3]

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

Reaction Conditions:

  • Allow the reaction to proceed at room temperature with stirring.

  • Reaction times can vary from 1 to 12 hours.[10]

  • The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.

Purification:

  • Upon completion, the reaction mixture can be purified by RP-HPLC or size-exclusion chromatography to isolate the desired triazole-linked product.[10]

Protocol 2: Test Reaction with a Fluorogenic Azide

To determine if the reaction conditions and the alkyne partner are suitable, a test reaction with a fluorogenic azide can be performed.

  • Follow the general CuAAC protocol, substituting this compound with a fluorogenic azide like coumarin (B35378) azide.[3]

  • React the fluorogenic azide with an excess of a simple alkyne like propargyl alcohol to establish a 100% reaction fluorescence signal.[6]

  • Run the reaction with your alkyne-modified molecule and the fluorogenic azide.

  • Monitor the increase in fluorescence to determine the reaction efficiency. A low fluorescence signal would indicate a problem with the alkyne substrate or the reaction conditions, rather than the this compound.

Data Presentation

Table 1: Recommended Starting Concentrations for CuAAC Reactions
ComponentConcentration RangeNotes
This compound 10 µM - 10 mMLower concentrations will lead to slower reaction rates.[1]
Alkyne Substrate 1.1 - 10 equivalentsAn excess of the less valuable reagent is often used.
CuSO₄ 50 µM - 1 mMFor bioconjugations, lower concentrations (50-100 µM) are recommended.[5]
Ligand (e.g., THPTA) 5 equivalents to CuEssential for bioconjugations to protect the biomolecule and stabilize the catalyst.[5]
Sodium Ascorbate 5 - 20 equivalents to CuA sufficient excess is needed to maintain a reducing environment.
Table 2: Solvent Selection Guide for this compound Click Reactions
Solvent SystemExpected Solubility of this compoundSuitability for CuAACNotes
Aqueous Buffers (e.g., PBS, HEPES) LowSuitable for reactions with soluble biomolecules, but limited by the peptide's intrinsic solubility. Ideal for maintaining the native conformation of proteins.[7]May require optimization of pH.[7]
DMSO HighExcellent co-solvent for increasing the solubility of hydrophobic reactants. Generally well-tolerated in CuAAC.Can be used as a co-solvent with water (e.g., 10% DMSO in PBS).[7]
DMF HighEffective co-solvent, particularly in solid-phase peptide synthesis and subsequent modifications.[7]
t-BuOH/Water Mixtures Moderate to HighA common solvent system for CuAAC that can solubilize a wide range of substrates.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield this compound Click Reaction start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent (Na-Ascorbate). Use stabilizing ligand (e.g., THPTA). Degas solvents. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Verify purity of this compound and alkyne via LC-MS/NMR. Use fresh reagents. check_reagents->solution_reagents No solution_conditions Optimize solvent (use co-solvents like DMSO). Check pH (7-9 for bioconjugation). Avoid inhibitory buffers (e.g., Tris). check_conditions->solution_conditions No end_good Reaction Yield Improved check_conditions->end_good Yes, investigate steric hindrance or side reactions solution_catalyst->end_good solution_reagents->end_good solution_conditions->end_good

Caption: A flowchart for troubleshooting low-yield this compound click reactions.

CuAAC_Mechanism_Pathway Simplified CuAAC Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle N3_Gly_Gly_OH This compound (Azide) Triazole_Product Triazole Product N3_Gly_Gly_OH->Triazole_Product Alkyne Alkyne Substrate Alkyne->Triazole_Product CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI_Ligand Stabilized Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand CuI_Ligand->Triazole_Product Catalysis

Caption: Simplified pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

How to improve N3-Gly-Gly-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with N3-Gly-Gly-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4?

A1: The solubility of peptides like this compound is highly dependent on pH. This compound is an acidic peptide because its C-terminal carboxylic acid group is deprotonated (negative charge) at neutral pH, while the N-terminus is part of a neutral amide bond. Peptides exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero.[1] At neutral pH 7.4, the molecule carries a net negative charge, but its solubility can be significantly increased by moving further away from its pI into a slightly basic environment.[2][3]

Q2: What is the recommended starting buffer and pH for dissolving this compound?

A2: For acidic peptides, slightly basic buffers are recommended.[4] Start by attempting to dissolve the compound in a buffer with a pH between 7.5 and 8.5, such as Tris-HCl or HEPES.[5] This ensures the carboxylic acid group is fully deprotonated, maximizing its interaction with the aqueous solvent.[3]

Q3: I have seen high solubility values reported for this compound. What concentrations are realistically achievable?

A3: While this compound is a hydrophilic molecule, achieving high concentrations can require specific conditions.[6] Published data indicates a solubility of up to 125 mg/mL in water and 250 mg/mL in DMSO, though achieving this often requires mechanical assistance like sonication.[7] For aqueous buffers, it is always best to perform a small-scale solubility test to determine the maximum practical concentration for your specific buffer system and experimental needs.[8][9]

Q4: My solution is cloudy or has visible particulates even after vortexing. What should I do?

A4: Cloudiness or particulates indicate that the compound has not fully dissolved and may be suspended or aggregated.[10]

  • Sonication: Use a bath sonicator to provide energy that helps break up solid particles and facilitate dissolution.[8][10]

  • pH Check & Adjustment: Verify the pH of your solution. If it is neutral or acidic, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or ammonium (B1175870) bicarbonate) dropwise to raise the pH into the 7.5-8.5 range.[11]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material, ensuring the concentration of your supernatant is accurate.[8]

Q5: Can I use an organic co-solvent like DMSO to dissolve this compound?

A5: Yes. If you require a very high concentration stock solution, using a small amount of an organic solvent is an effective strategy.[4] this compound is highly soluble in DMSO.[7] The recommended method is to first dissolve the peptide completely in a minimal volume of DMSO and then slowly add this stock solution dropwise to your stirring aqueous buffer to the final desired concentration.[10][12] This technique prevents the peptide from precipitating.[10] For most cell-based assays, ensure the final DMSO concentration remains below 1%.[8]

Q6: Are there any reagents or materials I should avoid when handling this compound?

A6: Yes. The azide (B81097) group is susceptible to reduction and can react with certain metals.

  • Reducing Agents: Avoid buffers containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, as they can reduce the azide group.[13]

  • Acids: Do not expose the compound to strong acids, which can generate toxic and explosive hydrazoic acid.[14]

  • Metal Spatulas: Avoid using metal spatulas to handle the solid compound, as trace metals can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.[14]

Quantitative Data Summary

The following table summarizes known solubility data for this compound and its parent dipeptide, Gly-Gly. These values should be used as a guideline, and empirical testing is always recommended.

CompoundSolventSolubilityMethodReference
This compound Water (H₂O)125 mg/mL (790.5 mM)Requires sonication[7]
This compound DMSO250 mg/mL (1581.1 mM)Requires sonication[7]
Glycylglycine Water (H₂O)176 mg/mL (at 25 °C)Standard dissolution[15]
Glycylglycine Water (H₂O)166 mg/mL (at 21 °C)Standard dissolution[5]

Troubleshooting and Experimental Protocols

Visual Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for addressing solubility issues with this compound.

G cluster_0 Troubleshooting this compound Solubility start Start: Lyophilized This compound prep_buffer Prepare aqueous buffer (e.g., Tris, HEPES) start->prep_buffer check_ph Adjust buffer pH to 7.5 - 8.5 prep_buffer->check_ph dissolve Add compound to buffer Vortex thoroughly check_ph->dissolve check_sol Is solution clear? dissolve->check_sol sonicate Use bath sonication for 10-15 min check_sol->sonicate No success Success: Solution Ready for Use (Centrifuge before use) check_sol->success Yes check_sol2 Is solution clear? sonicate->check_sol2 use_dmso Use Co-Solvent Protocol (See Protocol 3) check_sol2->use_dmso No check_sol2->success Yes

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Protocol 1: Small-Scale Solubility Testing

Before dissolving your entire sample, it is prudent to test the solubility with a small amount.[9]

  • Aliquot: Weigh a small, accurately known amount of lyophilized this compound (e.g., 1-2 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of your chosen aqueous buffer (e.g., 100 µL) to reach a target concentration.

  • Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds.

  • Visual Inspection: Check the solution for clarity against a dark background.

  • Sonication: If particulates remain, place the tube in a bath sonicator for 5-10 minutes and inspect again.[10]

  • pH Adjustment: If still insoluble, add 1-2 µL of a dilute base (e.g., 0.1 M NaOH) and vortex. Repeat until the solid dissolves. Note the final pH.

  • Documentation: Record the solvent, final concentration, and conditions required for dissolution.

Protocol 2: Dissolution in Aqueous Buffer via pH Adjustment

This is the recommended primary method for preparing working solutions.

  • Weigh Compound: Weigh the desired amount of this compound into a sterile container. Use a non-metal spatula.[14]

  • Prepare Buffer: Prepare your desired buffer (e.g., 20 mM Tris). Adjust the pH to ~8.0.

  • Initial Dissolution: Add approximately 80% of the final desired volume of the pH-adjusted buffer to the container.

  • Agitate: Vortex or stir the solution until the peptide is fully dissolved. If needed, sonicate the solution for 10-15 minutes.[8]

  • Final Volume: Add the remaining buffer to reach the final concentration and mix thoroughly.

  • Final Steps: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-particulates.[8] Carefully transfer the clear supernatant to a new tube.

Protocol 3: Dissolution Using a DMSO Co-Solvent

Use this method for preparing high-concentration stock solutions.

  • Weigh Compound: Weigh the desired amount of this compound into a sterile container.

  • Add DMSO: Add a minimal volume of high-purity, anhydrous DMSO to the solid. Vortex or sonicate until the compound is completely dissolved. A stock of 250 mg/mL is achievable.[7]

  • Prepare Buffer: Have your final aqueous buffer (at the desired pH and concentration) ready and stirring in a separate container.

  • Dilute: Slowly add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer.[10] This slow addition is critical to prevent the peptide from precipitating out of solution.

  • Final Solution: Once mixed, the solution is ready. Note that the final concentration of DMSO should be kept as low as possible and checked for compatibility with downstream experiments.[8]

Factors Influencing this compound Solubility

The solubility of this compound is a balance of its intrinsic chemical properties and the external environment.

G cluster_main Key Factors in this compound Solubility cluster_compound Chemical Properties cluster_environment Solution Environment solubility Optimal Solubility zwitterion Zwitterionic Nature (pH-dependent charge) zwitterion->solubility ph High pH (7.5-8.5) Maximizes Net Charge hydrophilic Hydrophilic Backbone (Gly-Gly) hydrophilic->solubility ph->solubility solvent Polar Solvent (Water, Buffer) solvent->solubility agitation Mechanical Energy (Sonication) agitation->solubility

References

Technical Support Center: Optimizing N3-Gly-Gly-OH Labeling Concentration for Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N.3-Gly-Gly-OH labeling concentration for cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is N3-Gly-Gly-OH and how is it used for cell labeling?

A1: this compound is a chemical reagent containing an azide (B81097) (N3) group. It is used in a two-step labeling process. First, the this compound is conjugated to a molecule of interest (e.g., an antibody, a ligand, or a drug) that will bind to the cell surface. Then, this azide-modified molecule is introduced to the cells. The azide group serves as a chemical handle for a highly specific and efficient "click chemistry" reaction with a reporter molecule (e.g., a fluorophore or biotin) that contains a corresponding alkyne group. This allows for the visualization or purification of the labeled cells or cellular components.

Q2: Which click chemistry reaction should I use: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

A2: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental setup.

  • CuAAC is a robust and efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is ideal for labeling fixed cells or cell lysates.

  • SPAAC is a copper-free click chemistry method that is well-suited for labeling live cells as it avoids copper-induced cytotoxicity. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide.

Q3: Can this compound or the labeling process affect cell health?

A3: Yes, at high concentrations, components of the labeling process can impact cellular functions. The copper catalyst used in CuAAC is known to be cytotoxic. While this compound itself is generally considered biocompatible, it is crucial to determine the optimal, lowest effective concentration that provides sufficient labeling without compromising cell viability. This is typically achieved through a dose-response experiment and a cytotoxicity assay.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible CauseTroubleshooting Steps
Inefficient Labeling of the Molecule of Interest Ensure that the conjugation of this compound to your molecule of interest (e.g., antibody) was successful. Verify the conjugation using techniques like mass spectrometry.
Inefficient Click Chemistry Reaction Check the quality of your click chemistry reagents. Ensure that your alkyne-fluorophore, copper sulfate (B86663) (for CuAAC), ligands, or cyclooctyne-fluorophore (for SPAAC) are fresh and have been stored correctly. For CuAAC, prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) for each experiment.
Optimize the concentration of your detection probe (e.g., DBCO-fluorophore). A common starting point for SPAAC is 20-50 µM. For CuAAC in cell lysates, typical concentrations are around 100 µM for the alkyne-probe.[1]
Optimize the reaction time and temperature. For CuAAC in cell lysates, incubate for 30-60 minutes at room temperature. For SPAAC on live cells, incubation times can range from 30 to 90 minutes at 37°C.[1]
Low Abundance of the Target Molecule Confirm the expression level of the target molecule on your cells of interest. If the target is of low abundance, you may need to amplify the signal or use a brighter fluorophore.
Problem 2: High Background Fluorescence
Possible CauseTroubleshooting Steps
Non-specific Binding of the Probe Increase the number and duration of washing steps with PBS after the click chemistry reaction to remove any unbound fluorescent probe.
Include a "no-labeling" control where cells are not treated with the this compound-conjugated molecule but are subjected to the click chemistry reaction. This will help determine the level of non-specific probe binding.
Reactivity of Click Reagents Copper-Related Issues (CuAAC): Inadequate chelation of copper can lead to non-specific interactions. Ensure you are using a copper-chelating ligand like THPTA or TBTA.
Cyclooctyne Reactivity (SPAAC): Some cyclooctynes can react non-specifically with cellular components. If high background persists, consider trying a different cyclooctyne-based reagent.
Autofluorescence Some cell types exhibit natural fluorescence. Image your cells before the click reaction to assess the level of autofluorescence and consider using a fluorophore that emits in a different spectral range.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Experiment

This protocol helps to identify the concentration of your this compound-conjugated molecule that yields the best signal-to-noise ratio.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeling Solutions: Prepare a series of dilutions of your this compound-conjugated molecule in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Labeling: Remove the existing medium from the cells and replace it with the prepared labeling solutions. Incubate the cells for a predetermined time (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound labeling reagent.

  • Click Chemistry Reaction (SPAAC for live cells):

    • Prepare a solution of a DBCO-conjugated fluorophore in pre-warmed complete culture medium at a final concentration of 20-50 µM.[1]

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-90 minutes at 37°C, protected from light.[1]

  • Final Washes and Imaging:

    • Wash the cells three times with warm PBS to remove the unbound probe.

    • (Optional) Counterstain the nuclei with a suitable dye like Hoechst 33342 or DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the fluorescence intensity for each concentration. The optimal concentration will be the one that provides a strong signal with minimal background.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

  • Treatment: Treat the cells with the same concentrations of the this compound-conjugated molecule as used in the dose-response experiment. Include a vehicle-only control. Incubate for the same duration as the labeling experiment.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[3]

  • Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator.[3]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well.[3]

  • Final Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator.[3]

  • Measurement: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance of the treated cells to the untreated control to determine the percentage of viable cells.

Data Presentation

Table 1: Dose-Response of this compound Labeling

Concentration of this compound-conjugated molecule (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationSignal-to-Noise Ratio
0 (Control)
0.1
1
10
50
100

Table 2: Cytotoxicity of this compound Labeling

Concentration of this compound-conjugated molecule (µM)Mean Absorbance at 570 nmStandard Deviation% Cell Viability
0 (Control)100%
0.1
1
10
50
100

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Cytotoxicity Assay cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plate prepare_reagents Prepare Serial Dilutions of This compound Conjugate labeling Incubate Cells with This compound Conjugate prepare_reagents->labeling wash1 Wash Cells (x3) labeling->wash1 mtt_assay Perform MTT Assay (Parallel Plate) labeling->mtt_assay click_reaction Perform Click Chemistry with Alkyne-Fluorophore wash1->click_reaction analysis Analyze Fluorescence and Cell Viability mtt_assay->analysis wash2 Wash Cells (x3) click_reaction->wash2 imaging Fluorescence Imaging wash2->imaging imaging->analysis

Caption: Workflow for optimizing this compound labeling concentration.

troubleshooting_logic cluster_low_signal Low/No Signal cluster_high_bg High Background start Problem with Labeling check_conjugation Verify N3-Conjugation start->check_conjugation increase_washes Increase Wash Steps start->increase_washes check_click_reagents Check Click Reagents check_conjugation->check_click_reagents optimize_click Optimize Click Reaction (Conc., Time, Temp.) check_click_reagents->optimize_click check_target Confirm Target Expression optimize_click->check_target end Problem Resolved check_target->end no_label_control Run No-Label Control increase_washes->no_label_control check_reagent_reactivity Assess Reagent Non-specific Reactivity no_label_control->check_reagent_reactivity check_autofluorescence Check for Autofluorescence check_reagent_reactivity->check_autofluorescence check_autofluorescence->end

Caption: Troubleshooting logic for this compound cell labeling issues.

signaling_pathway N3_conjugate This compound Conjugated Antibody receptor Cell Surface Receptor (e.g., HER2) N3_conjugate->receptor Targets binding Binding receptor->binding signaling_cascade Signaling Cascade (e.g., MAPK/ERK) receptor->signaling_cascade Activates internalization Internalization binding->internalization cellular_response Cellular Response (Proliferation, Survival) internalization->cellular_response Inhibits (if ADC) signaling_cascade->cellular_response

Caption: this compound conjugate interaction with a cell signaling pathway.

References

Minimizing background signal in N3-Gly-Gly-OH experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-Gly-Gly-OH experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize background signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical probe featuring a terminal azide (B81097) (N3) group attached to a di-glycine peptide. The azide group serves as a reactive handle for "click chemistry," a set of highly specific and efficient bioorthogonal reactions. Its primary applications are in bioconjugation, allowing for the covalent attachment of reporter molecules (like fluorophores or biotin) to target biomolecules for visualization, purification, and identification. It is commonly used in metabolic labeling experiments to study newly synthesized proteins or other macromolecules.

Q2: Which type of click chemistry reaction should I use with this compound?

A2: The choice between Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental system.

  • CuAAC: This reaction is very efficient and proceeds quickly but requires a copper catalyst that can be toxic to living cells. It is ideal for experiments with fixed cells or cell lysates.

  • SPAAC: This is a copper-free alternative that is well-suited for live-cell imaging and in vivo studies where cytotoxicity is a concern. It utilizes a strained alkyne (e.g., DBCO or BCN) that reacts spontaneously with the azide group of this compound.

Q3: How should I prepare and store this compound solutions?

A3: For optimal performance and stability, it is highly recommended to prepare this compound solutions fresh for each experiment. If you need to store the solution, prepare single-use aliquots to minimize freeze-thaw cycles. For short-term storage (up to a few weeks), store the aliquots at -20°C or -80°C. The pH of the solution should be maintained between 5 and 7 for the best stability.[1]

Troubleshooting Guides

High background signal is a common issue in this compound experiments, which can mask the specific signal from your target of interest. The following guides provide solutions to common problems.

High Background in Negative Controls (e.g., no-probe control)

This issue often points to non-specific binding of detection reagents or contaminants.

Potential Cause Recommended Solution
Non-specific binding of detection reagents to beads or surfaces Pre-block beads (e.g., streptavidin or antibody-conjugated beads) with a suitable blocking agent like Bovine Serum Albumin (BSA) or casein before adding the cell lysate. A 1-5% BSA solution in your binding buffer is a good starting point.
Hydrophobic or ionic interactions of proteins with the beads Increase the stringency of your wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions or add a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to reduce hydrophobic interactions.
Contaminated reagents Use fresh, high-purity reagents. Ensure that buffers are filtered and free of precipitates.
High Background Signal in Experimental Samples

This can be caused by a variety of factors, from incomplete reactions to issues with cell lysis.

Potential Cause Recommended Solution
Inefficient removal of unbound probe and reagents Increase the number and duration of wash steps after the click chemistry reaction and after the pull-down. Using a slightly harsher wash buffer (see table above) can also be beneficial.
Suboptimal cell lysis The choice of lysis buffer is critical. For preserving protein-protein interactions, a gentle lysis buffer with non-ionic detergents is recommended.[2] Harsh lysis methods can expose sticky hydrophobic regions of proteins, leading to non-specific binding.
Non-specific labeling by click chemistry reagents While click chemistry is highly specific, some non-specific labeling can occur, particularly in copper-catalyzed reactions where cysteine residues can sometimes react.[3][4] Ensure you are using a copper-chelating ligand like THPTA or BTTAA to minimize side reactions.
Endogenous biotinylated proteins (if using biotin-azide for detection) Pre-clear your cell lysate by incubating it with streptavidin beads before starting your pull-down experiment. This will help remove endogenously biotinylated proteins that can contribute to background.

Optimizing Experimental Parameters: Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can be adjusted to minimize background and improve the signal-to-noise ratio.

Table 1: Impact of Wash Buffer Composition on Background Reduction
Wash Buffer AdditiveConcentration RangeExpected Impact on Background
NaCl 150 mM - 1 MDisrupts ionic interactions, reducing non-specific binding of charged proteins.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05% - 0.5% (v/v)Reduces hydrophobic interactions, which are a major cause of non-specific binding.
Urea 1 - 4 MCan be used in stringent washes to denature and remove tightly bound non-specific proteins.
Table 2: Optimizing Cell Lysis for Reduced Background
Lysis Buffer ComponentRecommended ConcentrationPurpose
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.1% - 1.0% (v/v)Gentle cell lysis to maintain protein interactions and reduce the exposure of hydrophobic protein regions.
Protease Inhibitors Manufacturer's recommendationPrevent protein degradation, which can lead to non-specific fragments that increase background.
Phosphatase Inhibitors Manufacturer's recommendationPreserve the phosphorylation state of proteins if this is relevant to your study.
Salt Concentration (e.g., NaCl) 100 - 150 mMMaintain physiological ionic strength to preserve protein structure and interactions.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling and Pull-Down

This protocol outlines the key steps for a typical this compound pull-down experiment.

  • Metabolic Labeling: Incubate cells with this compound at a predetermined optimal concentration and duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a gentle lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the alkyne-tagged reporter molecule (e.g., alkyne-biotin).

    • For CuAAC, add the copper catalyst and a reducing agent (e.g., sodium ascorbate). For SPAAC, the reaction will proceed without a catalyst.

    • Incubate to allow the click reaction to proceed to completion.

  • Protein Pull-Down:

    • Add affinity beads (e.g., streptavidin-agarose for biotin-tagged proteins) to the lysate.

    • Incubate to allow the tagged proteins to bind to the beads.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. A series of washes with increasing stringency can be effective.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Optimizing Wash Conditions

To minimize background, it is often necessary to optimize the wash conditions.

  • Initial Wash: Perform 2-3 washes with a buffer of moderate stringency (e.g., PBS with 0.1% Tween-20).

  • High-Salt Wash: Perform one wash with a high-salt buffer (e.g., PBS with 500 mM NaCl and 0.1% Tween-20) to disrupt ionic interactions.

  • Detergent Wash: Perform one wash with a buffer containing a higher concentration of non-ionic detergent (e.g., PBS with 0.5% Triton X-100) to remove hydrophobic contaminants.

  • Final Wash: Perform a final wash with the initial wash buffer to remove residual salt and detergent before elution.

Visualizing Workflows and Troubleshooting Logic

Experimental Workflow for this compound Pull-Down

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Procedures cluster_analysis Analysis metabolic_labeling Metabolic Labeling with this compound cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_chemistry Click Chemistry (add alkyne reporter) cell_lysis->click_chemistry pull_down Protein Pull-Down (affinity beads) click_chemistry->pull_down washing Washing Steps pull_down->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: A generalized workflow for a this compound pull-down experiment.

Troubleshooting Logic for High Background

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal cause1 Non-specific Binding to Beads start->cause1 cause2 Inefficient Washing start->cause2 cause3 Suboptimal Cell Lysis start->cause3 cause4 Non-specific Click Reaction start->cause4 solution1 Pre-block Beads (e.g., with BSA) cause1->solution1 solution2 Increase Wash Stringency (Salt, Detergent) cause2->solution2 solution3 Optimize Lysis Buffer (Gentle Detergents) cause3->solution3 solution4 Use Copper Chelators (e.g., THPTA) cause4->solution4 signaling_pathway_investigation cluster_stimulus Cellular Perturbation cluster_labeling Metabolic Labeling cluster_identification Protein Identification cluster_pathway Pathway Analysis stimulus Cellular Stimulus (e.g., drug treatment, growth factor) labeling This compound Labeling of Newly Synthesized Proteins stimulus->labeling pull_down Pull-Down & Mass Spec labeling->pull_down protein_id Identification of Differentially Expressed or Modified Proteins pull_down->protein_id pathway_analysis Bioinformatic Analysis to Identify Affected Signaling Pathways protein_id->pathway_analysis

References

Technical Support Center: Enhancing N3-Gly-Gly-OH Pull-Down Assay Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and reliability of N3-Gly-Gly-OH pull-down assays for the enrichment of N-linked glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound pull-down assay?

This assay is a chemoproteomic technique used to enrich and identify N-linked glycoproteins from complex biological samples. The workflow involves two key stages:

  • Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz).[1][2] Cellular enzymes deacetylate this sugar analog and incorporate the azido-sugar into the glycan structures of newly synthesized glycoproteins.[2]

  • Click Chemistry & Affinity Purification: The azide (B81097) group (-N3) on the metabolically labeled glycoproteins serves as a bioorthogonal handle.[1] After cell lysis, an alkyne-functionalized affinity tag (e.g., alkyne-biotin) is covalently attached to the azide-labeled glycoproteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[3][4] The tagged glycoproteins can then be selectively captured and enriched using an affinity resin (e.g., streptavidin beads).[5]

Q2: Which type of click chemistry should I use: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?

For pull-down assays performed on cell lysates, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally recommended. It has been shown to outperform strain-promoted azide-alkyne cycloaddition (SPAAC) for detecting labeled targets in lysates, exhibiting lower non-specific background.[6][7] SPAAC, while useful for in vivo labeling due to the cytotoxicity of copper, can lead to non-specific reactions with cysteine residues in proteins, resulting in higher background.[6][7][8]

Q3: What are the critical control experiments to include in my this compound pull-down assay?

To ensure the validity of your results, the following controls are essential:

  • No Azido-Sugar Control: Culture cells in the absence of the azido-sugar precursor but perform the rest of the pull-down protocol. This control is crucial for identifying proteins that non-specifically bind to the affinity resin or the linker.

  • Bait-Free Control: Use beads that have not been conjugated with the "bait" protein (in this case, the alkyne-tag) to assess non-specific binding of proteins to the beads themselves.[9][10][11]

  • Input Lysate Analysis: Always analyze a small fraction of your starting cell lysate to confirm the expression of known glycoproteins and to have a baseline for calculating enrichment efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound pull-down assays, categorized by the observed problem.

Problem 1: Low or No Signal for Target Glycoproteins
Possible Cause Recommendation & Protocol
Inefficient Metabolic Labeling Optimize Labeling Conditions: The efficiency of metabolic incorporation can vary between cell lines. Protocol: Titrate the concentration of the azido-sugar (e.g., Ac4GalNAz) and the incubation time. A typical starting point is 25-50 µM for 24-72 hours.[3][4][12] Analyze labeling efficiency by performing a click reaction with a fluorescent alkyne probe and visualizing via in-gel fluorescence.[3]
Inefficient Click Chemistry Reaction Check Lysis Buffer Composition: Primary amines, such as Tris, can inhibit the CuAAC reaction.[13][14] Strong ionic detergents (e.g., SDS >0.1%) can also negatively impact efficiency.[6][14] Protocol: Use a lysis buffer with a compatible buffering agent like HEPES or PBS.[13][14] If strong detergents are required for protein solubilization, dilute the lysate to reduce the final detergent concentration to ≤0.1% before the click reaction.[6][14] Check Reagents: Ensure the sodium ascorbate (B8700270) solution is freshly prepared, as it is prone to oxidation.
Degradation of this compound Linker Proper Storage and Handling: The azide group can be reduced by agents like DTT, and the peptide backbone can hydrolyze under improper storage. Protocol: Prepare fresh solutions of the this compound linker for each experiment. Store lyophilized powder at -20°C or -80°C in a desiccator.[15] Avoid reducing agents in your buffers during the click chemistry step.[15]
Poor Protein Recovery Inefficient Elution: The interaction between the affinity tag (e.g., biotin-streptavidin) may be too strong for efficient elution. Protocol: If using biotin-streptavidin, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). Ensure sufficient volume and incubation time for complete elution.
Problem 2: High Background of Non-Specific Proteins
Possible Cause Recommendation & Protocol
Non-Specific Binding to Beads Pre-Clearing Lysate: Proteins can adhere non-specifically to the affinity resin. Protocol: Before the pull-down, incubate the cell lysate with beads that do not have the affinity ligand (e.g., unconjugated sepharose beads) for 30-60 minutes at 4°C.[5] Centrifuge to pellet the beads and use the supernatant for the pull-down.
Insufficient Washing Optimize Wash Steps: Inadequate washing is a common cause of high background. Protocol: Increase the number of wash steps (e.g., from 3 to 5) and/or the stringency of the wash buffer. You can incrementally increase the salt concentration (e.g., 150 mM to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the wash buffer.[10]
Non-Specific Labeling Side Reactions with Alkyne Probe: In CuAAC, the alkyne tag can react with protein nucleophiles, particularly cysteine residues, in a copper-dependent manner.[8][13] Protocol: Use the minimum effective concentration of the alkyne-biotin tag. While the tag should be in excess of the azide-labeled proteins, a very large excess can increase background. Titrate the alkyne tag concentration to find the optimal signal-to-noise ratio.[6][7]

Data Presentation

Table 1: Optimization of Metabolic Labeling Conditions
ParameterTypical Starting RangeConsiderations
Azido-Sugar Concentration 10 - 50 µM[12]Higher concentrations can sometimes induce cellular stress.[12] Optimal concentration is cell-line dependent.
Incubation Time 24 - 72 hours[3][4]Labeling typically increases in the first 24 hours and may then plateau or decrease as labeled proteins turn over.[5]
Cell Confluency 70 - 80%[3]Ensure cells are in a healthy, proliferative state for active glycoprotein (B1211001) synthesis.
Table 2: Recommended Lysis Buffer Components for Click Chemistry
ComponentRecommendedTo Avoid / Use with CautionRationale
Buffering Agent HEPES, PBS, Triethanolamine (TEA)[5][13]Tris[13][14]Primary amines like Tris can chelate copper and inhibit the CuAAC reaction.[13][14]
Detergent NP-40, Triton X-100 (≤1%)[6]SDS (>0.1%), Deoxycholate[6][14]High concentrations of strong, ionic detergents can reduce click chemistry efficiency.[6][14]
Reducing Agents None during click reactionDTT, β-mercaptoethanolCan reduce the azide group on the labeled glycoproteins.[15]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the key steps in an this compound pull-down assay.

experimental_workflow cluster_cell_culture Step 1: Metabolic Labeling cluster_lysis Step 2: Lysis & Click Reaction cluster_pulldown Step 3: Affinity Purification cluster_analysis Step 4: Downstream Analysis A Seed and culture cells to 70-80% confluency B Supplement media with Ac4-Azido-Sugar (e.g., Ac4GalNAz) (24-72h incubation) A->B C Harvest and lyse cells (HEPES or PBS buffer) B->C Labeled Cells D Add click chemistry cocktail: - Alkyne-Biotin - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate C->D E Incubate (e.g., 1h at RT) to conjugate biotin (B1667282) to azide-glycoproteins D->E F Add streptavidin-coated beads to lysate E->F Tagged Lysate G Incubate to capture biotinylated glycoproteins F->G H Wash beads to remove non-specific binders G->H I Elute enriched glycoproteins H->I J SDS-PAGE and Western Blot / Staining I->J K Mass Spectrometry (Proteomic Identification) I->K

Caption: General workflow for this compound pull-down assays.

Troubleshooting Logic for Low Signal

This decision tree helps diagnose the cause of low or no signal for your target glycoproteins.

low_signal_troubleshooting Start Problem: Low/No Signal of Glycoproteins CheckInput Is the target protein present in the input lysate? Start->CheckInput CheckLabeling Was labeling efficient? (Test with fluorescent alkyne) CheckInput->CheckLabeling Yes NoExpression Solution: Low protein expression. Increase lysate amount or use a different cell line. CheckInput->NoExpression No CheckClick Is the click chemistry reaction working? CheckLabeling->CheckClick Yes OptimizeLabeling Solution: Inefficient labeling. Optimize azido-sugar concentration and incubation time. CheckLabeling->OptimizeLabeling No CheckPulldown Is the pull-down efficient? CheckClick->CheckPulldown Yes OptimizeClick Solution: Inefficient click reaction. - Use fresh sodium ascorbate. - Check lysis buffer (avoid Tris). - Titrate copper/ligand. CheckClick->OptimizeClick No OptimizePulldown Solution: Poor pull-down/elution. - Increase bead amount. - Optimize elution conditions (e.g., boiling time). CheckPulldown->OptimizePulldown No

Caption: Troubleshooting logic for low glycoprotein signal.

Signaling Pathway: Click Chemistry Mechanism (CuAAC)

This diagram illustrates the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction at the core of the assay.

click_chemistry cluster_reactants Reactants cluster_catalysts Catalysts Glycoprotein Glycoprotein with Azide (-N3) group Product Biotinylated Glycoprotein (Triazole Linkage) Glycoprotein->Product AlkyneBiotin Alkyne-Biotin (Affinity Tag) AlkyneBiotin->Product Copper Copper(I) [Cu+] Copper->Product Catalyzes Cycloaddition Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces Cu2+ to Cu+ CuSO4 Copper(II) Sulfate [CuSO4] CuSO4->Copper Source of Cu2+

Caption: The CuAAC "click" reaction mechanism.

References

Overcoming incomplete labeling with N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-Gly-Gly-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of this compound, with a particular focus on troubleshooting incomplete labeling in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as azido-triglycine, is a heterobifunctional molecule that contains a terminal azide (B81097) group and a carboxylic acid. Its primary utility lies in bioconjugation and chemical biology. The azide group serves as a reactive handle for "click chemistry," such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for the efficient and specific attachment to alkyne-modified molecules.[1][2] The triglycine (B1329560) linker provides a flexible and hydrophilic spacer.[3]

Q2: What are the common causes of incomplete labeling when using this compound?

A2: Incomplete labeling can stem from several factors:

  • Degradation of this compound: The azide group can be sensitive to reducing agents, and the peptide backbone can degrade under improper storage conditions (e.g., extreme pH, high temperatures).[4]

  • Inefficient Click Chemistry Reaction: The efficiency of the CuAAC or SPAAC reaction can be compromised by suboptimal reagent concentrations, poor quality of reagents (e.g., oxidized copper catalyst), or the presence of interfering substances in the reaction buffer.[5]

  • Steric Hindrance: The accessibility of the azide group on this compound or the alkyne on the target molecule can be sterically hindered, preventing efficient reaction.

  • Low Solubility: The solubility of this compound or the reaction partners in the chosen solvent system may be insufficient, leading to a low effective concentration for the reaction.[6]

Q3: How should I properly store this compound to ensure its stability?

A3: For maximum stability, lyophilized this compound should be stored in a tightly sealed container with a desiccant at -20°C or -80°C.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[4] Stock solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to a few weeks.[4] The pH of the solution should be maintained between 5 and 7 for optimal stability.[4]

Troubleshooting Guide: Overcoming Incomplete Labeling

This guide provides a structured approach to identifying and resolving common issues leading to incomplete labeling.

ProblemPossible CauseRecommended Solution
Low or no labeling detected Degradation of this compound 1. Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments. 2. Verify integrity: Check the integrity of your this compound stock using HPLC-MS to look for degradation products.[4] 3. Avoid reducing agents: Ensure that your reaction buffers do not contain reducing agents like DTT, which can reduce the azide group.[4]
Inefficient click chemistry reaction 1. Optimize reagent concentrations: Perform a titration of your alkyne-functionalized molecule and the copper catalyst (for CuAAC) to find the optimal ratio.[5] 2. Use fresh reagents: Prepare a fresh solution of sodium ascorbate (B8700270) for each CuAAC reaction to ensure the copper is in the correct +1 oxidation state.[1][5] 3. Consider a copper ligand: For CuAAC, the addition of a copper ligand such as THPTA or TBTA can improve catalyst stability and reaction efficiency.[1]
Poor solubility of reactants 1. Use a co-solvent: If your alkyne-functionalized molecule is hydrophobic, consider using a mixed aqueous-organic solvent system, such as PBS with 10% DMSO, to improve solubility.[6] The optimal ratio of organic solvent to aqueous buffer should be determined empirically.[6]
Inconsistent labeling results between experiments Variability in this compound stock solution 1. Aliquot stock solutions: To avoid degradation from multiple freeze-thaw cycles, store this compound stock solutions in single-use aliquots.[4] 2. Standardize solution preparation: Ensure a consistent protocol for dissolving and handling the this compound.
Inconsistent experimental setup 1. Review protocol: Carefully review your experimental protocol for any variations in reagent concentrations, incubation times, or temperature.[4] 2. Use internal controls: Include positive and negative controls in your experiments to help identify the source of variability.
Unexpected peaks in HPLC or mass spectrometry analysis Side reactions or impurities 1. Analyze unexpected peaks: Use mass spectrometry to identify the molecular weight of unexpected species. This can help determine if they are degradation products, byproducts of the reaction, or impurities from your starting materials.[7] 2. Optimize purification: Adjust the gradient of your reverse-phase HPLC purification to better separate the desired product from impurities.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[4]

  • Dissolution: For aqueous solutions, use sterile, purified water or a buffer with a pH between 5 and 7.[4] To aid dissolution, gently vortex the vial while slowly adding the solvent.[4]

  • Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.[4]

  • Storage: For short-term storage, aliquot the solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-functionalized molecule with this compound.

  • Reagent Preparation:

    • Dissolve this compound in the reaction buffer (e.g., PBS) to a final concentration of 10 mM.[1]

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.[1]

    • Prepare a 100 mM stock solution of CuSO4 in water.[1]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.[1]

    • Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA or TBTA) in water or DMSO.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule at the desired molar ratio (typically a slight excess of one reagent).

    • Add the copper ligand to a final concentration of approximately 1 mM.[3]

    • Add the CuSO4 solution to a final concentration of approximately 0.2 mM.[3]

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.[1][3]

    • Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.[1][3] The reaction progress can be monitored by LC-MS.[1]

  • Purification:

    • Upon completion, the conjugated product can be purified by reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials and the catalyst.[1]

  • Characterization:

    • Confirm the structure and purity of the final conjugate by mass spectrometry.[1]

Visualizations

Troubleshooting_Incomplete_Labeling cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Labeling Observed cause1 This compound Degradation start->cause1 cause2 Inefficient Click Reaction start->cause2 cause3 Poor Reactant Solubility start->cause3 sol1 Prepare Fresh Solutions Verify Integrity (HPLC-MS) Avoid Reducing Agents cause1->sol1 sol2 Optimize Reagent Ratios Use Fresh Catalysts Add Copper Ligand cause2->sol2 sol3 Use Co-solvents (e.g., DMSO) Determine Optimal Solvent Ratio cause3->sol3 result Successful Labeling sol1->result sol2->result sol3->result

Troubleshooting logic for incomplete labeling.

CuAAC_Workflow prep 1. Reagent Preparation (this compound, Alkyne-Molecule, CuSO4, Na-Ascorbate, Ligand) setup 2. Reaction Setup (Combine Reactants, Ligand, CuSO4) prep->setup initiate 3. Initiate Reaction (Add Sodium Ascorbate) setup->initiate incubate 4. Incubation (Room Temperature, 1-12h) initiate->incubate purify 5. Purification (RP-HPLC) incubate->purify characterize 6. Characterization (Mass Spectrometry) purify->characterize

General workflow for CuAAC labeling.

References

N3-Gly-Gly-OH side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during the synthesis and handling of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the solid-phase peptide synthesis (SPPS) of this compound?

A1: The most prevalent byproducts during the SPPS of this compound and other glycine-rich peptides are deletion sequences (e.g., N3-(Gly)1-OH) and, to a lesser extent, insertion sequences (e.g., N3-(Gly)3-OH). These arise from incomplete coupling reactions, which are a significant challenge due to the high propensity of poly-glycine chains to aggregate on the solid support. This aggregation, caused by extensive intermolecular hydrogen bonding, can hinder the access of reagents to the growing peptide chain.

Q2: My final product is showing a mass corresponding to the target peptide minus the azide (B81097) group. What could be the cause?

A2: The loss of the azide group is likely due to reduction to an amine. This can occur if the peptide is exposed to reducing agents. Common culprits include thiol-based scavengers (e.g., dithiothreitol (B142953) - DTT) used in cleavage cocktails or the presence of phosphines. It is crucial to avoid these reagents during the final cleavage and deprotection steps if the azide moiety is to be preserved.

Q3: After cleaving the dipeptide from the resin, I have a very low yield. What is a likely side reaction?

A3: For a dipeptide with C-terminal glycine (B1666218), a significant cause of low yield is the formation of diketopiperazine (DKP). This intramolecular cyclization reaction cleaves the dipeptide from the resin, resulting in a substantial loss of the desired product. This side reaction is especially common when using standard resins like Wang resin.

Q4: How stable is this compound in aqueous solutions?

A4: Like other peptides, this compound can undergo hydrolysis of its peptide bonds, especially under strongly acidic or basic conditions. At neutral pH, another degradation pathway known as "backbiting" (intramolecular aminolysis by the N-terminal amine) can occur. For optimal stability, it is recommended to prepare solutions fresh and store them at a pH between 5 and 7. Long-term storage in solution is generally not advised.

Troubleshooting Guides

Issue 1: Low Purity of Crude this compound with Multiple Peaks on HPLC

If your HPLC analysis of the crude product shows a low yield of the target peptide and the presence of multiple byproducts, consult the following table to diagnose the issue and find potential solutions.

Table 1: Troubleshooting Low Purity in this compound Synthesis

Observed Impurity (by MS) Potential Cause Recommended Solutions Expected Improvement
Mass of N3-(Gly)1-OH Incomplete Coupling (Deletion Sequence): On-resin aggregation of the growing peptide chain prevents the second glycine from coupling efficiently.- Double Coupling: Repeat the coupling step for the second glycine. - Use a More Potent Coupling Reagent: Switch from standard carbodiimides to uronium/aminium salts like HATU or HCTU. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., with microwave assistance) to disrupt secondary structures. - Capping: After the first coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.Significant reduction of the deletion sequence peak and an increase in the target product peak.
Mass of N3-(Gly)3-OH Insertion Sequence: This can arise from the use of Fmoc-Gly-OH raw material contaminated with Fmoc-Gly-Gly-OH dipeptide.- Use High-Purity Reagents: Source Fmoc-Gly-OH with a guaranteed low dipeptide content (e.g., ≤0.1%). - Use Fmoc-Gly-Gly-OH intentionally: For longer poly-glycine chains, using dipeptide building blocks has been shown to reduce both deletion and insertion byproducts.Reduction of the insertion sequence peak. A patent for the synthesis of Bivalirudin, which contains a (Gly)4 sequence, showed a reduction of [+Gly] byproduct from >1% to <0.5% by using Fmoc-Gly-Gly-OH.[1]
Mass of H2N-(Gly)2-OH Azide Reduction: The azide group was reduced to an amine during cleavage.- Avoid Thiol-Based Scavengers: Do not use scavengers like DTT or ethanedithiol (EDT) in the cleavage cocktail. - Use a Thiol-Free Cleavage Cocktail: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).Preservation of the azide group, eliminating the reduced byproduct.
Low overall yield Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide, cleaving it from the resin.- Use 2-Chlorotrityl (2-CTC) Resin: This sterically hindered resin significantly suppresses DKP formation.Substantial increase in the overall yield of the desired peptide.
Issue 2: Incompatibility with Downstream "Click Chemistry" Reactions

If your purified this compound fails to perform as expected in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, consider the following.

Table 2: Troubleshooting "Click Chemistry" Reactions

Symptom Potential Cause Recommended Action
No reaction or very slow reaction in CuAAC. Copper(I) Catalyst Oxidation: The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state.- Ensure all buffers are degassed. - Use a sufficient excess of the reducing agent (e.g., sodium ascorbate). - Consider using a Cu(I)-stabilizing ligand like THPTA.
No reaction in the presence of thiol-containing molecules (e.g., DTT, glutathione). Azide Reduction by Thiols: The azide group on this compound is being reduced to an amine by the thiol, rendering it unreactive towards alkynes.- Remove thiols from the reaction mixture prior to the click reaction using methods like size-exclusion chromatography. - If thiols are essential, consider using a phosphine-based reducing agent like TCEP, which is less reactive with azides at neutral pH.
Side products observed when using phosphine-based reagents. Staudinger Ligation: Triarylphosphines can react with the azide to form an aza-ylide, which can then be hydrolyzed to an amine (Staudinger Reduction) or participate in ligation reactions.- If the goal is solely reduction, ensure aqueous workup. - If click chemistry is the goal, avoid phosphine (B1218219) reagents in the reaction mixture.

Quantitative Data: Azide Reduction by Thiols

The reduction of alkyl azides by thiols is a second-order reaction. The rate is dependent on the specific thiol used. The following data for the reduction of 3'-azidothymidine (an alkyl azide) can be used as a reference.[2]

Table 3: Second-Order Rate Constants for Thiol-Mediated Azide Reduction (pH 7.2, 37°C)

Thiol Second-Order Rate Constant (M⁻¹ sec⁻¹)
Dithiothreitol (DTT)2.77 x 10⁻³
Glutathione (B108866)6.55 x 10⁻⁵
Mercaptoethanol6.35 x 10⁻⁶

This data illustrates that dithiols like DTT reduce azides much more rapidly than monothiols like glutathione or mercaptoethanol under physiological conditions.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines a manual synthesis on a 0.1 mmol scale using Fmoc chemistry and a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin (0.1 mmol) in dichloromethane (B109758) (DCM) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve Fmoc-Gly-OH (0.2 mmol, 2 eq.) and N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) in DCM.

  • Add the solution to the resin and agitate for 1 hour.

  • Drain the reaction solution and wash the resin with DCM.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF.

3. Second Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.) and an activating agent like HCTU (0.3 mmol, 3 eq.) in DMF. Add DIPEA (0.6 mmol, 6 eq.).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling.

4. Capping of Unreacted Amines (Optional but Recommended):

  • If the Kaiser test is positive after the second coupling, wash the resin with DMF.

  • Add a solution of 5% acetic anhydride and 5% pyridine (B92270) in DMF to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF.

5. Azidoacetic Acid Coupling:

  • Repeat the Fmoc deprotection step (Protocol 1, Step 2).

  • Couple azidoacetic acid using the same procedure as for the second amino acid (Protocol 1, Step 3).

6. Cleavage from Resin:

  • Wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Do not use thiol-based scavengers.

  • Agitate for 2 hours at room temperature.

  • Filter the solution to separate it from the resin beads.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Kaiser Test (for monitoring coupling completeness)

Reagents:

  • Solution A: 1 mL of a 0.01 M KCN aqueous solution diluted in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

  • Remove a few beads of the resin from the reaction vessel and place them in a small test tube.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the three solutions to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete coupling (positive result).

    • Yellow/Colorless Beads/Solution: Complete coupling (negative result).

Visualizations

sps_workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 azide_coupling Azidoacetic Acid Coupling deprotection->azide_coupling After Final Glycine coupling Amino Acid Coupling (Fmoc-Gly-OH + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Coupling Complete (Negative Result) capping Capping (Acetic Anhydride) kaiser_test->capping Incomplete (Positive Result) capping->deprotection start Loaded Resin (Fmoc-Gly-2-CTC) start->deprotection cleavage Cleavage & Deprotection (TFA/TIS/H2O) azide_coupling->cleavage purification RP-HPLC Purification cleavage->purification troubleshooting_logic start Low Purity/ Low Yield in Crude Product ms_analysis Analyze Crude by LC-MS start->ms_analysis deletion Deletion Sequence (e.g., N3-Gly-OH) ms_analysis->deletion insertion Insertion Sequence (e.g., N3-Gly-Gly-Gly-OH) ms_analysis->insertion reduced Reduced Azide (H2N-Gly-Gly-OH) ms_analysis->reduced low_yield Low Overall Yield ms_analysis->low_yield cause_aggregation Cause: On-Resin Aggregation/ Incomplete Coupling deletion->cause_aggregation cause_reagent Cause: Contaminated Fmoc-Gly-OH insertion->cause_reagent cause_cleavage Cause: Thiol Scavengers in Cleavage reduced->cause_cleavage cause_dkp Cause: Diketopiperazine Formation low_yield->cause_dkp

References

Technical Support Center: Optimizing Digestion of N3-Gly-Gly-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize enzymatic digestion protocols for proteins labeled with N3-Gly-Gly-OH.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the digestion of this compound labeled proteins.

Problem Potential Cause Recommended Solution
Low Peptide Yield After Digestion Incomplete Denaturation: The protein may not be fully unfolded, limiting protease access.Use a stronger denaturant such as 8 M urea (B33335) or consider detergents like 0.1% RapiGest SF or sodium deoxycholate (SDC).[1] Ensure complete solubilization before proceeding.
Steric Hindrance from Label: The this compound tag may physically block protease cleavage sites near the labeling location.- Use a combination of proteases with different cleavage specificities (e.g., Trypsin and Lys-C) to increase the chances of cleavage in accessible regions.[2] - Increase the enzyme-to-protein ratio (e.g., from 1:50 to 1:20) to drive the reaction forward. - Prolong the digestion time (e.g., overnight) to allow for cleavage at more difficult sites.
Suboptimal Digestion Buffer: The pH or composition of the buffer may not be ideal for protease activity.Ensure the digestion buffer is at the optimal pH for your chosen protease (e.g., pH 8.0 for trypsin). Ammonium (B1175870) bicarbonate (50 mM) is a common and effective buffer.
Inconsistent Digestion Results Variable Labeling Efficiency: The degree of this compound labeling may vary between samples, affecting digestion.Quantify the labeling efficiency before digestion to ensure sample consistency.
Reagent Quality: Degradation of reagents like DTT or iodoacetamide (B48618) can lead to inconsistent reduction and alkylation.Prepare fresh solutions of reducing and alkylating agents before each use. Store stock solutions appropriately.
Precipitation during Digestion: The labeled protein may precipitate out of solution during digestion.Consider using a detergent like RapiGest SF, which can be cleaved and removed before mass spectrometry analysis, to maintain protein solubility.[3]
High Number of Missed Cleavages Insufficient Protease Activity: The enzyme may be inactive or used at too low a concentration.- Use a high-quality, sequencing-grade protease. - Optimize the enzyme-to-protein ratio. A higher ratio can reduce missed cleavages.
Steric Hindrance: The label is likely interfering with protease access to cleavage sites.In addition to using multiple proteases, consider a protease with a smaller size or different cleavage mechanism if available.
Presence of Inhibitors: Components from the labeling reaction or lysis buffer may be inhibiting the protease.Perform a buffer exchange or protein precipitation/resuspension step to remove potential inhibitors before digestion.
Evidence of Protein Degradation (Non-specific Cleavage) Protease Autolysis: The protease may be digesting itself, leading to non-specific peptides.Use a modified, sequencing-grade protease that is resistant to autolysis.
Over-digestion: Excessive digestion time or enzyme concentration.Reduce the digestion time or the enzyme-to-protein ratio. Perform a time-course experiment to find the optimal digestion time.
Contaminating Proteases: The sample may be contaminated with other proteases.Ensure all solutions and equipment are sterile. Use protease inhibitor cocktails during cell lysis and protein purification, and then remove them before digestion.

Frequently Asked Questions (FAQs)

Q1: How does the this compound label potentially interfere with protein digestion?

A1: The this compound label, being a chemical modification, can introduce steric hindrance. This means the physical bulk of the label may block the protease (e.g., trypsin) from accessing its specific cleavage sites (lysine and arginine residues) on the protein backbone, especially if the label is attached near a potential cleavage site. This can lead to incomplete digestion and a lower yield of peptides from that region of the protein.

Q2: What is a good starting enzyme-to-protein ratio for digesting this compound labeled proteins?

A2: A standard starting point for trypsin digestion is a 1:50 enzyme-to-protein ratio (w/w).[4] However, due to potential steric hindrance from the label, you may need to increase this ratio to 1:25 or 1:20 to improve digestion efficiency. It is recommended to perform a pilot experiment to determine the optimal ratio for your specific protein.

Q3: Can I use urea and DTT in my digestion protocol for this compound labeled proteins?

A3: Yes, urea and DTT are standard reagents for protein denaturation and reduction, respectively, and are compatible with the digestion of labeled proteins. A common protocol involves denaturation in 8 M urea, followed by reduction with DTT and alkylation with iodoacetamide (IAA).[4] The urea concentration should be diluted to less than 2 M before adding trypsin, as high concentrations of urea can inhibit its activity.[4]

Q4: Are there any alternatives to DTT and iodoacetamide for reduction and alkylation?

A4: Yes, Tris(2-carboxyethyl)phosphine (TCEP) can be used as a reducing agent and is often preferred as it is more stable and does not require a specific pH range for activity. For alkylation, 2-chloroacetamide (B119443) can be used as an alternative to iodoacetamide.

Q5: How can I confirm that my digestion is complete?

A5: You can assess digestion completeness by running a small aliquot of your digested sample on an SDS-PAGE gel. A complete digestion should show the disappearance of the protein band and the appearance of a smear of peptides at the bottom of the gel. For a more detailed analysis, you can analyze the sample by mass spectrometry and look for a low number of missed cleavages in the identified peptides.

Experimental Protocols

In-Solution Digestion Protocol for this compound Labeled Proteins

This protocol is a starting point and may require optimization for your specific protein.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend your this compound labeled protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0).

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[4]

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[4]

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w). For proteins that are difficult to digest, consider a ratio of 1:20.

    • Incubate at 37°C for 12-18 hours (overnight).

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 1% (to a pH of 2-3).

    • Desalt the resulting peptides using a C18 StageTip or a similar reversed-phase chromatography method.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • The sample is now ready for mass spectrometry analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing protein digestion. These are general guidelines that can be adapted for this compound labeled proteins.

Table 1: Recommended Reagent Concentrations for In-Solution Digestion

Reagent Working Concentration Purpose
Urea6-8 MDenaturation
Dithiothreitol (DTT)5-10 mMReduction of Disulfide Bonds
Iodoacetamide (IAA)15-20 mMAlkylation of Cysteine Residues
Trypsin1:100 to 1:20 (enzyme:protein, w/w)Proteolytic Digestion
Ammonium Bicarbonate50-100 mM (pH 7.8-8.5)Digestion Buffer

Table 2: Comparison of Common Digestion Parameters

Parameter Condition 1 Condition 2 Considerations
Denaturant 8 M Urea0.1% RapiGest SFRapiGest can improve solubility but must be removed before MS.
Incubation Time 4-6 hours12-18 hours (overnight)Longer incubation may be necessary for labeled proteins.
Temperature 37°CRoom Temperature37°C is optimal for trypsin activity.
Enzyme TrypsinTrypsin/Lys-C MixA combination of enzymes can increase sequence coverage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_cleanup Sample Cleanup start This compound Labeled Protein denature Denaturation (8M Urea) start->denature reduce Reduction (10mM DTT) denature->reduce alkylate Alkylation (20mM IAA) reduce->alkylate dilute Dilute Urea (<2M) alkylate->dilute add_trypsin Add Trypsin (1:50 ratio) dilute->add_trypsin incubate Incubate (37°C, overnight) add_trypsin->incubate quench Quench (Formic Acid) incubate->quench desalt Desalt (C18 StageTip) quench->desalt analyze Mass Spectrometry Analysis desalt->analyze

Caption: In-solution digestion workflow for this compound labeled proteins.

troubleshooting_logic problem Low Peptide Yield? cause1 Incomplete Denaturation? problem->cause1 Yes cause2 Steric Hindrance? problem->cause2 Yes cause3 Suboptimal Buffer? problem->cause3 Yes solution1 Use 8M Urea or RapiGest SF cause1->solution1 solution2 Increase Enzyme Ratio Use Multiple Proteases Prolong Digestion cause2->solution2 solution3 Optimize pH (e.g., pH 8.0 for Trypsin) cause3->solution3

References

Validation & Comparative

A Comparative Guide to Protein Labeling: N3-Gly-Gly-OH vs. Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is fundamental to understanding their function, localization, and dynamics. This guide provides an objective comparison of two prominent azide-containing molecules for protein labeling: N3-Gly-Gly-OH, a tool for chemical labeling, and Azidohomoalanine (AHA), a reagent for metabolic labeling. We will delve into their distinct mechanisms, supported by experimental data, to assist you in selecting the optimal strategy for your research needs.

Introduction: Two Distinct Strategies for Protein Labeling

This compound and Azidohomoalanine (AHA) both introduce an azide (B81097) group into proteins, which can then be selectively modified through bioorthogonal "click" chemistry.[1][2] This allows for the attachment of various reporter molecules, such as fluorophores or biotin, for visualization and purification. However, the fundamental difference lies in their method of incorporation.

This compound is typically used for the chemical (post-translational) labeling of purified proteins or peptides. It is a synthetic building block that can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) or conjugated to a purified protein through chemical reactions targeting specific amino acid residues.[1][3]

Azidohomoalanine (AHA) , on the other hand, is a non-canonical amino acid analog of methionine used for the metabolic labeling of newly synthesized proteins in living cells or organisms.[4][5] When introduced into cell culture media, AHA is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of methionine.[4] This allows for the specific labeling and tracking of proteins synthesized within a defined time window.

Performance Comparison: this compound vs. AHA

The choice between this compound and AHA depends on the specific experimental goals. Below is a summary of their key performance characteristics.

FeatureThis compound (Chemical Labeling)Azidohomoalanine (AHA) (Metabolic Labeling)
Labeling Strategy Chemical (Post-translational)Metabolic (Co-translational)
Sample Type Purified proteins or peptidesLiving cells, tissues, or organisms
Specificity Site-specific (if incorporated via SPPS or targeted conjugation)Residue-specific (replaces methionine)
Labeling Efficiency High for purified samples (dependent on reaction conditions)Variable (dependent on cell type, media composition, and incubation time)
Potential for Perturbation Minimal for purified proteinsCan potentially affect protein synthesis and cellular signaling pathways[4]
Temporal Control Labels pre-existing proteinsLabels newly synthesized proteins within a specific timeframe
Typical Applications Creating fluorescently labeled protein standards, antibody-drug conjugates, peptide-based probesStudying de novo protein synthesis, pulse-chase analysis of protein turnover, identifying newly secreted proteins

Experimental Data Summary

This compound: Chemical Labeling Performance

Quantitative data for the direct labeling efficiency of proteins with this compound is context-dependent, relying heavily on the success of the conjugation chemistry. However, the subsequent click chemistry reaction is highly efficient.

ParameterTypical ValueNotes
SPPS Incorporation Yield >95%Per coupling step during solid-phase peptide synthesis.
Click Reaction Yield (CuAAC) >90%Copper-catalyzed azide-alkyne cycloaddition on purified azide-modified proteins/peptides.[1]
Cytotoxicity Low (inferred)Composed of naturally occurring glycine (B1666218) and a bioorthogonal azide group. Glycine itself has very low cytotoxicity.
Azidohomoalanine (AHA): Metabolic Labeling Performance

The efficiency of AHA incorporation can vary significantly between cell types and experimental conditions.

ParameterTypical ValueNotes
Incorporation Rate ~30% replacement of methionineIn some studies, this rate was achieved after 2 hours of labeling.[6]
Effect on Protein Synthesis Minimal to none in many cell linesSome studies report no significant alteration of global protein synthesis rates.[4]
Cytotoxicity Generally low at typical working concentrationsCan be influenced by methionine starvation, which is often performed to enhance AHA incorporation.[4]
Specificity High for methionine sitesNot suitable for proteins lacking methionine.[4]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Peptide with this compound via SPPS and Click Chemistry

This protocol outlines the synthesis of a peptide with a C-terminal this compound linker followed by fluorescent labeling.

Part A: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin using standard coupling reagents (e.g., HBTU/DIPEA).

  • Linker Incorporation: In the final coupling step, use Fmoc-N3-Gly-Gly-OH to introduce the azide-containing linker.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare stock solutions of the azide-peptide, an alkyne-functionalized fluorophore, copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup: In a suitable buffer, combine the azide-peptide and the alkyne-fluorophore.

  • Initiation: Add CuSO4 and sodium ascorbate (B8700270) to the reaction mixture to catalyze the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the fluorescently labeled peptide using RP-HPLC to remove excess reagents.

  • Analysis: Confirm the successful labeling by mass spectrometry and measure the fluorescence spectrum.

Protocol 2: Metabolic Labeling of Nascent Proteins with AHA

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells.

  • Cell Culture: Plate cells on a suitable culture dish and grow to the desired confluency.

  • Methionine Starvation (Optional but Recommended): To increase AHA incorporation, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.[7]

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing AHA (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add an alkyne-functionalized reporter (e.g., alkyne-biotin or alkyne-fluorophore), CuSO4, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Incubation: Incubate the reaction mixture to allow for the click reaction to proceed.

  • Downstream Analysis: The labeled proteins can now be analyzed by various methods, such as SDS-PAGE and in-gel fluorescence scanning, or enriched using streptavidin beads for mass spectrometry-based proteomic analysis.

Visualizing the Workflows

This compound Chemical Labeling Workflow

N3_Gly_Gly_OH_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & QC cluster_Click Click Chemistry (CuAAC) cluster_Probe Final Product Resin Resin Coupling Amino Acid Coupling Resin->Coupling Linker This compound Incorporation Coupling->Linker Cleavage Cleavage & Deprotection Linker->Cleavage HPLC1 RP-HPLC Cleavage->HPLC1 MS1 Mass Spectrometry HPLC1->MS1 Reaction Azide-Alkyne Reaction MS1->Reaction HPLC2 RP-HPLC Reaction->HPLC2 MS2 Mass Spectrometry HPLC2->MS2 LabeledPeptide Labeled Peptide MS2->LabeledPeptide

Caption: Workflow for site-specific peptide labeling using this compound.

AHA Metabolic Labeling Workflow

AHA_Workflow cluster_CellCulture Cell Culture cluster_Processing Sample Processing cluster_Analysis Downstream Analysis Cells Live Cells Starvation Methionine Starvation Cells->Starvation Labeling AHA Incubation Starvation->Labeling Lysis Cell Lysis Labeling->Lysis Click Click Reaction with Alkyne Probe Lysis->Click Visualization Visualization (e.g., Fluorescence Imaging) Click->Visualization Enrichment Enrichment (e.g., Biotin-Streptavidin) Click->Enrichment Proteomics Proteomics (Mass Spectrometry) Enrichment->Proteomics

Caption: Workflow for metabolic labeling of nascent proteins with AHA.

Conclusion: Selecting the Right Tool for the Job

Both this compound and Azidohomoalanine are powerful tools for protein labeling, each with its unique advantages and applications.

  • This compound is the preferred choice for in vitro studies involving purified proteins or for the synthesis of well-defined, site-specifically labeled peptide probes. Its utility shines in applications requiring high purity and precise control over the labeling site.

  • Azidohomoalanine (AHA) is indispensable for studying protein dynamics in a biological context . It allows for the investigation of newly synthesized proteins in response to various stimuli, making it a cornerstone of modern proteomics research.

By understanding the distinct methodologies and performance characteristics of these two reagents, researchers can make informed decisions to best address their scientific questions and advance our understanding of the complex world of proteins.

References

A Comparative Guide to Dipeptide Probes for Cellular Labeling: N3-Gly-Gly-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology and proteomics, dipeptide probes have emerged as valuable tools for the metabolic labeling and subsequent analysis of cellular processes. Their small size and structural similarity to natural amino acids allow for efficient incorporation into newly synthesized proteins. This guide provides a comprehensive comparison of the azido-dipeptide probe, N3-Gly-Gly-OH, with other alternative dipeptide probes, offering insights into their performance based on available experimental data.

Introduction to Dipeptide Probes

Dipeptide probes are short peptides, typically consisting of two amino acids, that have been chemically modified to include a bioorthogonal handle, such as an azide (B81097) (-N3) or an alkyne group. This handle allows for a highly specific and efficient chemical reaction, known as "click chemistry," to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or enrichment.[1][2] These probes are utilized in a variety of applications, including the study of protein synthesis, post-translational modifications, and cellular trafficking.

This guide will focus on the comparison of this compound with other dipeptide probes, examining key performance aspects such as labeling efficiency, cellular uptake, and potential cytotoxicity.

Performance Comparison of Dipeptide Probes

While direct head-to-head comparative studies of different dipeptide probes are limited, we can infer their performance characteristics based on studies of related compounds and the properties of their constituent amino acids. The following table summarizes the expected performance of this compound in comparison to a hypothetical alternative, N3-Ala-Ala-OH, and other labeling strategies.

FeatureThis compoundN3-Ala-Ala-OH (Hypothetical)General Azido Sugars
Labeling Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC)Primarily CuAAC or SPAAC
Cellular Uptake Mechanism Likely passive diffusion and/or peptide transporters. The hydrophilicity of glycine (B1666218) may influence the rate.Likely passive diffusion and/or peptide transporters. The more hydrophobic nature of alanine (B10760859) may lead to faster membrane translocation.Primarily through hexose (B10828440) transporters.
Expected Labeling Efficiency Moderate to high, dependent on cell type and metabolic activity. The flexibility of the glycine linker may reduce steric hindrance.Moderate to high, potentially influenced by the bulkier alanine residues.Generally high, as they are substrates for dedicated cellular uptake pathways.
Potential Cytotoxicity Low to moderate. The azide group can be metabolized to potentially toxic intermediates, but the peptide backbone is generally well-tolerated.[3]Low to moderate. Similar to this compound, with potential differences based on the metabolism of alanine.Can exhibit dose-dependent cytotoxicity through interference with DNA synthesis and mitochondrial function.[3]
Bioorthogonality High. The azide group is largely inert to biological reactions.High. Similar to other azido-probes.High.

Experimental Protocols

Detailed methodologies are crucial for the successful application of dipeptide probes. Below are representative protocols for metabolic labeling and subsequent detection.

Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Dipeptides

This protocol describes the general procedure for labeling proteins in cultured mammalian cells using an azido-dipeptide probe like this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Azido-dipeptide probe (e.g., this compound) stock solution (e.g., 100 mM in DMSO or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the azido-dipeptide probe at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line and probe.

  • Incubation: Incubate the cells for a period of 4 to 24 hours to allow for probe incorporation into newly synthesized proteins.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction: The azide-labeled proteins in the lysate are now ready for conjugation to an alkyne-containing reporter molecule via a click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol outlines the steps for attaching a fluorescent alkyne probe to the azide-labeled proteins in the cell lysate.

Materials:

  • Azide-labeled cell lysate

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand stock solution (e.g., 10 mM in DMSO)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (20-50 µg), the alkyne-fluorophore (final concentration 10-50 µM), and the copper ligand (final concentration 100 µM).

  • Add Reducing Agent: Add TCEP or sodium ascorbate to the mixture to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Initiate Reaction: Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis: Stop the reaction by adding SDS-PAGE loading buffer. The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Signaling Pathways and Experimental Workflows

The application of dipeptide probes often involves a series of steps from probe introduction to data analysis. The following diagrams, generated using Graphviz, illustrate these workflows.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_detection Detection start Plate Cells incubation Overnight Incubation start->incubation add_probe Add Dipeptide Probe incubation->add_probe label_incubation Incubate (4-24h) add_probe->label_incubation cell_harvest Harvest & Lyse Cells label_incubation->cell_harvest click_reaction Click Chemistry cell_harvest->click_reaction analysis SDS-PAGE / MS click_reaction->analysis

General workflow for metabolic labeling and detection.

signaling_pathway cluster_synthesis Protein Synthesis cluster_incorporation Probe Incorporation cluster_analysis Downstream Analysis ribosome Ribosome nascent_protein Nascent Polypeptide ribosome->nascent_protein mrna mRNA mrna->ribosome labeled_protein Azide-Labeled Protein nascent_protein->labeled_protein dipeptide_probe N3-Dipeptide charged_trna Charged tRNA dipeptide_probe->charged_trna charged_trna->ribosome Incorporation click_chemistry Click Reaction (Fluorophore/Biotin) labeled_protein->click_chemistry detection Fluorescence Imaging Mass Spectrometry click_chemistry->detection

Conceptual pathway of dipeptide probe incorporation.

Conclusion

This compound and other dipeptide probes represent a versatile class of tools for investigating cellular proteomics. The choice of a specific dipeptide probe will depend on the experimental goals, the cell type being studied, and the desired balance between labeling efficiency and potential cellular perturbation. While this compound, with its flexible glycine linker, is a valuable reagent, the exploration of other dipeptide probes, such as those containing alanine or other amino acids, may offer advantages in terms of cellular uptake and labeling kinetics. Further direct comparative studies are needed to fully elucidate the performance differences between these promising molecular tools.

References

Unveiling the Ubiquitin Code: A Comparative Guide to Mass Spectrometry-Based Validation of Ubiquitination Sites

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the established antibody-based di-glycine remnant enrichment and the emerging bioorthogonal chemical reporter strategy for the precise identification of protein ubiquitination sites.

For researchers, scientists, and drug development professionals investigating the intricate roles of protein ubiquitination, accurate and robust methods for identifying the precise sites of this post-translational modification are paramount. This guide provides an objective comparison of two powerful mass spectrometry-based approaches: the widely adopted immunoaffinity enrichment of di-glycine (K-ε-GG) remnants and the innovative bioorthogonal chemical reporter strategy, exemplified here by the use of an azide-containing probe (e.g., N3-Gly-Gly-OH). We present a detailed examination of their respective workflows, performance metrics, and experimental protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison

The following table summarizes key quantitative performance metrics for the two methodologies. Data is compiled from various studies to provide a general overview.

Performance MetricDi-Glycine Remnant (K-ε-GG) Immunoaffinity EnrichmentBioorthogonal Chemical Reporter (e.g., this compound) Enrichment
Number of Identified Sites Routinely identifies 10,000s of distinct ubiquitination sites in a single experiment[1][2][3].Potentially high-throughput, though the number of identified sites can vary depending on the probe's metabolic incorporation efficiency.
Enrichment Specificity Highly specific for the K-ε-GG remnant, but can also enrich for remnants from other ubiquitin-like modifiers like NEDD8 and ISG15[4].High specificity is achieved through the bioorthogonal nature of the click chemistry reaction[5][6].
Quantitative Approaches Readily compatible with stable isotope labeling by amino acids in cell culture (SILAC) and tandem mass tags (TMT) for quantitative proteomics[1][7].Compatible with quantitative proteomics approaches, often relying on isotopic labeling of the chemical reporter or the affinity tag.
Requirement for Specific Reagents Requires a highly specific monoclonal antibody against the K-ε-GG motif[1][8].Requires synthesis of a bioorthogonal chemical reporter (e.g., azide-modified ubiquitin or amino acid) and subsequent click chemistry reagents[5][9].
Potential for Bias Antibody performance can be sequence-dependent, potentially leading to enrichment bias[10].Metabolic incorporation of the chemical reporter can be influenced by cellular machinery, potentially introducing bias.

In-Depth Methodologies and Experimental Protocols

Di-Glycine Remnant (K-ε-GG) Immunoaffinity Enrichment

This is the current gold-standard for large-scale identification of ubiquitination sites. The method relies on the tryptic digestion of ubiquitinated proteins, which leaves a characteristic di-glycine remnant (Gly-Gly) on the modified lysine (B10760008) residue. A highly specific antibody is then used to enrich these K-ε-GG containing peptides prior to LC-MS/MS analysis.

Experimental Protocol:

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a urea-based buffer to ensure complete denaturation and solubilization of proteins. A typical buffer contains 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease and deubiquitinase inhibitors[7][11].

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction, Alkylation, and Tryptic Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide[12].

    • Dilute the urea concentration to below 2 M to ensure trypsin activity.

    • Digest proteins with trypsin (typically at a 1:50 to 1:100 enzyme-to-substrate ratio) overnight at 37°C[7][12].

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge[13].

  • Immunoaffinity Enrichment of K-ε-GG Peptides:

    • Incubate the desalted peptides with anti-K-ε-GG antibody-conjugated beads (e.g., protein A agarose) in an immunoprecipitation buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl) overnight at 4°C[11][14].

    • Wash the beads extensively to remove non-specifically bound peptides[14].

    • Elute the enriched K-ε-GG peptides with a low pH solution, such as 0.15% TFA[8][14].

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 StageTip.

    • Analyze the peptides by high-resolution LC-MS/MS on an instrument such as an Orbitrap mass spectrometer[12][14].

    • Identify K-ε-GG modified peptides by searching for a mass shift of +114.0429 Da on lysine residues[4].

Workflow Diagram:

K_GG_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction Digestion Reduction, Alkylation & Tryptic Digestion CellLysis->Digestion Desalting1 Peptide Desalting (SPE) Digestion->Desalting1 Enrichment Immunoaffinity Purification (anti-K-ε-GG antibody) Desalting1->Enrichment Washing Wash Beads Enrichment->Washing Elution Elution Washing->Elution Desalting2 Peptide Desalting (StageTip) Elution->Desalting2 LCMS LC-MS/MS Analysis Desalting2->LCMS DataAnalysis Data Analysis (K-ε-GG site identification) LCMS->DataAnalysis

Di-Glycine Remnant (K-ε-GG) Enrichment Workflow
Bioorthogonal Chemical Reporter (e.g., this compound) Enrichment

This emerging strategy utilizes bioorthogonal chemistry to label and enrich ubiquitinated proteins. An azide-containing probe, which can be a modified ubiquitin or an amino acid analogue, is introduced into cells. This probe is incorporated into proteins at ubiquitination sites. Following cell lysis and proteolysis, the azide-modified peptides are selectively enriched using a "click" reaction with an alkyne-tagged affinity resin (e.g., biotin-alkyne followed by streptavidin beads).

Experimental Protocol:

  • Metabolic Labeling with Azide Probe:

    • Culture cells in a medium supplemented with the azide-containing probe (e.g., an azide-modified ubiquitin analogue or an amino acid that can be incorporated into ubiquitin) for a defined period to allow for metabolic incorporation[15][16].

  • Cell Lysis and Protein Extraction:

    • Lyse the labeled cells using a buffer compatible with click chemistry, typically containing detergents like SDS and protease inhibitors.

  • Click Chemistry-based Enrichment:

    • To the cell lysate, add the click chemistry reaction components: a biotin-alkyne tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA)[17][18].

    • Incubate to allow the covalent ligation of the biotin (B1667282) tag to the azide-modified proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads[19].

  • On-bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides, leaving the biotinylated (and thus originally ubiquitinated) peptides attached to the beads. Alternatively, elute the proteins and perform in-solution digestion.

  • Peptide Elution and LC-MS/MS Analysis:

    • Elute the enriched peptides from the beads (e.g., by cleaving a chemically cleavable linker if used).

    • Desalt the eluted peptides and analyze by high-resolution LC-MS/MS.

    • Identify the original sites of modification based on the identified peptides.

Workflow Diagram:

Bioorthogonal_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (with Azide Probe) CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (Biotin-Alkyne Tagging) CellLysis->ClickChemistry AffinityPurification Streptavidin Affinity Purification ClickChemistry->AffinityPurification OnBeadDigestion On-Bead Tryptic Digestion AffinityPurification->OnBeadDigestion PeptideElution Peptide Elution OnBeadDigestion->PeptideElution LCMS LC-MS/MS Analysis PeptideElution->LCMS DataAnalysis Data Analysis (Modification Site Identification) LCMS->DataAnalysis

Bioorthogonal Chemical Reporter Enrichment Workflow

Concluding Remarks

The choice between di-glycine remnant immunoaffinity enrichment and a bioorthogonal chemical reporter strategy depends on the specific research question, available resources, and the biological system under investigation. The K-ε-GG method is a well-established, robust, and widely accessible technique that provides deep coverage of the ubiquitinome. The bioorthogonal approach offers a powerful alternative for probing specific aspects of ubiquitination dynamics and can be particularly useful for pulse-chase experiments to study the turnover of this modification. While still an evolving field, the continuous development of novel bioorthogonal probes and chemistries promises to further expand the toolkit for dissecting the complexities of the ubiquitin signaling network.

References

A Comparative Guide to Peptide Labeling: N3-Gly-Gly-OH vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific labeling of peptides is a cornerstone of modern biomedical research, enabling a deeper understanding of biological processes and facilitating the development of novel therapeutics and diagnostics. The choice of labeling chemistry is critical, directly impacting the efficiency, specificity, and stability of the final conjugate. This guide provides an objective comparison of N3-Gly-Gly-OH, a versatile azido-functionalized linker for "click" chemistry, with other prominent peptide labeling methodologies. We present a quantitative analysis of labeling efficiencies, detailed experimental protocols, and visual workflows to aid in the selection of the optimal strategy for your research needs.

Quantitative Comparison of Labeling Efficiencies

The following table summarizes the reported labeling efficiencies for this compound mediated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and popular alternative methods. It is important to note that yields can vary significantly based on the peptide sequence, reaction conditions, and the nature of the label being attached.

Labeling MethodTarget Functional GroupTypical Reported EfficiencyNotes
This compound (via CuAAC) Azide (after incorporation)Often >95%; specific examples range from 43% to 98%[1]Highly specific and bioorthogonal. Yield can be influenced by catalyst, ligands, and reaction time.
Thiol-Maleimide Conjugation Thiol (Cysteine)58% - 84%[1]Highly selective for thiols at pH 6.5-7.5. The stability of the resulting thioether bond can be a concern, with potential for retro-Michael addition.
N-hydroxysuccinimide (NHS) Esters Primary Amines (N-terminus, Lysine)Variable; can be high but often results in heterogeneous products. A specific two-step method reports >95% yield with <5% non-specific labeling.[2]Less specific, as it targets all primary amines. Can lead to a mixture of products with varying degrees of labeling.
2-Ethynylbenzaldehydes N-terminal Amine32% - 93%[3]Offers high selectivity for the N-terminus of a peptide.

Experimental Workflows and Logical Comparisons

To visualize the experimental processes and the decision-making logic for selecting a labeling strategy, the following diagrams are provided.

experimental_workflow cluster_n3_gly This compound Labeling Workflow sp_synthesis Solid-Phase Peptide Synthesis (SPPS) with N3-(Gly)5-OH incorporation purify_azide Purification of Azide-Peptide (RP-HPLC) sp_synthesis->purify_azide cuaac_reaction CuAAC 'Click' Reaction with Alkyne-Probe purify_azide->cuaac_reaction purify_final Final Purification of Labeled Peptide (RP-HPLC) cuaac_reaction->purify_final characterization Characterization (Mass Spectrometry) purify_final->characterization

This compound Labeling Workflow

logical_comparison cluster_alternatives Alternative Labeling Strategies cluster_n3_gly_decision This compound (Click Chemistry) start Start: Choose a Peptide Labeling Strategy thiol_maleimide Thiol-Maleimide (Targets Cysteine) start->thiol_maleimide Peptide has Cysteine residue? nhs_ester NHS Ester (Targets Primary Amines) start->nhs_ester Labeling site specificity not critical? ethynylbenzaldehyde 2-Ethynylbenzaldehyde (Targets N-terminus) start->ethynylbenzaldehyde Specific N-terminal labeling required? n3_gly This compound (Requires Azide Incorporation) start->n3_gly High specificity and yield are paramount?

Decision Logic for Labeling Strategy

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are representative protocols for the key methods discussed.

Protocol 1: this compound Labeling via CuAAC

This protocol involves two main stages: the incorporation of the N3-(Gly)5-OH tag into the peptide during solid-phase peptide synthesis (SPPS), followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

A. Solid-Phase Peptide Synthesis (SPPS) with N3-(Gly)5-OH Incorporation

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.

  • Incorporation of N3-(Gly)5-OH: In the final coupling step, use N3-Gly-Gly-Gly-Gly-Gly-OH as the amino acid to be coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude azide-functionalized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the purified azide-peptide and the alkyne-functionalized probe (e.g., a fluorescent dye) in a suitable solvent mixture (e.g., DMSO/water).

  • Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent, typically sodium ascorbate (B8700270). A copper ligand such as TBTA or THPTA is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction Initiation: Add the copper sulfate, ligand, and sodium ascorbate to the peptide/probe mixture. The final concentrations are typically in the millimolar range.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light if using a light-sensitive probe.

  • Purification: Purify the final labeled peptide using RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Protocol 2: Thiol-Maleimide Conjugation

This method targets the thiol group of cysteine residues.

  • Peptide Preparation: If the peptide contains disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the excess reducing agent.

  • Reaction Buffer: Dissolve the peptide in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline).

  • Maleimide (B117702) Reagent: Dissolve the maleimide-functionalized label in a compatible solvent (e.g., DMSO or DMF).

  • Conjugation: Add the maleimide reagent to the peptide solution. A molar excess of the maleimide reagent is typically used to drive the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

  • Purification: Purify the conjugate using size-exclusion chromatography or RP-HPLC.

Protocol 3: N-hydroxysuccinimide (NHS) Ester Labeling

This method targets primary amines. The following is a two-step, one-pot method designed to improve N-terminal selectivity.

  • Thioester Formation: Incubate the NHS ester-functionalized label with MESNa (2-mercaptoethanesulfonic acid sodium salt) in a suitable buffer (e.g., 100 mM HEPES, pH 6.8-7.0) for 3-6 hours at room temperature to form a thioester in situ.

  • Protein Preparation: The target protein should have an N-terminal cysteine. This can be achieved through protein engineering and cleavage of a fusion tag.

  • Labeling Reaction: Add the pre-incubated thioester mixture to the protein solution.

  • Incubation: Allow the labeling reaction to proceed for 24-48 hours at room temperature.

  • Purification: Purify the labeled protein using a suitable chromatography method.

Conclusion

The selection of a peptide labeling strategy is a critical decision that depends on the specific requirements of the experiment. This compound, in conjunction with CuAAC, offers a highly efficient and specific method for peptide labeling, resulting in a stable and well-defined conjugate. This approach is particularly advantageous when precise control over the labeling site and high yields are paramount. However, it requires the incorporation of an azide-functionalized amino acid during peptide synthesis.

Alternative methods such as thiol-maleimide conjugation and N-terminal modification with 2-ethynylbenzaldehydes provide valuable options for site-specific labeling, each with their own set of advantages and limitations regarding reaction conditions and the stability of the final product. NHS esters offer a simpler approach for labeling primary amines but often at the cost of specificity, leading to heterogeneous products. By carefully considering the quantitative data, experimental protocols, and the nature of the peptide and label, researchers can select the most appropriate method to achieve their scientific goals.

References

The Role of N3-Gly-Gly-OH Linkers in Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant in the design of effective bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate.[1] This guide provides a comparative overview of N3-Gly-Gly-OH and its longer-chain analogue, N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), against other common linker technologies, supported by generalized performance characteristics and detailed experimental protocols.

N3-(Gly)n-OH linkers are a class of hydrophilic, flexible linkers that incorporate a terminal azide (B81097) (N3) group, making them amenable to "click chemistry" for bioconjugation.[2][3] The azide group allows for a highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, ensuring a stable and robust connection between molecular components.[1][3] The repeating glycine (B1666218) units impart hydrophilicity and flexibility, which can be advantageous for the physicochemical properties of the final conjugate.[1][3]

Comparative Analysis of Linker Technologies

The performance of N3-(Gly)n-OH linkers is best understood in comparison to other commonly used linker types, such as those based on polyethylene (B3416737) glycol (PEG) and more hydrophobic alkyl chains. The choice of linker can significantly impact the drug-to-antibody ratio (DAR), aggregation, and in vivo performance of an ADC.[4][5]

FeatureN3-(Gly)n-OH LinkerPEG-Based LinkerAlkyl Chain Linker
Composition Oligo-glycine chain with a terminal azidePolyethylene glycol chainHydrocarbon chain
Hydrophilicity HighHighLow (Hydrophobic)
Flexibility HighHighHigh
Impact on Solubility Improves solubility of the conjugate[1][3]Enhances solubility[6][7]May decrease solubility, especially with hydrophobic payloads[6]
Effect on Aggregation Reduces the tendency for aggregation[4]Can mitigate aggregation[4]May increase the risk of aggregation, particularly at high DARs[4][8]
Pharmacokinetics (PK) Can lead to slower clearance and longer circulation half-life[4]Generally improves circulation time and overall drug exposure[4][7]Increased hydrophobicity can lead to faster clearance[8][9]
Conjugation Chemistry Click Chemistry (CuAAC, SPAAC)[1][3]Various, including "clickable" versions with azide/alkyne groups[6][7]Typically through standard amide or ester bond formation
In Vivo Efficacy Improved PK can lead to better tumor growth inhibition[4]Generally translates to superior in vivo efficacy[4]High in vitro potency may not translate to in vivo efficacy due to poor PK[4]

Visualizing the Role of N3-(Gly)n-OH in Antibody-Drug Conjugates

The following diagrams illustrate the general structure of an ADC featuring an N3-(Gly)n-OH linker and the overall workflow from synthesis to mechanism of action.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Components Key Properties Antibody Monoclonal Antibody (mAb) Linker N3-(Gly)n-OH Linker Antibody->Linker Conjugation Site Prop1 Target Specificity Antibody->Prop1 Payload Cytotoxic Payload Linker->Payload Click Chemistry Prop2 Flexibility & Hydrophilicity Linker->Prop2 Prop3 Potent Cell Killing Payload->Prop3 ADC_Workflow cluster_Synthesis ADC Synthesis cluster_Action Mechanism of Action Mod_Ab Antibody Modification (e.g., with alkyne) Click Click Chemistry (CuAAC Reaction) Mod_Ab->Click Mod_Linker Linker-Payload (N3-(Gly)n-Drug) Mod_Linker->Click Purify Purification (e.g., SEC) Click->Purify Binding ADC Binds to Tumor Cell Antigen Purify->Binding     ADC Application Internalization Internalization via Endocytosis Binding->Internalization Release Lysosomal Trafficking & Payload Release Internalization->Release Apoptosis Payload Induces Cell Apoptosis Release->Apoptosis

References

A Head-to-Head Comparison of CuAAC and SPAAC for the Ligation of N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers robust methods for forming stable triazole linkages. This guide provides an objective, data-driven comparison of the two most prominent azide-alkyne ligation strategies—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—specifically for the modification of the azido-dipeptide, N3-Gly-Gly-OH.

The fundamental difference between these two powerful techniques lies in their activation mechanism. CuAAC employs a copper(I) catalyst to activate a terminal alkyne for a highly efficient reaction with an azide (B81097). In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to relieve ring strain.[1] This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. While specific kinetic data for this compound is not extensively published, the following tables summarize typical performance metrics based on data for similar azide-modified peptides. The reactivity of this compound is expected to be comparable to that of other small peptide-based azides.[2]

Table 1: General Performance Characteristics

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicityHigh, suitable for in vivo applications
Alkyne Partner Simple terminal alkynes (e.g., propargyl alcohol)Strained cyclooctynes (e.g., DBCO, BCN)
Reagent Size Smaller alkyne reagentsBulkier cyclooctyne reagents
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.Some cyclooctynes may have off-target reactivity with thiols.
Cost Generally lower cost for terminal alkynes and catalysts.Strained cyclooctynes can be more expensive.

Table 2: Reaction Kinetics and Typical Yields

ReactionAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeTypical Yield
CuAAC Terminal Alkyne10 - 10⁴[3]1 - 12 hours[4]>95%[5]
SPAAC DBCO~0.1 - 1.0[6]1 - 24 hours[4]>90%
SPAAC BCN~0.01 - 0.1[6]4 - 24 hours[6]>90%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide representative protocols for the synthesis of the starting material, this compound, and its subsequent ligation using both CuAAC and SPAAC.

Synthesis of this compound

This compound can be synthesized using standard solution-phase peptide coupling methods. This involves the reaction of commercially available Gly-Gly-OH with an activated ester of azidoacetic acid, such as azidoacetic acid N-hydroxysuccinimide ester.

Protocol 1: Synthesis of Azidoacetic Acid N-hydroxysuccinimide (NHS) Ester

  • Dissolve azidoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

  • The filtrate containing the azidoacetic acid NHS ester can be used directly in the next step or purified by recrystallization.

Protocol 2: Synthesis of this compound

  • Dissolve Gly-Gly-OH (1.0 eq) in a suitable aqueous buffer (e.g., 10% sodium carbonate solution) and cool to 0°C.

  • Add a solution of azidoacetic acid NHS ester (1.0-1.2 eq) in a compatible organic solvent (e.g., acetone (B3395972) or dioxane) dropwise to the Gly-Gly-OH solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8-9 by adding a suitable base (e.g., sodium bicarbonate) as needed.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, acidify the reaction mixture to pH 2 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

CuAAC Ligation of this compound

This protocol describes a typical procedure for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (1.1-1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (optional, e.g., THPTA) solution (e.g., 50 mM in water)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the solvent.

  • If using a ligand, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended to protect sensitive biomolecules.[4]

  • Initiation of the Reaction: Add the CuSO₄ solution (or the pre-mixed Cu/ligand solution) to the reaction mixture.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.[4]

  • Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for 1-12 hours. The progress can be monitored by LC-MS or RP-HPLC.[4]

  • Purification: Upon completion, purify the triazole-linked product by RP-HPLC.

SPAAC Ligation of this compound

This protocol outlines the copper-free conjugation of this compound to a strained alkyne-functionalized molecule.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative, 1.2-2.0 equivalents)

  • Solvent (e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers, with DMSO as a co-solvent if needed)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve this compound (1 equivalent) and the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in the chosen solvent.[4]

  • Reaction: Combine the solutions of the azide and the strained alkyne.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used.[4]

  • Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC.[4]

Visualizing the Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle N3_Gly_Gly_OH This compound Triazole_Product Triazole-linked Product N3_Gly_Gly_OH->Triazole_Product Terminal_Alkyne R-C≡CH Cu_I_Alkyne Cu(I)-Acetylide Intermediate Terminal_Alkyne->Cu_I_Alkyne Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Reduction Cu_I->Cu_I_Alkyne Cu_I_Alkyne->Triazole_Product SPAAC_Mechanism cluster_reactants Reactants N3_Gly_Gly_OH This compound Transition_State [3+2] Cycloaddition Transition State N3_Gly_Gly_OH->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State Release of Ring Strain Triazole_Product Triazole-linked Product Transition_State->Triazole_Product Workflow_Comparison cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Mix this compound & Terminal Alkyne CuAAC_Add_Cu Add Cu(II) Source & Optional Ligand CuAAC_Start->CuAAC_Add_Cu CuAAC_Initiate Add Sodium Ascorbate CuAAC_Add_Cu->CuAAC_Initiate CuAAC_React React at RT (1-12h) CuAAC_Initiate->CuAAC_React CuAAC_Purify Purify Product (e.g., RP-HPLC) CuAAC_React->CuAAC_Purify SPAAC_Start Mix this compound & Strained Alkyne SPAAC_React React at RT (1-24h) SPAAC_Start->SPAAC_React SPAAC_Purify Purify Product (e.g., RP-HPLC) SPAAC_React->SPAAC_Purify Start

References

Validating N3-Gly-Gly-OH as a Non-Perturbative Metabolic Reporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable metabolic reporter is critical for accurately probing biological processes without introducing significant cellular perturbations. This guide provides a comparative analysis of the hypothetical metabolic reporter, N3-Gly-Gly-OH, against established non-perturbative metabolic reporters, namely Azidohomoalanine (AHA), Homopropargylglycine (HPG), and Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).

While direct experimental data for this compound as a metabolic reporter is not currently available in peer-reviewed literature, its potential performance can be extrapolated based on its structural components: an azide (B81097) group for bioorthogonal ligation and a di-glycine peptide. This guide will leverage this structural information to frame a comparison with well-characterized alternatives, providing a framework for its potential validation.

Comparison of Metabolic Reporters

The ideal metabolic reporter should be efficiently incorporated into biomolecules, exhibit minimal toxicity, and not alter the natural metabolic state of the cell. The following table summarizes key performance metrics for this compound (hypothetical) and its alternatives.

Metabolic Reporter Target Biomolecule Bioorthogonal Handle Reported Cellular Perturbation Labeling Efficiency
This compound (Hypothetical) Proteins (as a non-canonical peptide unit)AzideUnknown, potentially low due to the small, hydrophilic nature of the diglycine peptide.Unknown, would depend on cellular uptake and incorporation machinery.
Azidohomoalanine (AHA) Newly synthesized proteins (Methionine surrogate)AzideLow to moderate. Can cause a reduction in growth rate at high concentrations in some cell types.[1]High. Efficiently used by methionyl-tRNA synthetase.[2][3]
Homopropargylglycine (HPG) Newly synthesized proteins (Methionine surrogate)AlkyneCan be more toxic than AHA in some systems, showing reduced growth rates at lower concentrations.[1]High, but can be less efficient than AHA in some contexts.[4]
Ac4ManNAz Sialylated glycoproteinsAzideCan affect cellular functions at high concentrations (>20 µM), including proliferation and signaling pathways.[5][6]High, efficiently processed through the sialic acid biosynthetic pathway.[7][8]

Experimental Protocols

To validate a novel metabolic reporter like this compound, its performance must be rigorously tested against established methods. Below are detailed protocols for key experiments.

Cell Viability and Proliferation Assay

This protocol assesses the cytotoxic effects of the metabolic reporter.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium

  • Metabolic reporters (this compound, AHA, HPG)

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of each metabolic reporter in complete culture medium. A typical concentration range to test would be 10 µM to 1 mM.

  • Remove the existing medium and replace it with the medium containing the different concentrations of metabolic reporters. Include a vehicle-only control.

  • Incubate the cells for 24-72 hours, corresponding to the intended duration of a labeling experiment.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control.

Metabolic Labeling of Newly Synthesized Proteins

This protocol details the incorporation of azide- or alkyne-containing amino acid analogs into proteins.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Methionine-free medium

  • AHA or HPG stock solution (e.g., 50 mM in DMSO or water)[9][10]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., alkyne-fluorophore for AHA, azide-fluorophore for HPG, copper(II) sulfate, reducing agent)[3]

Procedure:

  • Plate cells at the desired density and allow them to attach overnight.

  • Wash the cells once with PBS and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves.[9]

  • Replace the medium with methionine-free medium containing the desired concentration of AHA or HPG (typically 50 µM).[9][10]

  • Incubate the cells for the desired labeling period (e.g., 1-8 hours).

  • Wash the cells twice with cold PBS and then lyse the cells.

  • Perform a click chemistry reaction on the cell lysate to conjugate a fluorescent probe to the incorporated metabolic reporter.[3]

  • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot.

Visualizations

Signaling Pathway for Protein Synthesis

protein_synthesis_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k eif4e eIF4E-BP mtorc1->eif4e translation Protein Synthesis s6k->translation eif4e->translation metabolic_reporter Metabolic Reporter (e.g., AHA, HPG) metabolic_reporter->translation validation_workflow start Start: Select Candidate Metabolic Reporter cytotoxicity Assess Cytotoxicity (Cell Viability Assay) start->cytotoxicity metabolic_labeling Perform Metabolic Labeling (e.g., Protein Synthesis) start->metabolic_labeling validation Validate as Non-Perturbative Reporter cytotoxicity->validation detection Bioorthogonal Ligation (Click Chemistry) metabolic_labeling->detection analysis Analyze Labeling Efficiency (In-gel fluorescence, MS) detection->analysis perturbation Evaluate Cellular Perturbation (Transcriptomics, Metabolomics) analysis->perturbation analysis->validation perturbation->validation

References

A Comparative Guide to N3-Gly-Gly-OH and Related Azido-Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N3-Gly-Gly-OH and its longer-chain analog, N3-Gly-Gly-Gly-Gly-Gly-OH, versatile linker molecules pivotal in the fields of bioconjugation and drug development. While the concept of immunological cross-reactivity is not directly applicable to these synthetic linkers—as they are not typically targets for antibodies—this document will objectively compare their properties and performance in their primary application: the covalent linkage of biomolecules. We will delve into their physicochemical characteristics, applications in "click chemistry," and provide standardized experimental protocols for their use.

Introduction to Azido-Glycine Linkers

This compound and its derivatives are bifunctional molecules that serve as flexible, hydrophilic spacers in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1] Their structure is characterized by a terminal azide (B81097) group (N3) and a terminal carboxylic acid (-OH), separated by a chain of glycine (B1666218) residues.[1] The azide group provides a reactive handle for highly specific and efficient "click chemistry" reactions, while the glycine chain enhances solubility and provides spatial separation between the conjugated molecules.[1][2]

Comparative Physicochemical Properties

The choice of linker can significantly impact the stability, solubility, and efficacy of the final bioconjugate. The primary difference between the available azido-glycine linkers is the length of the poly-glycine chain. Below is a comparison of key properties for this compound and the more extended N3-Gly-Gly-Gly-Gly-Gly-OH.

PropertyThis compoundN3-Gly-Gly-Gly-Gly-Gly-OHSource(s)
Synonyms Azidoacetyl diglycineAzidoacetyl tetraglycine, Azido-pentaglycine[2]
CAS Number 855750-87-72250433-77-1[3][4]
Molecular Formula C6H9N5O4C10H15N7O6[5]
Molecular Weight 215.2 g/mol 329.3 g/mol [2][5]
Purity (Typical) >96%>96%[4][5]
Appearance White to off-white solidWhite to off-white solid[1]
Solubility Good in aqueous buffers, DMSO, DMF (Inferred)Good in aqueous buffers, DMSO, DMF (Inferred)[1]

Core Application: Bioorthogonal Click Chemistry

The primary utility of these linkers lies in their participation in bioorthogonal click chemistry reactions, which are known for their high efficiency and specificity.[2] The two most common types are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the linker's azide group and a terminal alkyne on the molecule to be conjugated.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses strained cyclooctynes, which is often preferred for reactions in living systems where copper toxicity is a concern.[1]

Below is a diagram illustrating the general workflow for synthesizing an Antibody-Drug Conjugate (ADC) using an azido-glycine linker.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker Linker & Payload cluster_conjugation Click Chemistry Conjugation cluster_product Final Product Antibody Monoclonal Antibody (mAb) Activated_mAb mAb with Alkyne Handle Antibody->Activated_mAb Modification Reaction CuAAC or SPAAC Reaction Activated_mAb->Reaction Linker This compound (or similar) Linker_Payload Azido-Linker- Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Reaction ADC Antibody-Drug Conjugate (ADC) Reaction->ADC Purification Purification (e.g., Chromatography) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

The following diagram illustrates the fundamental mechanism of the CuAAC reaction.

CuAAC_Mechanism Azide R1-N3 (from Linker) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne R2-C≡CH (from Biomolecule) Alkyne->Catalyst Product R1-Triazole-R2 (Stable Linkage) Catalyst->Product Cycloaddition

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following is a generalized protocol for a CuAAC reaction to conjugate an alkyne-modified protein with an azido-linker-payload. This protocol should be optimized for specific molecules.

Materials:

  • Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound (or similar) conjugated to a payload molecule, dissolved in DMSO or DMF.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution.

  • Sodium ascorbate (B8700270) stock solution (freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand to improve efficiency and reduce protein degradation.

Protocol:

  • Preparation: In a microcentrifuge tube, combine the alkyne-modified protein with the azido-linker-payload. The molar ratio will need to be optimized, but a starting point is often a 5-10 fold molar excess of the linker-payload.

  • Catalyst Premix: In a separate tube, prepare a fresh solution of the copper catalyst by mixing the CuSO4 and sodium ascorbate solutions. The addition of a ligand like TBTA is recommended.[2]

  • Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 4 hours, depending on the reactants.[2] Gentle agitation may be beneficial.

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. The resulting conjugate should be purified from excess reagents using methods such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis: The final conjugate should be analyzed to determine the degree of labeling and purity, using techniques like HPLC-MS, SDS-PAGE, and UV-Vis spectroscopy.

Conclusion

This compound and its longer-chain analogs are not antigens and therefore do not elicit an immune response or exhibit cross-reactivity in the immunological sense. Instead, they are indispensable tools in chemical biology and drug development, enabling the precise and stable conjugation of molecules.[1][2] Their value lies in the combination of a bioorthogonal azide handle with a flexible, hydrophilic glycine spacer that can enhance the properties of the final bioconjugate.[1][2] The choice between different lengths of the poly-glycine chain will depend on the specific spatial and solubility requirements of the intended application. While detailed, peer-reviewed experimental data for these specific linkers is not always widely available, their utility is well-established through the extensive application of similar azide- and glycine-containing linkers in the construction of complex biotherapeutics.[2]

References

A Comparative Guide to Metabolic Probes for Protein Synthesis: Benchmarking N3-Gly-Gly-OH Against Established Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of new protein synthesis is critical for understanding cellular regulation, disease progression, and drug efficacy. This guide provides a comparative analysis of established metabolic probes used to label and detect nascent proteins, and clarifies the role of N3-Gly-Gly-OH, a related chemical tool.

While this compound and its derivatives contain a bioorthogonal azide (B81097) group, they are primarily utilized as flexible, hydrophilic linkers for constructing complex biomolecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] They are not incorporated into proteins during translation and thus do not function as metabolic probes for protein synthesis.

This guide will focus on two widely used classes of metabolic probes for nascent protein synthesis: the amino acid analog Azidohomoalanine (AHA) and the puromycin (B1679871) analog O-propargyl-puromycin (OPP).

Mechanism of Action: Probes for Nascent Protein Labeling

The selection of a metabolic probe depends on the specific experimental question. AHA is a methionine surrogate that is incorporated throughout the protein sequence, while OPP terminates translation, leading to the labeling of only the C-terminus of nascent polypeptide chains.

  • Azidohomoalanine (AHA): As a non-canonical amino acid analog of methionine, AHA is recognized by the endogenous translational machinery and incorporated into newly synthesized proteins in place of methionine.[4][5][6] This "residue-specific incorporation" allows for the labeling of the entire nascent proteome.[7] The incorporated azide group then serves as a handle for bioorthogonal "click chemistry" reactions, enabling the attachment of reporter molecules like fluorophores or biotin (B1667282) for downstream analysis.[4][8][9]

  • O-propargyl-puromycin (OPP): OPP is a derivative of puromycin, an aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA.[10] OPP enters the A-site of the ribosome and is incorporated into the C-terminus of the nascent polypeptide chain, causing the termination of translation.[10][11] The alkyne group on OPP allows for its detection via click chemistry. Because it terminates translation, OPP labels only the C-termini of actively translating polypeptides.[10]

Comparative Data of Metabolic Probes

The choice between AHA and OPP can be guided by their distinct mechanisms and potential cellular effects. The following table summarizes their key characteristics to aid in experimental design.

FeatureAzidohomoalanine (AHA)O-propargyl-puromycin (OPP)
Probe Type Methionine analog (non-canonical amino acid)Aminoacyl-tRNA analog (translation chain terminator)
Mechanism Incorporated into nascent proteins in place of methionine.[4][5]Covalently links to the C-terminus of nascent polypeptide chains, terminating translation.[10][11]
Labeling Site Throughout the polypeptide chain at methionine positions.C-terminus of the polypeptide chain.
Effect on Translation Can support full-length protein synthesis, but high concentrations or long labeling times may have effects.Acts as a potent inhibitor of protein synthesis.[10]
Typical Concentration 25-50 µM in cultured cells.1-20 µM in cultured cells.
Typical Labeling Time 1-24 hours, depending on the desired level of incorporation.15-60 minutes.
Downstream Detection Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with alkyne-modified reporters.[4][9]CuAAC or SPAAC with azide-modified reporters.
Advantages Allows for the study of full-length, newly synthesized proteins. Can be used for pulse-chase experiments to study protein degradation.[6]Rapid labeling of actively translating ribosomes. High signal-to-noise ratio.
Considerations Incorporation efficiency can be cell-type dependent and may be lower than methionine. Methionine depletion prior to labeling can increase incorporation.[4]As a translation inhibitor, it can induce cellular stress responses. Labels truncated protein fragments.

Experimental Protocols

The following are generalized protocols for the metabolic labeling of nascent proteins in cultured mammalian cells using AHA and OPP, followed by fluorescent detection.

Protocol 1: Metabolic Labeling with Azidohomoalanine (AHA)

This protocol describes the labeling of newly synthesized proteins with AHA and subsequent fluorescent detection using a copper-catalyzed click reaction.

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction buffer components:

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper chelator (e.g., THPTA)

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Methionine Depletion (Optional but Recommended): Gently wash cells with warm PBS. Replace the standard culture medium with pre-warmed, methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM. Incubate for 1-8 hours, depending on the cell type and experimental goals.

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO4, and a reducing agent in a suitable buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash cells three times with PBS. A nuclear counterstain like DAPI can be included in one of the final washes.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled nascent proteins using a fluorescence microscope.

Protocol 2: Metabolic Labeling with O-propargyl-puromycin (OPP)

This protocol describes the rapid labeling of actively translating ribosomes with OPP and subsequent fluorescent detection.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer components (as in Protocol 1)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 594)

  • Nuclear stain (e.g., Hoechst)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • OPP Labeling: Add OPP directly to the complete culture medium to a final concentration of 1-20 µM. Incubate for 30-60 minutes.

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

  • Click Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail containing the azide-fluorophore, CuSO4, and a reducing agent. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash cells three times with PBS. A nuclear counterstain can be included.

  • Imaging: Mount and visualize the fluorescently labeled nascent polypeptide chains using a fluorescence microscope.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed chemical probes.

AHA_Workflow cluster_cell Cell cluster_detection Detection Met_tRNA Met-tRNA Synthetase Ribosome Ribosome Met_tRNA->Ribosome Methionine AHA_tRNA AHA-tRNA Synthetase AHA_tRNA->Ribosome AHA Nascent_Protein Nascent Protein (AHA-labeled) Ribosome->Nascent_Protein Translation Click_Reaction Click Reaction (+ Alkyne-Fluorophore) Nascent_Protein->Click_Reaction Fluorescent_Protein Fluorescently Labeled Protein Click_Reaction->Fluorescent_Protein

Caption: Workflow for AHA metabolic labeling and detection.

OPP_Mechanism cluster_ribosome Ribosome Ribosome A_Site A-Site P_Site P-Site mRNA mRNA mRNA->Ribosome Translation Terminated_Chain Terminated Polypeptide (OPP-labeled) A_Site->Terminated_Chain Incorporation & Termination Polypeptide Growing Polypeptide P_Site->Polypeptide OPP OPP OPP->A_Site Binds

Caption: Mechanism of OPP-mediated translation termination.

N3_GlyGly_Linker Molecule_A Molecule A (e.g., POI binder) N3_Linker This compound Molecule_A->N3_Linker Amide Bond Formation Conjugate Molecule A - Linker - Molecule B (e.g., PROTAC) N3_Linker->Conjugate Molecule_B Molecule B (e.g., E3 Ligase Ligand) + Alkyne Molecule_B->Conjugate Click Reaction (CuAAC)

References

Safety Operating Guide

Navigating the Safe Disposal of N3-Gly-Gly-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of N3-Gly-Gly-OH, a click chemistry reagent containing an azide (B81097) functional group. Due to the inherent risks associated with organic azides, a cautious approach to disposal is paramount.

Immediate Safety and Handling Considerations

While a Safety Data Sheet (SDS) for the similar, longer peptide N3-Gly-Gly-Gly-Gly-Gly-OH suggests it is not a hazardous substance, the presence of the azide group warrants treating this compound as potentially hazardous.[1] Organic azides can be sensitive to heat, shock, and friction, and may be toxic.[1][2] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. For concentrated solutions or prolonged handling, consider double-gloving.

  • Body Protection: A flame-resistant lab coat must be worn at all times.

Hazard and Incompatibility Data

Proper segregation of this compound waste is crucial to prevent dangerous reactions. The azide functional group is incompatible with a range of substances.

Hazard CategoryDescriptionIncompatible Materials
Explosive Hazard Organic azides can be sensitive to heat, light, shock, friction, and pressure.[1][2]Heavy metals (e.g., copper, lead), metal salts, strong oxidizing agents, strong acids.[1][3]
Toxicity The azide functional group can be highly toxic if inhaled, swallowed, or absorbed through the skin.[3]Acids (can form highly toxic and explosive hydrazoic acid).[1][3]
Reactivity Can react violently with certain organic compounds and form unstable compounds with halogenated solvents.[2]Halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and disposal through your institution's Environmental Health and Safety (EHS) department. For institutions with the appropriate facilities and trained personnel, chemical deactivation (quenching) of dilute azide-containing solutions is an alternative.

1. Disposal of Unused or Expired Solid this compound

  • Container: Place the original vial or container inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap.

  • Labeling: Clearly label the outer container as "Hazardous Waste: Solid Organic Azide" and include the full chemical name "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from the incompatible materials listed in the table above.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.

2. Disposal of Aqueous Solutions of this compound

  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Labeling: Label the container as "Hazardous Waste: Aqueous Organic Azide Solution" and specify the contents (this compound and solvent) and approximate concentration.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Contact your institution's EHS department for pickup and disposal.

3. Disposal of Contaminated Labware

  • Collection: All disposable labware (e.g., pipette tips, gloves, weighing boats) contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste: Azide Contaminated Debris".

  • Disposal: Dispose of the container through your institution's EHS department.

Experimental Protocol: Chemical Deactivation of Dilute Azide Solutions

The following is a general protocol for the chemical deactivation of dilute aqueous solutions containing azides. This procedure should only be performed by trained personnel in a controlled laboratory setting and inside a certified chemical fume hood.

Materials:

  • Aqueous waste solution containing this compound (concentration should not exceed 5%).[4][5]

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO2).

  • 2-3M sulfuric acid (H2SO4).

  • Three-necked flask equipped with a stirrer and a dropping funnel, with an outlet venting to the fume hood.

  • Starch-iodide paper.

Procedure:

  • Set up the three-necked flask in a chemical fume hood.

  • Add the dilute azide-containing waste solution to the flask.

  • With stirring, add a 20% solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of azide in the waste solution.[5]

  • Slowly add 2-3M sulfuric acid dropwise from the dropping funnel until the solution is acidic to pH paper and gas evolution ceases.[5]

  • Test the solution with starch-iodide paper. A blue color indicates an excess of nitrite, confirming the complete destruction of the azide.[5][6]

  • The resulting solution, if free of other hazardous materials, can then be disposed of as regular aqueous waste, in accordance with institutional guidelines.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway Solid this compound Solid this compound Collect_Solid Collect in Labeled Plastic Container Solid this compound->Collect_Solid Aqueous this compound Aqueous this compound Collect_Aqueous Collect in Labeled Aqueous Waste Container Aqueous this compound->Collect_Aqueous Contaminated Labware Contaminated Labware Collect_Debris Collect in Labeled Debris Container Contaminated Labware->Collect_Debris Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Aqueous->Store_Waste Chemical_Deactivation Chemical Deactivation (Trained Personnel Only) Collect_Aqueous->Chemical_Deactivation Alternative for dilute solutions Collect_Debris->Store_Waste EHS_Disposal Dispose via Institutional EHS Store_Waste->EHS_Disposal Chemical_Deactivation->EHS_Disposal Dispose of treated waste

References

Personal protective equipment for handling N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N3-Gly-Gly-OH

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on a comprehensive review of available safety data and best practices for handling azide-containing compounds.

Executive Summary

This compound is an azide-containing molecule utilized as a click chemistry reagent.[1] While a specific Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is crucial to recognize that organic azides as a class of compounds can be energetic and potentially explosive.[2][3] They can be sensitive to heat, light, friction, and pressure.[3] Therefore, a cautious approach to handling is paramount. This guide integrates general safety protocols for azides with the specific information available for this compound to ensure the highest level of laboratory safety.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound to minimize exposure and protect against unforeseen reactions. Standard laboratory PPE should be worn at all times.[4]

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses or gogglesANSI Z87.1-ratedProtects against accidental splashes of solutions.[4] A face shield worn over goggles is recommended when there is a significant risk of splashing.[5][6]
Hand Protection Disposable nitrile glovesChemical-resistantPrevents skin contact.[4] For handling higher concentrations or for prolonged tasks, double-gloving is recommended.[6][7]
Body Protection Laboratory coatStandard flame-resistantProtects skin and personal clothing from spills.[4][7]
Respiratory Protection Not generally requiredUse in a well-ventilated areaAs the peptide is non-volatile, respiratory protection is not typically necessary under normal handling conditions. However, handling the solid powder should be done in a fume hood to prevent inhalation of fine dust.[4][7]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.[4]

  • For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[1][4]

  • Store azides separately from incompatible materials such as acids, bromine, carbon disulfide, chromyl chloride, dimethyl sulfate, and heavy metals and their salts.[3][8]

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4]

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood.[7]

  • Use plastic or ceramic spatulas for transferring the solid. Never use metal spatulas , as they can form shock-sensitive metal azides.[3][6]

3. Dissolution:

  • Prepare solutions in a designated clean area to avoid cross-contamination.[4]

  • This compound is expected to have good solubility in aqueous buffers and polar organic solvents like DMSO and DMF.[9]

  • If using water as the solvent, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[1]

  • Avoid using halogenated solvents such as dichloromethane (B109758) and chloroform, as they can form extremely unstable di- and tri-azidomethane.[3]

4. Experimental Use:

  • Always work with the smallest practical quantities of the material.[10]

  • Ensure that the experimental setup does not involve ground glass joints where the azide (B81097) could become trapped and potentially decompose explosively upon friction.[8]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in the plumbing infrastructure.[6]

Solid Waste:

  • All solid waste contaminated with this compound, including empty containers, gloves, and pipette tips, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[6]

  • Unused solid peptide should be disposed of as chemical waste according to institutional guidelines.[4]

Liquid Waste:

  • NEVER pour azide-containing solutions down the drain.[6][11] This can lead to the formation of highly explosive lead or copper azides in the pipes.[11][12]

  • Collect all aqueous and organic waste containing this compound in a separate, clearly labeled hazardous waste container.[3]

  • Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Follow your institution's specific procedures for the disposal of azide-containing chemical waste. This may involve a chemical deactivation step by trained personnel.[11]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at <= -20°C Away from Incompatibles inspect->store equilibrate Equilibrate to RT in Desiccator store->equilibrate weigh Weigh in Fume Hood (No Metal Spatula) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste (Gloves, Tips, etc.) experiment->collect_solid collect_liquid Collect Liquid Waste (Aqueous & Organic) experiment->collect_liquid label_waste Label Waste Container 'Azide Waste' collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.